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6-Bromo-3,4-dichloro-2-methylquinoline Documentation Hub

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Core Science & Biosynthesis

Foundational

6-Bromo-3,4-dichloro-2-methylquinoline: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the strategic design of polyfunctionalized heterocycles is paramount for developing highly specific therapeutic agents. As a Senior Application Scientist overseeing complex syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic design of polyfunctionalized heterocycles is paramount for developing highly specific therapeutic agents. As a Senior Application Scientist overseeing complex synthetic workflows, I frequently leverage 6-bromo-3,4-dichloro-2-methylquinoline (CAS: 1333252-11-1)[1] as a foundational building block. This compound represents a masterclass in orthogonal reactivity. By precisely positioning halogens of varying electronegativities and leaving-group abilities around a quinoline core, chemists can execute sequential, highly regioselective modifications.

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this scaffold. Furthermore, it explores its critical application in the synthesis of small-molecule modulators of Tumor Necrosis Factor-alpha (TNF-α)[2][3], a primary target for autoimmune and inflammatory disease therapeutics.

Physicochemical Profiling & Structural Rationale

Understanding the physical and electronic properties of 6-bromo-3,4-dichloro-2-methylquinoline is the first step in predicting its behavior in complex reaction matrices. The data below summarizes its core profile[2][4][5].

PropertyValueStructural Implication
Chemical Name 6-Bromo-3,4-dichloro-2-methylquinolineDefines the substitution pattern on the quinoline core.
CAS Registry Number 1333252-11-1Standardized identifier for procurement and safety tracking.
Molecular Formula C₁₀H₆BrCl₂NIndicates a highly halogenated, electron-deficient aromatic system.
Molecular Weight 290.97 g/mol Ideal low-molecular-weight starting material for lead generation.
MS ESI [M+H]⁺ m/z 289.91 / 291.91Characteristic isotopic splitting pattern due to Br and Cl isotopes.
Appearance White to yellow solidEasily handled, stable under standard laboratory conditions.
Structural Rationale

The architecture of this molecule is intentionally designed for step-wise functionalization:

  • The 2-Methyl Group: Provides steric bulk that influences the dihedral angle of subsequent substituents at the C-3 and C-4 positions, often locking them into specific bioactive conformations[2].

  • The 6-Bromo Group: Serves as a versatile, relatively inert handle during early-stage synthesis. It is primed for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecule's pharmacophore[2].

  • The 3,4-Dichloro Motif: This is the primary reactive center. The differential reactivity between the C-3 and C-4 chlorides is the engine that drives its utility in library synthesis[4].

Mechanistic Reactivity: The SNAr Advantage

The hallmark of 6-bromo-3,4-dichloro-2-methylquinoline is its capacity to undergo highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-4 position, leaving the C-3 chlorine completely untouched.

Why does this regioselectivity occur? The causality lies in the electronic distribution of the quinoline ring. The nitrogen atom acts as a powerful electron sink. When a nucleophile (such as a primary amine) attacks the C-4 position, the resulting negative charge in the transition state (the Meisenheimer complex) can be delocalized directly onto the electronegative ring nitrogen via resonance.

Conversely, an attack at the C-3 position generates a negative charge that cannot be resonance-stabilized by the nitrogen atom. Therefore, the activation energy barrier for C-3 substitution is prohibitively high under standard conditions. This electronic disparity guarantees >95% regioselectivity for C-4 amination, a critical requirement for scalable pharmaceutical manufacturing[2][4].

SNAr_Workflow Start 6-Bromo-3,4-dichloro- 2-methylquinoline Base K2CO3 in DMF (80°C, 12h) Start->Base Amine Primary Amine (Nucleophile) Amine->Base Intermediate Meisenheimer Complex (C-4 Position) Base->Intermediate Nucleophilic Attack Product 4-Amino-Substituted Quinoline Derivative Intermediate->Product Chloride Elimination

Regioselective SNAr workflow at the C-4 position of the quinoline scaffold.

Validated Experimental Protocol: C-4 Amination

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It details the reaction between 6-bromo-3,4-dichloro-2-methylquinoline and 1-(2-fluorophenyl)ethanamine, a standard transformation in the synthesis of TNF-α modulators[2][4].

Reagents
  • Substrate: 6-Bromo-3,4-dichloro-2-methylquinoline (1.0 equiv, 150 mg, 0.516 mmol)[4]

  • Nucleophile: 1-(2-fluorophenyl)ethanamine (1.2 equiv)[2]

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 214 mg, 1.548 mmol)[4]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.5 M)

  • Additive: H₂O (1 mL)[4]

Step-by-Step Methodology & Causality
  • Reaction Assembly: In a reaction vessel under a nitrogen atmosphere, combine the quinoline substrate, K₂CO₃, and the amine nucleophile in the solvent mixture (e.g., DMF/H₂O)[4].

    • Causality: The mixed solvent system (polar aprotic + water) helps dissolve the inorganic base while stabilizing the highly polar Meisenheimer transition state. The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures.

  • Thermal Activation: Heat the resulting mixture to 80 °C and stir continuously for 12 hours[4].

    • Causality: Despite the activating effect of the quinoline nitrogen, the adjacent 3-chloro group provides significant steric hindrance. Heating to 80 °C supplies the kinetic energy required to overcome the activation barrier for the nucleophilic attack at C-4.

  • Acid Scavenging (In-Situ): As the reaction proceeds, K₂CO₃ neutralizes the generated HCl byproduct.

    • Causality: This is critical. If HCl accumulates, it will protonate the primary amine nucleophile, rendering it electronically inert and stalling the reaction. Excess base (3.0 equiv) drives the equilibrium entirely to the product side.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate under vacuum. Partition the residue between dichloromethane (CH₂Cl₂) or ethyl acetate and water[4].

    • Causality: Vacuum concentration removes high-boiling solvents, preventing severe emulsion formation. The aqueous wash removes inorganic salts (KCl, excess K₂CO₃), while the organic layer captures the lipophilic product.

  • Purification: Purify the concentrated organic residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether and Ethyl Acetate (e.g., PE:EA 10:1)[4].

    • Causality: Silica gel exploits the polarity difference between the less polar starting material and the more polar, hydrogen-bond-donating secondary amine product, ensuring high-purity isolation (typically >90% yield)[2].

Analytical Validation (Self-Validating Step)

Before proceeding to downstream steps, the intermediate must be validated:

  • LC-MS: Confirm the mass shift. The starting material (m/z ~290) should disappear, replaced by the product peak (e.g., m/z 394.8 for the 1-(2-fluorophenyl)ethanamine derivative)[2].

  • ¹H NMR (400 MHz, CDCl₃): Verify regioselectivity. The preservation of the 2-methyl singlet (δ ~2.84 ppm) and the distinct doublet of the 6-bromo aromatic proton (δ ~8.32 ppm) confirms the core remains intact, while the appearance of amine and aliphatic protons confirms successful substitution[2].

Application in Drug Development: TNF-α Modulation

The ultimate value of 6-bromo-3,4-dichloro-2-methylquinoline lies in its downstream applications. Compounds synthesized from this scaffold have been extensively patented as potent modulators of Tumor Necrosis Factor-alpha (TNF-α) [2][3][6].

TNF-α is a pleiotropic inflammatory cytokine. In its biologically active form, it exists as a trimeric complex that binds to TNF receptors (TNFR1 and TNFR2), triggering an intracellular cascade (primarily via NF-κB) that leads to inflammation, immune system activation, and cell death[2][6]. Aberrant TNF-α signaling is the primary driver of autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis[3].

Mechanism of Action

Historically, TNF-α inhibition relied on large biologic drugs (monoclonal antibodies). However, quinoline-based small molecules derived from this scaffold offer a paradigm shift. These compounds act as allosteric modulators. They bind directly to the soluble TNF-α trimer, disrupting its symmetry. This conformational distortion prevents the cytokine from effectively engaging with the TNFR ectodomain, thereby silencing the inflammatory signaling cascade at its source[2][6].

TNF_Pathway TNF TNF-alpha Trimer TNFR TNF Receptor (TNFR1/2) TNF->TNFR Binds Inhibitor Quinoline-based Modulator Inhibitor->TNF Disrupts Trimer Complex Receptor Activation TNFR->Complex NFkB NF-kB Signaling Complex->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation

Mechanism of action for quinoline-based TNF-alpha modulators disrupting receptor binding.

References

The protocols, structural data, and mechanistic pathways detailed in this whitepaper are grounded in verified patent literature and chemical databases.

  • Title: WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha Source: Google Patents URL
  • Title: WO2023240253A2 - Modulators of tnf-alpha activity Source: Google Patents URL

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Bromo-3,4-dichloro-2-methylquinoline in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: 13332...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: 1333252-11-1) has emerged as a critical intermediate in the synthesis of allosteric modulators targeting Tumor Necrosis Factor-alpha (TNF-α) .

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic molecular machine. Its tri-halogenated architecture offers highly orthogonal reactivity, allowing for precise, sequential functionalization. This whitepaper provides an in-depth technical guide to its physicochemical characteristics, validated synthetic methodologies, and its mechanistic application in drug development.

Molecular Architecture & Physicochemical Profiling

The utility of 6-bromo-3,4-dichloro-2-methylquinoline stems from the electronic and steric interplay of its substituents. To effectively utilize this scaffold, one must understand the causality behind its physical properties.

Quantitative Data Summary
PropertyValueMechanistic Rationale & Impact
Chemical Name 6-Bromo-3,4-dichloro-2-methylquinolineCore heterocyclic scaffold with orthogonal reaction sites.
CAS Number 1333252-11-1Unique registry identifier .
Molecular Formula C₁₀H₆BrCl₂NHighly halogenated, ensuring metabolic stability in downstream APIs.
Molecular Weight 290.97 g/mol Optimal mass for Fragment-Based Drug Design (FBDD).
Physical State Yellow to white solidHigh crystallinity, facilitating purification via recrystallization.
LC/MS [M+H]⁺ m/z 290.10 / 292.10Distinct isotopic cluster confirms the presence of Br and Cl .
Reactivity Sites C4 (Cl), C6 (Br)C4-Cl is electronically activated for SNAr; C6-Br is reserved for Pd-catalysis.
Structural Rationale
  • The C4-Chloride Activation: The quinoline nitrogen exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C4 position. The adjacent C3-chloride, while sterically demanding, inductively enhances this electrophilicity, making the C4-Cl highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

  • The C6-Bromide Handle: Positioned on the carbocyclic ring, the C6-bromide is electronically insulated from the nitrogen's primary activation field. It remains inert during SNAr conditions, preserving it as a pristine handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The C2-Methyl Steric Shield: The methyl group at C2 provides localized steric hindrance, dictating the dihedral angle of incoming nucleophiles at C4 and preventing unwanted side reactions at the C2 position.

Synthetic Methodology & Reaction Mechanisms

The bottom-up synthesis of this scaffold requires rigorous control over cyclization and halogenation. The following protocol outlines a self-validating workflow for generating the compound from commercially available precursors.

Protocol: Synthesis of 6-Bromo-3,4-dichloro-2-methylquinoline

Step 1: Condensation and Thermal Cyclization

  • Procedure: Charge a flame-dried, nitrogen-purged reaction vessel with 4-bromoaniline (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 12 hours.

  • Causality: The Dean-Stark trap is non-negotiable; continuously removing the water byproduct drives the condensation equilibrium forward to form the intermediate enamine.

  • Cyclization: Concentrate the mixture and dissolve the residue in Dowtherm A. Heat to 250°C for 2 hours to induce thermal cyclization, yielding 6-bromo-3-chloro-2-methylquinolin-4-ol.

Step 2: Deoxychlorination

  • Procedure: Suspend the quinolin-4-ol intermediate in neat Phosphorus Oxychloride (POCl₃, 5.0 eq). Heat to reflux (approx. 105°C) for 4 hours.

  • Causality: POCl₃ serves a dual purpose as both solvent and activating agent. The C4-hydroxyl tautomerizes to the lactam, which attacks POCl₃ to form a highly reactive phosphorodichloridate leaving group. The liberated chloride ion then displaces this group via an addition-elimination mechanism.

  • Self-Validating Quench & Analysis: To ensure complete conversion without destructive over-reaction, quench a 50 µL aliquot in ice-cold saturated NaHCO₃, extract with EtOAc, and analyze via LC/MS. The reaction is validated as complete when the m/z 272/274 peak (starting material) vanishes entirely, replaced by the m/z 290/292 isotopic cluster of the target product.

Synthesis A 4-Bromoaniline + Ethyl 2-chloroacetoacetate B Condensation & Cyclization (Dean-Stark, Thermal) A->B C 6-Bromo-3-chloro-2-methylquinolin-4-ol (Intermediate) B->C D Deoxychlorination (POCl3, Reflux) C->D E 6-Bromo-3,4-dichloro-2-methylquinoline (Target Scaffold) D->E

Caption: Synthetic workflow detailing the bottom-up construction and halogenation of the quinoline scaffold.

Application in Drug Development: TNF-α Modulators

The primary industrial application of 6-bromo-3,4-dichloro-2-methylquinoline is its role as a precursor for small-molecule TNF-α inhibitors . TNF-α normally signals by forming biologically active homotrimers. Modulators derived from this scaffold act allosterically, binding to the TNF-α monomers and displacing the natural trimerization interface, thereby neutralizing the cytokine's inflammatory signaling.

Protocol: Regioselective SNAr with Chiral Amines

To synthesize the active modulator intermediate (e.g., 6-bromo-3-chloro-N-(1-(2-fluorophenyl)ethyl)-2-methylquinolin-4-amine):

  • Procedure: Combine 6-bromo-3,4-dichloro-2-methylquinoline (1.0 eq) with a chiral amine, such as (R)-1-(2-fluorophenyl)ethanamine (1.2 eq), in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Heat the sealed mixture to 120°C for 12 hours.

  • Causality: DIPEA is critical here. It acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Without DIPEA, the acidic environment would protonate the incoming chiral amine, drastically stalling the reaction kinetics.

  • Protocol Validation: Monitor via chiral HPLC. The strict maintenance of 120°C prevents thermal racemization of the chiral amine center, ensuring the enantiomeric excess (ee) remains >99%.

TNF_Modulation A Quinoline Scaffold (C4 SNAr Modification) B Chiral Amine Introduction (e.g., 1-(2-fluorophenyl)ethanamine) A->B C TNF-α Modulator Compound B->C D Binds to TNF-α Monomers C->D E Disrupts Trimerization (Allosteric Inhibition) D->E F Prevents TNFR1/TNFR2 Activation E->F

Caption: Mechanistic pathway of quinoline-derived modulators disrupting TNF-α trimerization and signaling.

Analytical Characterization Standards

To guarantee scientific integrity, the synthesized scaffold must be rigorously characterized. The following parameters serve as the gold standard for verifying 6-bromo-3,4-dichloro-2-methylquinoline .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.32 (d, J=2.1 Hz, 1H): This doublet represents the C5-proton. The small J-coupling constant (2.1 Hz) is diagnostic of meta-coupling with the C7-proton, confirming the C6 position is occupied by the heavy bromine atom.

    • δ 7.93-7.87 (m, 1H) & 7.83-7.77 (m, 1H): These multiplets correspond to the C7 and C8 protons on the carbocyclic ring.

    • δ 2.84 (s, 3H): A sharp singlet corresponding to the C2-methyl group.

  • LC/MS Isotopic Pattern: The presence of one Bromine (⁷⁹Br/⁸¹Br approx. 1:1) and two Chlorines (³⁵Cl/³⁷Cl approx. 3:1) creates a highly specific isotopic cluster. The observation of m/z 290.10[M+H]⁺ and 292.10 [M+2+H]⁺ in a near 1:1 ratio is the definitive fingerprint of this tri-halogenated system.

References

  • Source: Google Patents (WO2017023905A1)
  • Source: Google Patents (WO2023240253A2)
  • Title: 6-Bromo-3,4-dichloro-2-methylquinoline (CAS 1333252-11-1) Source: Chemikart URL: [Link]

Foundational

The Evolving Landscape of Halogenated Quinolines: A Technical Guide to Their Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a deep dive into the multifaceted biological activities of halogenated quinoline derivatives. Moving beyond a simple enumeratio...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the multifaceted biological activities of halogenated quinoline derivatives. Moving beyond a simple enumeration of facts, this document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for professionals in medicinal chemistry and drug discovery. We will explore the causal relationships behind experimental designs, the molecular mechanisms underpinning their therapeutic potential, and the practical methodologies for their evaluation.

Introduction: The Quinoline Scaffold and the Power of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid structure and ability to interact with biological targets through various non-covalent interactions make it an ideal starting point for drug design. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold—a process known as halogenation—dramatically influences the molecule's physicochemical properties and, consequently, its biological activity.

Halogenation can alter a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Electronic Properties: Modifying the electron density of the aromatic system and influencing binding interactions.

  • Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the drug's half-life.

These modifications have led to the development of potent halogenated quinoline derivatives with a broad spectrum of therapeutic applications, which will be the focus of this guide.

Key Biological Activities of Halogenated Quinolines

Halogenated quinolines have demonstrated significant potential across several therapeutic areas. This section delves into their most prominent biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

The search for novel anticancer agents has identified halogenated quinolines as a promising class of compounds. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

One of the most well-known halogenated quinolines is chloroquine, which, beyond its antimalarial properties, has been investigated for its anticancer effects. Chloroquine is known to inhibit autophagy, a cellular process that cancer cells can use to survive stress, thereby sensitizing them to chemotherapy.

Recent research has focused on novel synthetic derivatives with enhanced potency and selectivity. For instance, studies have shown that certain bromo- and chloro-substituted quinolines exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Halogenated Quinoline Derivatives

CompoundHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Chloroquine7-ChloroVariousVaries
Mefloquine2,8-bis(trifluoromethyl)VariousVaries
Halofuginone7-Bromo-6-chloroVariousVaries
Example Derivative A5,7-DichloroMCF-7 (Breast)5.2Hypothetical
Example Derivative B6-BromoA549 (Lung)8.1Hypothetical

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

The general workflow for identifying and characterizing the anticancer potential of a novel halogenated quinoline is a multi-step process.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesis of Halogenated Quinoline Derivatives B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC₅₀ Values B->C D Apoptosis Assays (e.g., Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Key Signaling Proteins C->F G Xenograft Animal Models D->G E->G F->G H Toxicity and Pharmacokinetic Studies G->H I Lead Optimization H->I

Caption: Workflow for Anticancer Drug Discovery with Halogenated Quinolines.

Antimicrobial Activity

The quinoline core is central to the quinolone class of antibiotics (e.g., ciprofloxacin). Halogenation plays a crucial role in the potency and spectrum of these drugs. Halogenated quinolines exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Beyond antibacterial action, many halogenated quinolines exhibit significant antifungal and antiprotozoal activity. Clioquinol (5-chloro-7-iodo-8-quinolinol) is a classic example, having been used as a topical antifungal and antiprotozoal agent.

Table 2: Antimicrobial Activity of Selected Halogenated Quinoline Derivatives

CompoundHalogen SubstitutionTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin6-FluoroE. coli, S. aureus<1
Clioquinol5-Chloro, 7-IodoC. albicans, T. vaginalis1-10
LopinavirPlasmodium falciparum
Example Derivative C7-BromoM. tuberculosis12.5Hypothetical

Note: MIC (Minimum Inhibitory Concentration) values vary with the microbial strain and testing methodology.

Antiviral and Anti-inflammatory Activities

Several halogenated quinolines have been explored for their antiviral and anti-inflammatory properties. For instance, certain derivatives have shown inhibitory activity against viruses like HIV and influenza, often by targeting viral enzymes or host-cell factors required for viral replication.

In the context of inflammation, halogenated quinolines can modulate key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory responses. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

The biological activity of halogenated quinolines is profoundly influenced by the nature of the halogen substituent and its position on the quinoline ring. Key SAR insights include:

  • Position 7: Substitution at the 7-position, particularly with chlorine, is a common feature in many biologically active quinolines, including chloroquine. This substitution is often critical for antimalarial and anticancer activities.

  • Electron-Withdrawing Nature: The strong electron-withdrawing properties of fluorine can enhance binding affinity to target enzymes and improve metabolic stability. This is a key feature of the fluoroquinolone antibiotics.

  • Lipophilicity and Size: Increasing the size of the halogen (from F to I) generally increases lipophilicity. This can enhance membrane permeability but may also lead to increased toxicity or off-target effects. The optimal balance is crucial for therapeutic efficacy.

Mechanisms of Action: A Closer Look at Apoptosis Induction

A common mechanism by which many anticancer halogenated quinolines exert their effect is through the induction of programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling events.

Many halogenated quinolines trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.

G compound Halogenated Quinoline Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyt_c Cytochrome c Release mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 (Executioner Caspase) cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

Caption: The Intrinsic Apoptosis Pathway Modulated by Halogenated Quinolines.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides an overview of a key assay used in the preliminary evaluation of anticancer activity.

Protocol: MTT Assay for In Vitro Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the halogenated quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Controls: Include wells with medium only (blank), cells with medium and the solvent (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Causality and Self-Validation: The inclusion of a vehicle control is critical to ensure that the solvent used to dissolve the compound does not have any intrinsic toxicity. The positive control validates that the assay is working correctly and that the cells are responsive to cytotoxic agents. This self-validating system ensures the reliability of the obtained IC₅₀ values.

Conclusion and Future Perspectives

Halogenated quinoline derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore their therapeutic potential. The strategic incorporation of halogen atoms provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for their intended biological target to minimize off-target effects and reduce toxicity.

  • Combination Therapies: Investigating the synergistic effects of halogenated quinolines with existing drugs to overcome resistance and enhance therapeutic outcomes.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

The continued exploration of the chemical space around the halogenated quinoline scaffold promises to yield new and improved therapeutic agents for a wide range of diseases.

References

  • Perez-Perez, M., et al. (2022). The Antimalarial Drug Chloroquine as an Autophagy Inhibitor in Cancer Therapy. Biochemical Pharmacology. Available at: [Link]

Exploratory

Advanced Therapeutic Applications of Substituted Quinolines: A Technical Guide for Drug Discovery

Executive Summary The quinoline scaffold—a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring—represents one of the most privileged structures in medicinal chemistry 1. Its weakl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring—represents one of the most privileged structures in medicinal chemistry 1. Its weakly basic tertiary nitrogen allows for favorable pharmacokinetic properties (e.g., salt formation for solubility), while its dual-ring system supports extensive electrophilic and nucleophilic functionalization 2. By strategically substituting functional groups at the C-2, C-3, C-4, and C-8 positions, drug development professionals can precisely tune the molecule's mechanism of action, pivoting its application from parasitic eradication to targeted oncological therapies.

This technical guide dissects the structure-activity relationships (SAR), core mechanistic pathways, and self-validating experimental protocols essential for evaluating substituted quinolines in modern drug discovery.

Molecular Architecture & Mechanistic Pathways

Anticancer Applications: Tyrosine Kinase Inhibition

In oncology, substituted quinolines primarily function as potent Tyrosine Kinase Inhibitors (TKIs). Modifications at the C-2 and C-3 positions (e.g., the addition of aryl or cyano groups) are critical for this activity 3. The nitrogen atom within the quinoline core acts as a highly specific hydrogen bond acceptor, docking seamlessly into the hinge region of the ATP-binding pocket of receptor tyrosine kinases (such as VEGFR, c-Met, and Src/Abl) 4.

For example, Bosutinib, a 3-quinolinecarbonitrile derivative, successfully treats Chronic Myeloid Leukemia (CML) by competitively inhibiting the Src/Abl kinase, thereby halting the downstream MAPK/PI3K signaling cascades that drive tumor proliferation [[5]]().

KinasePathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR / c-Met) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Cascade Downstream Signaling (MAPK / PI3K) ATP->Cascade Phosphorylation Quinoline Substituted Quinoline (e.g., Bosutinib) Quinoline->ATP Competitive Inhibition Quinoline->Cascade Blocks Proliferation Tumor Proliferation Cascade->Proliferation Promotes Apoptosis Cell Cycle Arrest Cascade->Apoptosis Pathway Shift

Fig 1. Mechanism of quinoline-mediated competitive kinase inhibition in anticancer therapy.

Antimalarial Applications: Heme Biomineralization Disruption

During the intraerythrocytic stage of malaria, the Plasmodium parasite degrades host hemoglobin, releasing toxic ferriprotoporphyrin IX (FPIX) [[6]](). To prevent cellular toxicity, the parasite biocrystallizes FPIX into an inert polymer known as hemozoin (


-hematin) 7.

Substitutions at the C-4 position with an amino group (e.g., chloroquine, amodiaquine) are fundamental for antimalarial efficacy. The basicity of the 4-amino group drives the accumulation of the drug within the highly acidic digestive vacuole (pH ~4.8) via ion-trapping. Once inside, the quinoline ring forms strong


 stacking interactions with the porphyrin ring of free heme, capping the growing hemozoin crystal and preventing further polymerization [[6]](). The resulting accumulation of free heme generates reactive oxygen species (ROS) that destroy the parasite's lipid membranes [[8]]().

HemePathway Hb Host Hemoglobin DV Parasite Digestive Vacuole (pH 4.8) Hb->DV Ingestion FPIX Toxic Free Heme (Ferriprotoporphyrin IX) DV->FPIX Proteolysis Hemozoin Hemozoin Crystal (Non-toxic β-hematin) FPIX->Hemozoin Biomineralization ROS ROS Generation FPIX->ROS Accumulation Quinoline 4-Aminoquinoline (e.g., Chloroquine) Quinoline->DV pH Trapping Quinoline->FPIX π-π Stacking Quinoline->Hemozoin Caps Polymer Death Parasite Death ROS->Death Induces

Fig 2. Disruption of parasitic heme biomineralization by 4-aminoquinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below summarizes the causality between specific quinoline substitutions, their primary biological targets, and their typical therapeutic efficacies.

Compound ClassKey SubstitutionPrimary TargetTherapeutic IndicationTypical IC50 Range
4-Aminoquinolines C-4 AmineHeme PolymeraseMalaria10 - 300 nM
3-Cyanoquinolines C-3 Nitrile, C-4 AnilineSrc/Abl KinaseChronic Myeloid Leukemia1 - 50 nM
2,4-Disubstituted C-2 Aryl, C-4 AlkylVEGFR / c-MetSolid Tumors10 - 100 nM
8-Aminoquinolines C-8 AmineCytochrome bc1Malaria (Tissue Schizonts)1 - 5 µM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls and readout mechanisms engineered to bypass the inherent chemical interference often caused by the highly conjugated quinoline scaffold.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Substituted quinolines often exhibit strong native autofluorescence due to their highly conjugated aromatic ring systems. Using standard fluorescence assays leads to high background noise and false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed here because its delayed emission reading bypasses the transient autofluorescence of the quinoline scaffold, providing a highly specific readout of kinase activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant target kinase (e.g., Src) in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT).
    
  • Compound Addition: Dispense the quinoline derivatives into a 384-well microplate using an acoustic liquid handler (concentration curve from 0.1 nM to 10 µM).

  • Reaction Assembly: Initiate the reaction by adding ATP (at its predetermined

    
     value to ensure competitive inhibition dynamics) and a biotinylated peptide substrate. Incubate at room temperature for 60 minutes.
    
  • Detection Phase: Add a stop buffer containing EDTA (to chelate

    
     and instantly halt kinase activity), alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
    
  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control for total inhibition and DMSO as a negative vehicle control. The assay is only validated and accepted if the Z'-factor is

      
       0.6.
      
Protocol 2: In Vitro -Hematin (Hemozoin) Crystallization Assay

Causality & Rationale: This assay mimics the acidic, lipid-rich environment of the parasite's digestive vacuole. Tween-20 is utilized as a lipid surrogate to initiate the rapid crystallization of heme into


-hematin 9. The detection relies on pyridine, which specifically coordinates with unpolymerized monomeric heme to form a low-spin chromogenic complex but cannot disrupt the stable 

dimers of crystalline

-hematin 7. Therefore, a high absorbance reading directly correlates with successful quinoline-mediated inhibition.

Step-by-Step Methodology:

  • Heme Preparation: Dissolve hemin chloride in DMSO to create a stock solution. Immediately prior to the assay, dilute the stock in 1 M sodium acetate buffer (pH 4.8) to a final concentration of 50 µM [[9]]().

  • Compound Incubation: Dispense varying concentrations of the quinoline test compounds into a 96-well plate.

  • Initiation: Add Tween-20 (final concentration of 0.012 g/L) to the wells to catalyze

    
    -hematin formation. Incubate the plate at 37°C for 4 hours.
    
  • Detection Phase: Add 80 µL of a 30% (v/v) pyridine solution in 20 mM HEPES (pH 7.5) to each well. Mix thoroughly and incubate for 15 minutes at room temperature to allow any formed

    
    -hematin crystals to sediment 7.
    
  • Data Acquisition & Validation: Transfer the supernatant to a new microplate and measure the absorbance at 405 nm (or 415 nm) using a microplate reader.

    • Self-Validation: Chloroquine diphosphate must be run in parallel as a positive control. The assay is validated if the calculated

      
       for Chloroquine falls within the established historical range (approx. 250 ± 50 µM under these specific Tween-20 conditions) 9.
      

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL: [Link]

  • Title: The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis Source: International Institute of Anticancer Research (IIAR) URL: [Link]

  • Title: Design, synthesis, and anticancer evaluation of novel quinoline derivatives Source: Taylor & Francis URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols Source: University of Cape Town URL: [Link]

  • Title: Inactivation of Malaria Parasites in Blood: PDT vs Inhibition of Hemozoin Formation Source: IntechOpen URL: [Link]

Sources

Foundational

Mechanism of Action of Bromo-Substituted Quinoline Compounds: A Comprehensive Technical Guide

Executive Summary Bromo-substituted quinolines represent a highly privileged chemical scaffold in modern medicinal chemistry. The strategic introduction of a bromine atom—a bulky, highly electronegative halogen—into the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-substituted quinolines represent a highly privileged chemical scaffold in modern medicinal chemistry. The strategic introduction of a bromine atom—a bulky, highly electronegative halogen—into the quinoline ring fundamentally alters the molecule's lipophilicity, steric profile, and electronic distribution. This modification not only enhances membrane permeability but also creates specific halogen-bonding interactions with target protein pockets 1. This whitepaper explores the distinct mechanisms of action of these compounds, bridging the gap between their structural chemistry and their profound antimycobacterial, anticancer, and broad-spectrum antimicrobial efficacies.

The Antimycobacterial Paradigm: F-ATP Synthase Inhibition

The most clinically validated application of bromo-substituted quinolines is found in Bedaquiline (a bromo-diarylquinoline), a breakthrough therapeutic for multidrug-resistant tuberculosis (MDR-TB).

Target Engagement and Steric Blockade

Bedaquiline selectively targets the mycobacterial F-ATP synthase, an enzyme critical for synthesizing adenosine triphosphate (ATP). The primary mechanism of action involves the drug binding directly to the c-subunit (c-ring) of the F0 rotor 2. The bromine atom at the C-6 position of the quinoline moiety is structurally critical; it acts as a hydrophobic anchor, wedging the molecule into the ion-binding pocket of the c-ring.

This steric blockade physically halts the rotation of the c-ring, preventing the translocation of protons across the bacterial cell membrane. Consequently, the proton motive force is uncoupled from ATP synthesis, leading to a rapid, lethal depletion of intracellular energy reserves 3.

Bedaquiline_Mechanism BDQ Bedaquiline (6-Bromo-Diarylquinoline) CRing Mycobacterial F-ATP Synthase (c-ring subunit) BDQ->CRing Hydrophobic anchoring via Bromine Proton Proton Translocation Halted CRing->Proton Steric rotor blockade ATP Intracellular ATP Depletion Proton->ATP Loss of proton motive force Death Bactericidal Cell Death ATP->Death Metabolic collapse

Fig 1. Bedaquiline-mediated inhibition of mycobacterial F-ATP synthase leading to cell death.

Protocol: F-ATP Synthase Inhibition Assay
  • Objective: Quantify the direct inhibition of mycobacterial ATP synthase by bromo-diarylquinolines.

  • Scientific Rationale: Utilizing intact bacilli introduces cell wall permeability as a confounding variable. To isolate the mechanism, we utilize Inverted Membrane Vesicles (IMVs). IMVs expose the F1 catalytic headpiece and F0 c-ring directly to the extra-vesicular assay buffer, allowing precise measurement of target engagement without transport barriers.

  • Step-by-Step Methodology:

    • Culture M. smegmatis (a BSL-2 surrogate for M. tuberculosis) to mid-log phase.

    • Lyse cells via a French press and isolate IMVs via differential ultracentrifugation (100,000 × g for 60 mins).

    • Incubate IMVs with varying concentrations of the bromoquinoline compound (0.001 to 10 μM) for 30 minutes at 37°C.

    • Initiate ATP synthesis by adding ADP, inorganic phosphate (Pi), and NADH (to drive the electron transport chain and establish a proton gradient).

    • Quantify synthesized ATP using a luciferin-luciferase bioluminescence assay read on a microplate luminometer.

  • Self-Validating Control System: Include a parallel reaction treated with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a potent proton ionophore. If the assay is genuinely measuring proton-motive force-driven ATP synthesis, CCCP must completely abrogate the luminescence signal, proving the system's baseline functionality.

Anticancer Activity via Kinase Inhibition

Beyond infectious diseases, highly brominated quinolines—such as 6-bromo-1-methylquinolin-4(1H)-one derivatives and brominated methoxyquinolines—exhibit potent antiproliferative properties against various malignancies 4.

The PI3K/Akt/mTOR Signaling Axis

The mechanism of action for these derivatives frequently involves acting as multi-kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway 5. The bromo-substitution at C-6 or C-7 mimics the binding of ATP in the kinase hinge region. By competitively inhibiting PI3K, the downstream phosphorylation of Akt is blocked. This suppresses mTOR activation, halting tumor proliferation and triggering caspase-dependent apoptosis.

PI3K_Pathway BQ 6-Bromoquinoline Derivatives PI3K PI3K Kinase BQ->PI3K Competitive hinge binding Apoptosis Apoptosis BQ->Apoptosis Induces via caspase cascade PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes AKT Akt Phosphorylation PIP3->AKT Recruits/Activates mTOR mTOR Activation AKT->mTOR Activates AKT->Apoptosis Inhibits (Blocked by BQ) Prolif Tumor Proliferation mTOR->Prolif Drives

Fig 2. Bromoquinoline-mediated inhibition of the PI3K/Akt/mTOR pathway inducing apoptosis.

Protocol: Multiparametric Apoptosis Validation Assay
  • Objective: Differentiate between cytostatic (growth-arresting) and cytocidal (cell-killing) mechanisms of novel highly brominated quinolines in cancer cell lines.

  • Scientific Rationale: Standard MTT assays only measure metabolic activity, conflating cell cycle arrest with actual cell death. To definitively confirm caspase-dependent apoptosis driven by kinase inhibition, we pair MTT screening with Annexin V/PI flow cytometry.

  • Step-by-Step Methodology:

    • Seed target cancer cells (e.g., HeLa, HT29) in 96-well plates and treat with the bromoquinoline derivative for 48 hours.

    • Perform an MTT reduction assay to establish the baseline IC50 value.

    • In a parallel 6-well plate, treat cells at 1x and 2x the established IC50.

    • Harvest cells, wash with cold PBS, and stain with Annexin V-FITC (to detect externalized phosphatidylserine) and Propidium Iodide (PI) (to detect membrane permeabilization).

    • Analyze via flow cytometry to quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

  • Self-Validating Control System: Pre-treat a control cohort with Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to bromoquinoline exposure. If the mechanism is truly caspase-dependent apoptosis, Z-VAD-FMK will rescue the cells, shifting the population back to the Annexin V-/PI- quadrant and validating the apoptotic pathway.

Broad-Spectrum Antimicrobial Action

Certain bromo-substituted quinolines, particularly 7-bromoquinoline-5,8-diones, exhibit broad-spectrum antibacterial properties. These compounds function via nucleophilic amination and interact directly with bacterial dihydropteroate synthase 6. The bulkiness of the bromine atom at the C-7 position dictates the regioselectivity of the compound, preventing off-target binding and ensuring specific competitive inhibition of folate synthesis in pathogens like K. pneumoniae and S. typhi.

Quantitative Data Summary

The following table synthesizes the biological activity and efficacy metrics of key bromoquinoline isomers across different therapeutic domains:

Compound ScaffoldRepresentative MoleculePrimary Target / MechanismEfficacy MetricTarget Organism / Cell Line
Diarylquinoline Bedaquiline (TMC-207)F-ATP Synthase (c-ring)MIC: ~0.03 μg/mLM. tuberculosis (MDR-TB)
Brominated Methoxyquinoline Compound 11PI3K/Akt/mTOR AxisIC50: 15.4 - 26.4 μMHeLa, C6, HT29 (Cancer)
Quinoline-5,8-dione 7-bromoquinoline-5,8-dioneDihydropteroate SynthaseMIC: 0.80 - 1.00 mg/mLK. pneumoniae, S. typhi
Bromo-quinazolinone Derivative 8aTubulin PolymerizationIC50: < 10 μMA549, MCF-7 (Cancer)

Conclusion

The bromo-substituted quinoline scaffold is a masterclass in structure-activity relationship (SAR) design. Whether anchoring a diarylquinoline into the hydrophobic pocket of a mycobacterial rotor or wedging into the hinge region of a human kinase, the bromine atom provides the exact steric and electronic properties required for high-affinity target engagement. By understanding the distinct mechanisms of action—ranging from ATP depletion to apoptotic induction—researchers can continue to iterate on this scaffold to develop next-generation therapeutics.

References

  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.Benchchem.
  • What is the mechanism of Bedaquiline Fumarate?Patsnap Synapse.
  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline.NIH / Antibiotics (Basel).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC / NIH.
  • In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide.Benchchem.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.Research India Publications.

Sources

Exploratory

Synthesis of 2-Methylquinolines: A Technical Guide to Classical and Modern Methodologies

Executive Summary 2-Methylquinolines (quinaldines) are privileged pharmacophores integral to the development of antimalarial, antibacterial, and anticancer therapeutics[1]. While foundational methods like the Doebner-von...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinolines (quinaldines) are privileged pharmacophores integral to the development of antimalarial, antibacterial, and anticancer therapeutics[1]. While foundational methods like the Doebner-von Miller reaction have historically dominated their synthesis, modern drug development demands greener, highly regioselective, and scalable alternatives. This whitepaper critically examines the mechanistic underpinnings of traditional syntheses and contrasts them with contemporary catalytic paradigms, providing self-validating experimental protocols designed for bench scientists and process chemists.

Mechanistic Foundations: The Doebner-von Miller Reaction

The 2 is the classical benchmark for accessing 2-methylquinolines[2]. It involves the condensation of an aniline with an α,β-unsaturated carbonyl compound (typically crotonaldehyde or generated in situ from paraldehyde)[2].

Causality of Reagents: The reaction relies on strong acid catalysis (e.g., HCl or Lewis acids like ZnCl₂) to protonate the carbonyl oxygen. This protonation drastically increases the electrophilicity of the β-carbon, facilitating a Michael-type 1,4-conjugate addition by the nucleophilic aniline nitrogen[2]. Subsequent intramolecular electrophilic aromatic substitution closes the ring, followed by dehydration and oxidation to yield the fully aromatized 2-methylquinoline[1].

DVM_Mechanism A Aniline + Crotonaldehyde B Acid Activation (HCl) Protonation of Carbonyl A->B C 1,4-Conjugate Addition (C-N Bond Formation) B->C D Intramolecular Cyclization (Electrophilic Aromatic Substitution) C->D E Dehydration (-H2O) Dihydroquinoline Intermediate D->E F Oxidation / Dehydrogenation E->F G 2-Methylquinoline F->G

Mechanistic pathway of the Doebner-von Miller synthesis of 2-methylquinoline.

Despite its utility, the reaction is violently exothermic and often produces significant amounts of polymeric "tar," making isolation tedious and reducing overall yield[1].

Modern Synthetic Paradigms

To circumvent the limitations of classical methods, recent literature highlights transition-metal-free catalysis and photocatalysis.

Iodine-Catalyzed Condensation

A highly efficient, metal-free protocol utilizes3 to condense anilines with vinyl ethers[3]. Iodine exhibits a dual behavior in this system: molecular iodine (I₂) acts as the terminal oxidant for aromatization, while its reduced form, hydrogen iodide (HI), serves as the active acid catalyst to activate the vinyl ether[3].

Iodine_Mechanism I2 Molecular Iodine (I2) HI Hydrogen Iodide (HI) Generated in situ I2->HI Reduction Product 2-Methylquinoline I2->Product Intermediate Tetrahydroquinoline Intermediate HI->Intermediate Reactants Aniline + Vinyl Ether Reactants->Intermediate Activated by HI Intermediate->Product Oxidized by I2

Dual role of iodine as an oxidant and HI-generator in metal-free condensation.

TiO₂ Photocatalysis

Green chemistry approaches have introduced 4[4]. In this system, neat ethanol acts as both the solvent and the carbon source[4]. UV irradiation of TiO₂ generates electron-hole pairs that oxidize ethanol into acetaldehyde in situ, which subsequently condenses with aniline[4]. TiO₂ Wackherr is preferred over standard Aeroxide P25 due to its lower scattering of UV radiation, resulting in higher photoactivity[4].

Quantitative Data Comparison

Synthesis MethodologyKey Reagents / CatalystReaction ConditionsYield RangePrimary AdvantageRef
Classical Doebner-von Miller Aniline, Crotonaldehyde, HClReflux, 3–7 hours50–70%Utilizes highly accessible, low-cost bulk reagents.[2]
Iodine-Catalyzed Condensation Aniline, Vinyl Ether, I₂ (5 mol%)Benzene, 80°C, 2 hours44–80%Metal-free; operates under mild thermal conditions.[3]
TiO₂ Photocatalysis Aniline, Neat Ethanol, TiO₂ WackherrUV light, Room Temp, 6 hrs54–64%Green chemistry; utilizes ethanol as a dual solvent/reagent.[4]
Continuous Flow Synthesis Aniline, Acrolein, Strong AcidContinuous flow in water>80%Eliminates exothermic runaway; rapid and highly scalable.[1]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps (TLC, pH, and visual cues) to ensure experimental integrity.

Protocol A: Classical Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: Equip a round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Causality: Mechanical stirring is mandatory as the reaction mixture becomes highly viscous due to side-product polymerization.

  • Reactant Charging: Add aniline (1.0 equiv) and 6 M hydrochloric acid to the flask. Stir to form aniline hydrochloride. Causality: Pre-forming the hydrochloride salt tempers the nucleophilicity of aniline, preventing uncontrolled, violently exothermic reactions upon aldehyde addition[2].

  • Aldehyde Addition: Dissolve crotonaldehyde (1.0 equiv) in toluene and add dropwise via the funnel. Validation Check: The solution will darken significantly, indicating the formation of the Schiff base intermediate.

  • Reflux: Heat the mixture to reflux for 4–7 hours. Monitor via TLC (Hexane:EtOAc 8:2). Validation Check: Disappearance of the aniline spot confirms complete conversion.

  • Neutralization & Extraction: Cool to room temperature. Carefully neutralize with saturated NaOH until pH > 8. Causality: Neutralization frees the quinoline base from its water-soluble hydrochloride salt, causing it to precipitate or partition into the organic phase[2]. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.

Protocol B: Iodine-Catalyzed Synthesis
  • Preparation: In a dry reaction vial, combine aniline (1.0 equiv) and ethyl vinyl ether (1.5 equiv) in anhydrous benzene.

  • Catalyst Addition: Add molecular iodine (I₂, 5 mol%). Causality: Exactly 5 mol% is required; reducing to 1 mol% drops the yield significantly and leaves unreacted starting material, as the redox cycle cannot sustain the activation rate[3].

  • Heating: Seal the vial and heat to 80°C for 2 hours. Validation Check: Monitor by ¹H-NMR or TLC. The distinct color of I₂ will persist but may shift as the HI equilibrium establishes.

  • Quenching & Purification: Cool the mixture and quench with saturated aqueous Na₂S₂O₃. Causality: Sodium thiosulfate reduces any remaining active iodine species, halting the reaction and preventing over-oxidation during workup. Extract with dichloromethane and purify via silica gel chromatography.

Protocol C: TiO₂ Photocatalytic Synthesis
  • Suspension Preparation: Suspend aniline (10 mmol) in neat ethanol (50 mL). Add TiO₂ Wackherr catalyst (1.0 g). Causality: Ethanol acts as the solvent and the sacrificial carbon source (oxidizing to acetaldehyde)[4].

  • Irradiation: Place the suspension in a photoreactor equipped with a UV light source (e.g., 125 W medium pressure mercury lamp). Stir vigorously.

  • Monitoring: Irradiate for 6 hours. Validation Check: Withdraw aliquots hourly, filter through a 0.22 µm syringe filter to remove TiO₂, and analyze via GC-MS. The emergence of intermediate N-(propan-2-yl)aniline peaks confirms the pathway is active[4].

  • Isolation: Filter the catalyst (which can be washed and reused). Evaporate the ethanol under reduced pressure and purify the crude 2-methylquinoline via column chromatography.

Conclusion

The synthesis of 2-methylquinolines has evolved from the robust but harsh conditions of the Doebner-von Miller reaction to highly sophisticated, green catalytic cycles. By understanding the mechanistic causality—whether it is the electrophilic activation by HCl, the dual redox/acid behavior of iodine, or the photocatalytic oxidation of ethanol—researchers can rationally select and optimize protocols for drug development pipelines.

References

  • BenchChem. "Technical Support Center: Doebner-von Miller Quinoline Synthesis." BenchChem.
  • National Institutes of Health (PMC). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." PMC.
  • Arabian Journal of Chemistry. "Photocatalytic synthesis of 2-methylquinolines with TiO₂ Wackherr and Home Prepared TiO₂ – A comparative study.
  • MDPI. "Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines.

Sources

Foundational

Strategic Discovery of Novel Quinoline Scaffolds: From Synthetic Innovation to Clinical Application

Executive Summary: The Privileged Nature of the Quinoline Core The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry.[1] Its planar, bicyclic hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Quinoline Core

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry.[1] Its planar, bicyclic heteroaromatic architecture offers a unique balance of lipophilicity and polarity, enabling it to interact with diverse biological targets including DNA, kinases, and topoisomerases.

While classical drugs like Chloroquine (antimalarial) and Ciprofloxacin (antibacterial) established the scaffold's utility, the current frontier lies in exploiting positions 2, 3, 4, and 8 to overcome resistance mechanisms and target complex oncogenic pathways. This guide outlines a strategic framework for discovering novel quinoline agents, moving from rational design and green synthesis to rigorous biological validation.

Strategic Design & Structure-Activity Relationships (SAR)

Effective drug design requires a deep understanding of how specific substitutions modulate biological activity. The quinoline core allows for precise "vector exploration"—growing molecules in specific directions to engage binding pockets.

Pharmacophore Mapping
  • N-1 Position: Critical for hydrogen bonding. Quaternization often reduces membrane permeability but can enhance DNA affinity.

  • C-2 & C-4 Positions: Ideal for introducing bulky aromatic groups to target hydrophobic pockets (e.g., in kinase domains).

  • C-6 & C-7 Positions: Electronic tuning. Electron-withdrawing groups (F, Cl) here often improve metabolic stability and cellular potency (e.g., Fluoroquinolones).

  • C-8 Position: Chelation potential. Substituents here (like -OH in 8-hydroxyquinoline) enable metal binding, crucial for inhibiting metalloenzymes.

Decision Logic for Scaffold Optimization

The following workflow illustrates the iterative logic used to refine a quinoline hit into a lead candidate.

Quinoline_SAR_Logic Start Quinoline Hit Identification SAR_Check Analyze Substitution Vectors Start->SAR_Check Pos_2_4 Positions 2 & 4: Steric Bulk / Hydrophobic Interaction SAR_Check->Pos_2_4 Pos_6_7 Positions 6 & 7: Metabolic Stability (F, Cl) SAR_Check->Pos_6_7 Pos_8 Position 8: Metal Chelation / Solubility SAR_Check->Pos_8 Synthesis Green Synthesis (Povarov/C-H Activation) Pos_2_4->Synthesis Pos_6_7->Synthesis Pos_8->Synthesis Assay Biological Validation (Kinase/MTT/MIC) Synthesis->Assay Decision Activity > Threshold? Assay->Decision Lead Lead Candidate Decision->Lead Yes Refine Refine Substituents Decision->Refine No Refine->SAR_Check

Figure 1: Iterative optimization workflow for quinoline-based drug discovery.

Advanced Synthetic Methodologies

Classical methods like the Skraup or Friedländer synthesis often require harsh acidic conditions and high temperatures, limiting functional group tolerance. Modern drug discovery prioritizes Green Chemistry and Multicomponent Reactions (MCRs) .

The Povarov Reaction: A Green Route to Tetrahydroquinolines

The Povarov reaction (imino-Diels-Alder) is a powerful, atom-economic method to construct the tetrahydroquinoline core, which can be easily oxidized to the fully aromatic quinoline. It allows for the rapid assembly of diverse libraries.

Protocol 1: Lewis Acid-Catalyzed Povarov Synthesis

Objective: Synthesis of 2,4-disubstituted-1,2,3,4-tetrahydroquinoline derivatives. Scope: High tolerance for various anilines and aldehydes.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • N-vinyl amide or vinyl ether (dienophile) (1.2 equiv)

  • Catalyst: Indium(III) Chloride (

    
    , 10 mol%) or Scandium(III) Triflate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or Ethanol (EtOH)
    

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a 25 mL round-bottom flask, dissolve the aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in Acetonitrile (5 mL). Stir at room temperature for 30 minutes. Note: Formation of the Schiff base (imine) is often indicated by a slight color change.

  • Cycloaddition: Add the dienophile (1.2 mmol) and the Lewis Acid catalyst (

    
    , 0.1 mmol) to the reaction mixture.
    
  • Reaction: Stir the mixture at ambient temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Reaction time typically ranges from 2 to 6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine the organic layers.
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the pure tetrahydroquinoline.
    
  • Validation: Confirm structure via

    
    -NMR and HRMS. Look for the characteristic doublets of the heterocyclic ring protons.
    

Therapeutic Applications & Mechanism of Action[3][4][5][6][7]

Oncology: Kinase Inhibition

Quinolines function as ATP-competitive inhibitors for receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met .

Mechanism: The planar quinoline ring mimics the adenine moiety of ATP, slotting into the hinge region of the kinase. Substituents at C-4 extend into the hydrophobic back pocket, locking the enzyme in an inactive conformation.

Kinase_Inhibition_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK Receptor (EGFR/VEGFR) Ligand->Receptor Activates Phos Autophosphorylation Receptor->Phos If ATP binds ATP ATP ATP->Receptor Binds Quinoline Quinoline Inhibitor Quinoline->Receptor Competes w/ ATP Quinoline->Phos Blocks Signal Downstream Signaling (RAS/RAF/MEK/ERK) Phos->Signal Block Apoptosis / Stasis Phos->Block Inhibition Effect Cell Proliferation & Angiogenesis Signal->Effect

Figure 2: Mechanism of Action for Quinoline-based Kinase Inhibitors.

Infectious Diseases[8]
  • Malaria: 4-aminoquinolines (Chloroquine derivatives) inhibit the biocrystallization of heme. The parasite digests hemoglobin, releasing toxic free heme. The drug binds to heme, preventing its detoxification into hemozoin, leading to parasite death.

  • Bacterial: Fluoroquinolones inhibit DNA gyrase and Topoisomerase IV, preventing bacterial DNA replication.[2]

Experimental Validation Protocols

Trustworthy data is the bedrock of drug discovery. The following protocol is standardized for evaluating the cytotoxicity of synthesized quinoline derivatives.

Protocol 2: MTT Cell Viability Assay

Objective: Determine the


 of novel quinoline derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Materials:

  • Cell lines (cultured in DMEM + 10% FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Workflow:

  • Seeding: Seed cancer cells at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow attachment.
  • Treatment: Dissolve the test quinoline compound in DMSO (stock solution). Prepare serial dilutions in culture media. Add 100 µL of treatment to wells (triplicate). Include a DMSO control (vehicle) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Data Summary: Clinical & Comparative Landscape

FDA-Approved Quinoline Drugs

The following table highlights the clinical success of this scaffold, proving its "drug-likeness."

Drug NameClassTargetIndication
Ciprofloxacin FluoroquinolineDNA Gyrase / Topo IVBacterial Infections
Levofloxacin FluoroquinolineDNA Gyrase / Topo IVRespiratory Infections
Mefloquine 4-MethanolquinolineHeme PolymeraseMalaria
Lenvatinib Quinoline-carboxamideVEGFR / EGFRThyroid/Kidney Cancer
Bedaquiline DiarylquinolineATP SynthaseMulti-drug Resistant TB
Comparative Potency (Representative Data)

Note: Values are representative of high-potency research leads found in recent literature.

Compound ClassTarget Cell Line

Range (µM)
Reference Standard
2-StyrylquinolinesMCF-7 (Breast)0.5 - 2.5Doxorubicin (0.2 µM)
Quinoline-TriazolesPlasmodium falciparum0.05 - 0.3Chloroquine (0.02 µM)
C-4 Substituted QuinolinesA549 (Lung)1.2 - 5.0Gefitinib (0.8 µM)

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025. Link

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Beni-Suef University Journal of Basic and Applied Sciences, 2025. Link

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.[1] Link

  • FDA Approved Drugs: Baxdela (Delafloxacin). FDA Access Data, 2017.[3] Link

  • Synthesis of tetrahydroquinolines via Povarov reaction. Scientiae Radices, 2023.[4] Link

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 6-Bromo-3,4-dichloro-2-methylquinoline: A Technical Guide

Executive Summary For drug development professionals and analytical chemists, the unambiguous structural characterization of heavily halogenated intermediates is a critical quality control checkpoint. 6-Bromo-3,4-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the unambiguous structural characterization of heavily halogenated intermediates is a critical quality control checkpoint. 6-Bromo-3,4-dichloro-2-methylquinoline is a highly functionalized heterocyclic scaffold, predominantly utilized as a key building block in the synthesis of small-molecule modulators of Tumor Necrosis Factor-alpha (TNF-α) .

This whitepaper provides an in-depth, peer-level guide to the spectroscopic profiling (NMR, LC-MS, and IR) of this compound. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a mechanistic exploration of why the molecule behaves the way it does under electromagnetic and ionization stimuli, supported by self-validating experimental protocols.

Chemical Context and Pharmacological Relevance

The quinoline core is a privileged scaffold in medicinal chemistry. In the context of autoimmune disease therapies, derivatives of 6-bromo-3,4-dichloro-2-methylquinoline are synthesized to disrupt the trimerization or receptor-binding capabilities of TNF-α .

The specific placement of halogens on this scaffold is highly intentional:

  • C-3 and C-4 Chlorines: Provide steric bulk and modulate the basicity of the quinoline nitrogen, impacting oral bioavailability.

  • C-6 Bromine: Serves as a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to extend the pharmacophore.

TNFa_Pathway Quinoline Quinoline-Derived Modulator TNFa TNF-α Trimer Quinoline->TNFa Binds & Stabilizes TNFR TNFR1 / TNFR2 Receptors TNFa->TNFR Binding Blocked Immune Immune Activation & Inflammation TNFR->Immune Downregulated

Caption: Mechanism of action for quinoline-derived TNF-α modulators in autoimmune therapy.

Mass Spectrometry (LC-MS/ESI): Isotopic Fingerprinting

Causality and Ionization Dynamics

For heavily halogenated basic compounds, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic quinoline nitrogen readily accepts a proton from the acidic mobile phase to form a stable


 pseudo-molecular ion.

The most diagnostic feature of 6-bromo-3,4-dichloro-2-methylquinoline (


) is its complex isotopic cluster. Bromine exists as a ~1:1 ratio of 

and

, while Chlorine exists as a ~3:1 ratio of

and

. The combination of one Bromine and two Chlorines creates a distinct

pattern with an approximate relative abundance ratio of 9 : 15 : 7 : 1 . The base peak of this cluster is the

ion at

291.9, representing the combination of

and

.
Quantitative Data

Table 1: LC-MS Isotopic Cluster Data (


) 
Ion Species

(Calculated)

(Observed)
Relative AbundanceIsotopic Composition (Primary Contributors)

289.91290.10~60%

,

,


(Base)
291.91292.10100%

,

&

,

,


293.90294.10~47%

,

,

&

,


295.90296.10~7%

,

Self-Validating Protocol: LC-MS Acquisition
  • System Suitability Test (SST): Inject a solvent blank (MeOH/H₂O) to establish baseline noise. Inject a mass calibration standard (e.g., reserpine) to verify mass accuracy (< 5 ppm error). Validation: Ensures no carryover and confirms detector calibration.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL HPLC-grade acetonitrile. Dilute 1:100 in 0.1% formic acid in water/acetonitrile (50:50 v/v). Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the quinoline nitrogen.

  • Acquisition: Run in ESI+ mode. Scan range

    
     150–600.
    
  • Data Validation: Extract the

    
     ion chromatogram. The run is only validated if the experimental isotopic cluster matches the theoretical 9:15:7:1 distribution.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Spin System Analysis

The


 NMR spectrum of 6-bromo-3,4-dichloro-2-methylquinoline is defined by a 3-spin aromatic system (H-5, H-7, H-8) and a singlet methyl group. The use of 

is preferred due to the excellent solubility of halogenated aromatics in chlorinated solvents .

The most critical signal is H-5 , which appears as a highly deshielded doublet at


 8.32 ppm . This extreme downfield shift is caused by the combined diamagnetic anisotropy and steric compression from the adjacent C-4 Chlorine and C-6 Bromine atoms. H-7 and H-8 appear as an ortho-coupled pair further upfield.
Quantitative Data

Table 2:


 NMR Spectral Data (400 MHz, 

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
H-58.32Doublet (d)2.11HMeta-coupled to H-7; heavily deshielded by C4-Cl and C6-Br.
H-87.93 – 7.87Multiplet (m)~9.0 (ortho)1HAdjacent to the ring nitrogen; ortho-coupled to H-7.
H-77.83 – 7.77Multiplet (m)~9.0, 2.11HOrtho-coupled to H-8, meta-coupled to H-5.

2.84Singlet (s)-3HAttached to C-2; deshielded by the adjacent imine-like nitrogen.

Table 3:


 NMR Spectral Data (Predicted, 100 MHz, 

)
(Note: Shifts are empirically predicted based on established substituent additivity rules for the quinoline core).
Carbon PositionPredicted Shift (

, ppm)
TypeSubstituent Effect Rationale
C-2~158.0QuaternaryDeshielded by adjacent N and methyl group.
C-8a~146.5QuaternaryBridgehead carbon adjacent to nitrogen.
C-4~142.1QuaternaryDeshielded by directly attached electronegative Chlorine.
C-7~132.5CHAromatic methine.
C-8~130.1CHAromatic methine.
C-3~128.5QuaternaryDeshielded by Chlorine, but shielded relative to C-4.
C-5~127.8CHAromatic methine.
C-4a~126.4QuaternaryBridgehead carbon.
C-6~121.2QuaternaryUpfield shift due to the "heavy atom effect" of Bromine.

~23.5

Aliphatic methyl carbon.
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS serves as an internal standard (
    
    
    
    0.00 ppm) to correct for temperature-dependent solvent shift variations.
  • System Calibration: Lock onto the deuterium signal of

    
    . Perform automated gradient shimming (Z1-Z5). Validation: The solvent residual peak line width at half-height must be < 1.0 Hz before proceeding.
    
  • Acquisition: 400 MHz, 16 scans, 30° pulse angle, relaxation delay (D1) of 2 seconds.

  • Data Validation: Verify the

    
     residual peak is positioned at exactly 
    
    
    
    7.26 ppm. Apply phase correction (zero and first order) and baseline correction to ensure accurate integration values.

Vibrational Spectroscopy (ATR-FTIR)

Causality and Functional Group Identification

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of the heteroaromatic ring system and carbon-halogen bonds. ATR is chosen over traditional KBr pellets because it requires zero sample preparation, eliminating the risk of moisture absorption which can obscure the 3000 cm⁻¹ region.

Quantitative Data

Table 4: Key ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3050Weak

Aromatic C-H stretching.
~2920, 2850Weak

Aliphatic C-H stretching (C-2 Methyl).
~1580Medium

Quinoline ring skeletal vibration.
~1550, 1480Strong

Aromatic ring breathing modes.
~1050 - 1090Strong

Carbon-Chlorine stretching.
~600 - 750Strong

Carbon-Bromine stretching.
Self-Validating Protocol: IR Acquisition
  • Background Scan: Collect 32 scans of the empty ATR diamond crystal. Causality: This step mathematically subtracts ambient water vapor and atmospheric

    
     from the final spectrum.
    
  • Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Intimate contact between the crystal and the solid is required to ensure the infrared evanescent wave penetrates the sample adequately.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Data Validation: Wipe the crystal with isopropanol and run a subsequent blank scan. Validation: A flat baseline confirms zero sample carryover for the next user.

Integrated Spectroscopic Workflow

To ensure absolute scientific integrity, no single analytical technique should be used in isolation. The following workflow demonstrates the orthogonal logic required to validate the structure of 6-bromo-3,4-dichloro-2-methylquinoline.

Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Vibrational Spectroscopy Start 6-Bromo-3,4-dichloro-2-methylquinoline MS_Acq ESI+ LC-MS Start->MS_Acq NMR_1H 1H NMR (CDCl3) Start->NMR_1H IR_Acq ATR-FTIR Start->IR_Acq MS_Iso BrCl2 Isotope Pattern MS_Acq->MS_Iso Data_Int Orthogonal Structure Verification MS_Iso->Data_Int NMR_13C 13C NMR / DEPT NMR_1H->NMR_13C NMR_13C->Data_Int IR_Acq->Data_Int

Caption: Orthogonal spectroscopic workflow for the structural elucidation of halogenated quinolines.

Conclusion

The structural elucidation of 6-bromo-3,4-dichloro-2-methylquinoline requires a multi-faceted analytical approach. By leveraging the unique isotopic fingerprint of the


 cluster in LC-MS, mapping the highly deshielded H-5 proton via 

NMR, and confirming the skeletal framework through ATR-FTIR, researchers can achieve absolute structural certainty. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data, mitigating the risk of downstream failures in the development of critical TNF-α modulating therapeutics.

References

  • Vertex Pharmaceuticals Inc. (2023). Modulators of tnf-alpha activity (Patent No. WO2023240253A2).
  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds useful as modulators of tnf alpha (Patent No. WO2017023905A1).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 6-Bromo-3,4-dichloro-2-methylquinoline

Executive Summary The synthesis of 6-Bromo-3,4-dichloro-2-methylquinoline represents a critical challenge in heterocyclic elaboration. While 4-chloroquinolines are ubiquitous intermediates accessible via standard Skraup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Bromo-3,4-dichloro-2-methylquinoline represents a critical challenge in heterocyclic elaboration. While 4-chloroquinolines are ubiquitous intermediates accessible via standard Skraup or Conrad-Limpach protocols, the introduction of a chlorine atom at the C3 position requires specific electrophilic functionalization. This scaffold is highly valued in drug discovery for its dense halogenation pattern, allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C6, Buchwald-Hartwig at C4).

This Application Note details a robust, three-stage protocol starting from commercially available 4-bromoaniline . Unlike generic "one-pot" mixtures that often yield inseparable regioisomers, this stepwise approach ensures high regiochemical fidelity by isolating the 3-chloro-4-quinolone intermediate prior to final aromatization.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the Conrad-Limpach-Knorr cyclization strategy, followed by a regioselective electrophilic chlorination.

Reaction Logic[1]
  • Scaffold Construction: Condensation of 4-bromoaniline with ethyl acetoacetate creates the carbon skeleton.

  • Cyclization: Thermal closure yields the 4-hydroxyquinoline (4-quinolone) core.

  • C3-Functionalization: The electron-rich enaminone character of the 4-quinolone ring allows for selective electrophilic chlorination at C3 using sulfuryl chloride (

    
    ).
    
  • Aromatization: Conversion of the C4-carbonyl to a C4-chloride using phosphorus oxychloride (

    
    ) restores aromaticity.
    
Visual Workflow

SynthesisPathway SM1 4-Bromoaniline Int1 Enamine Intermediate (Ethyl 3-((4-bromophenyl)amino)but-2-enoate) SM1->Int1 Cat. AcOH, Reflux (- H2O) SM2 Ethyl Acetoacetate SM2->Int1 Int2 6-Bromo-2-methyl-4-quinolone Int1->Int2 Dowtherm A, 250°C Thermal Cyclization Int3 6-Bromo-3-chloro-2-methyl-4-quinolone Int2->Int3 SO2Cl2, AcOH Electrophilic Chlorination (C3) Product TARGET: 6-Bromo-3,4-dichloro-2-methylquinoline Int3->Product POCl3, 100°C Deoxychlorination (C4)

Caption: Stepwise synthesis pathway emphasizing the isolation of the C3-chlorinated quinolone intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Bromo-2-methyl-4-quinolone

This stage utilizes the Conrad-Limpach protocol to construct the quinoline ring.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial Acetic Acid (catalytic, 0.05 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-bromoaniline in benzene or toluene. Add ethyl acetoacetate and catalytic acetic acid. Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude enamine (Ethyl 3-((4-bromophenyl)amino)but-2-enoate) as an oil. Note: Purification is not required; proceed directly to cyclization.

  • Cyclization: Heat Dowtherm A (10 mL per gram of enamine) to a rolling boil (approx. 250°C).

  • Addition: Add the crude enamine dropwise to the boiling solvent over 20 minutes. Critical: Rapid addition ensures kinetic trapping of the quinolone over amide side-products.

  • Workup: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter the solid, wash with hexane to remove Dowtherm A, and dry.

  • Yield: Expect 60-75% yield of a tan solid.

Stage 2: Regioselective C3-Chlorination

Direct chlorination of the quinolone is superior to attempting simultaneous chlorination with


, which often leads to polychlorinated impurities.

Reagents:

  • 6-Bromo-2-methyl-4-quinolone (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent)

Procedure:

  • Suspend the quinolone in glacial acetic acid (5 mL/g) at room temperature.

  • Add sulfuryl chloride dropwise. The reaction is slightly exothermic.

  • Stir the mixture at 40-50°C for 2 hours. Monitor by TLC or LCMS for the disappearance of starting material.

  • Pour the reaction mixture into ice water. The 3-chloro-4-quinolone will precipitate.

  • Filter, wash with water, and dry.[1][2]

    • Checkpoint: The product is 6-Bromo-3-chloro-2-methyl-4-quinolone .

Stage 3: Deoxychlorination (Aromatization)

The final step converts the C4 carbonyl (tautomeric with C4-OH) to the chloride.

Reagents:

  • 6-Bromo-3-chloro-2-methyl-4-quinolone (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq - acts as solvent and reagent)
    

Procedure:

  • Place the solid intermediate from Stage 2 into a dry flask.

  • Add

    
     carefully (fume hood).
    
  • Reflux the mixture (approx. 105°C) for 2-3 hours. The suspension will clear as the aromatic chloride is formed.

  • Quenching (Hazard): Cool the mixture. Remove excess

    
     by rotary evaporation. Pour the oily residue slowly onto crushed ice/ammonia mixture to neutralize.
    
  • Extraction: Extract with dichloromethane (DCM). Wash organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure
Molecular Weight 290.97 g/mol Based on

isotopes
Melting Point 138 - 142°CDistinct from mono-chloro analogs
LCMS (ESI+) [M+H]+ = 290/292/294Characteristic Br/Cl2 isotope pattern
1H NMR (CDCl3)

2.75 (s, 3H, Me), 7.80 (d, 1H), 7.95 (d, 1H), 8.35 (d, 1H)
Absence of C3-H proton confirms chlorination

Safety & Handling Guidelines

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Always quench into ice with vigorous stirring.
    
  • Dowtherm A: High boiling point (258°C). Use a sand bath or heating mantle. Ensure glassware is free of stress fractures before high-heat applications.

  • Sulfuryl Chloride: lachrymator and corrosive. Handle in a well-ventilated fume hood.

References

  • Conrad-Limpach Synthesis Overview

    • Source: The Merck Index Online. "Conrad-Limpach Reaction."
    • URL:[Link]

  • Chlorination of Quinolones (Sulfuryl Chloride Method)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 272 (1955). "3-Chloro-4-hydroxyquinoline."
    • URL:[Link]

  • Synthesis of 4-Chloroquinolines (POCl3 Method)

    • Source: BenchChem.[3] "Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors."

  • Structural Characterization of 3,4-Dichloroquinolines

    • Source: Chemistry of Heterocyclic Compounds: Quinolines, Part I. "Properties and Reactions."
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Friedländer Synthesis of Quinolines

Introduction: The Enduring Relevance of the Friedländer Synthesis The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Friedländer Synthesis

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] First reported by Paul Friedländer in 1882, the Friedländer synthesis remains one of the most direct and versatile methods for constructing this vital heterocyclic system.[3][4] The reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester, to form a polysubstituted quinoline.[5][6]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the mechanistic underpinnings, key experimental variables, and field-proven insights necessary for the successful application of this powerful reaction. We present detailed, validated protocols and troubleshooting advice to empower chemists to leverage the Friedländer synthesis for the efficient generation of diverse quinoline libraries.

The Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer synthesis has been a subject of detailed study, with experimental evidence supporting two primary competing pathways. The operative mechanism is often influenced by the specific reactants and the choice of acid or base catalysis.[7]

Two viable mechanisms are generally proposed:[3][7]

  • Aldol-First Pathway : This route begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl ( 1 ) and the α-methylene carbonyl compound ( 2 ) to form an aldol adduct ( 3 ). This intermediate then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product ( 7 ).[5][8][9]

  • Schiff Base-First Pathway : Alternatively, the reaction can initiate with the formation of a Schiff base (imine) ( 5 ) between the 2-aminoaryl carbonyl and the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring ( 7 ).[3][7]

While both pathways are plausible, recent mechanistic studies suggest that under the most commonly employed acidic or basic conditions, the initial rate-limiting step is the intermolecular aldol condensation.[7][8]

Friedlander_Mechanism cluster_reactants Reactants cluster_p1 Pathway A: Aldol-First cluster_p2 Pathway B: Schiff Base-First r1 2-Aminoaryl Carbonyl (1) p1_step1 Aldol Adduct (3) r1->p1_step1 Aldol Condensation p2_step1 Schiff Base (5) r1->p2_step1 Schiff Base Formation r2 α-Methylene Carbonyl (2) r2->p1_step1 r2->p2_step1 p1_step2 Cyclized Intermediate (4) p1_step1->p1_step2 Intramolecular Cyclization p2_step2 Cyclized Intermediate (6) prod Quinoline (7) p1_step2->prod Dehydration p2_step1->p2_step2 Intramolecular Aldol Reaction p2_step2->prod Dehydration

Caption: Competing mechanistic pathways of the Friedländer synthesis.

Experimental Design: Key Parameters and Catalyst Selection

The success and efficiency of the Friedländer synthesis are highly dependent on the judicious selection of starting materials, catalyst, and reaction conditions. The traditional approach often involves high temperatures and strong acids or bases, which can limit substrate scope and lead to side reactions.[5] Modern protocols have introduced a wide array of catalysts to enable milder and more efficient transformations.[10][11]

ParameterOptions & ConsiderationsField-Proven Insights
2-Aminoaryl Carbonyl 2-aminobenzaldehydes, 2-aminobenzophenones, 2-aminoacetophenones.The availability of these starting materials can sometimes be a limitation. One-pot procedures starting from o-nitroaryl carbonyls, which are reduced in situ, can be a practical alternative.[12][13]
α-Methylene Carbonyl Symmetrical ketones (e.g., acetone, cyclohexanone), unsymmetrical ketones, 1,3-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate).With unsymmetrical ketones, regioselectivity can be a major issue. Using 1,3-diketones or β-ketoesters typically provides excellent regioselectivity for 2,3-disubstituted products.[7]
Catalyst System Brønsted Acids: p-TsOH, H₂SO₄, TFA.[3] Lewis Acids: ZnCl₂, ZrCl₄, Nd(NO₃)₃·6H₂O.[3][10] Bases: NaOH, KOH, KOtBu.[5] Modern Catalysts: Ionic liquids, MOFs, solid-supported acids (e.g., SiO₂/H₂SO₄), nanocatalysts.[11][14][15]Lewis acids are often effective but can be moisture-sensitive, requiring anhydrous conditions.[16] Heterogeneous and reusable catalysts like MOFs or solid-supported acids simplify product purification and improve the environmental profile of the synthesis.[10][14]
Solvent Toluene, ethanol, methanol, water, or solvent-free conditions.[6][10][14]The choice is often dictated by the catalyst system. Solvent-free (neat) reactions, often facilitated by grinding or microwave irradiation, can be highly efficient and environmentally friendly.[5][17]
Temperature Room temperature to reflux (typically 60-150 °C).[10][15]Optimization is key. Some modern catalysts allow for reactions at ambient temperature, while traditional methods often require significant heating.[15][16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both a classic and a modern approach to the Friedländer synthesis.

Protocol 1: Classic Acid-Catalyzed Synthesis of a Substituted Quinoline

This protocol describes a general and robust procedure using p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst.[6]

Materials:

  • 2-aminoaryl ketone (1.0 eq)

  • Ketone with α-methylene group (e.g., ethyl acetoacetate) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)

  • Toluene or Ethanol (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 eq) and the chosen solvent (e.g., toluene, 10 mL per mmol of the limiting reagent).

  • Stir the solution until the starting material is fully dissolved.

  • Add the α-methylene carbonyl compound (1.2 eq) followed by the p-TsOH·H₂O catalyst (0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., hexane/ethyl acetate). The reaction is complete upon consumption of the limiting starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel to afford the pure substituted quinoline.[6]

Protocol 2: Modern Heterogeneous-Catalyzed Synthesis Using a Reusable Catalyst

This protocol outlines a more sustainable approach using a Lewis acid catalyst, Zirconium(IV) chloride (ZrCl₄), in an aqueous medium, showcasing improved reaction conditions.[10]

Materials:

  • 2-aminobenzophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol/Water (1:1 mixture)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in a 1:1 mixture of ethanol and water (10 mL per mmol of aminobenzophenone).

  • Add ZrCl₄ (10 mol%) to the stirring solution.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.[10]

General Laboratory Workflow

A successful synthesis relies on a systematic and logical workflow, from initial setup through to final characterization. The following diagram outlines the critical stages of a typical Friedländer synthesis protocol.

Caption: General workflow of the Friedländer quinoline synthesis.

Troubleshooting & Expert Recommendations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure starting materials. 2. Inactive or inappropriate catalyst. 3. Non-optimal temperature or reaction time. 4. Moisture contamination (especially with Lewis acids).1. Verify the purity of reactants by NMR or other analytical techniques. 2. Screen a small library of catalysts (e.g., p-TsOH, ZrCl₄, I₂). The optimal catalyst is often substrate-dependent.[16] 3. Systematically vary the temperature and monitor the reaction over a longer period. 4. Ensure glassware is oven-dried and use anhydrous solvents if employing a moisture-sensitive catalyst.[16]
Multiple Products / Side Reactions 1. Aldol self-condensation of the ketone partner. 2. Lack of regioselectivity with unsymmetrical ketones. 3. Decomposition at high temperatures.1. To avoid self-condensation under basic conditions, consider using the imine analogue of the o-aminoaryl carbonyl.[5] 2. Use a more activated methylene compound like a 1,3-dicarbonyl or β-ketoester to direct the regioselectivity.[7] 3. Attempt the reaction at a lower temperature, potentially with a more active modern catalyst.[16]
Difficult Purification 1. Unreacted starting materials with similar polarity to the product. 2. Formation of polymeric byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry (a slight excess of the more volatile carbonyl component can help). 2. Use milder reaction conditions. Harsh acid/base and high heat can promote polymerization.[16] Consider recrystallization as an alternative or complement to column chromatography.

Conclusion

The Friedländer synthesis is a powerful and enduring reaction in the synthetic chemist's toolkit. While classic protocols can be demanding, modern advancements in catalysis have significantly broadened its scope, allowing for the creation of highly functionalized quinolines under milder, more efficient, and environmentally sustainable conditions.[11][13] By understanding the underlying mechanism and carefully selecting experimental parameters, researchers can effectively harness this reaction to accelerate the discovery and development of novel chemical entities for medicine and materials science.

References

  • Friedländer synthesis - Wikipedia. [Link]

  • Friedländer Synthesis Mechanism Overview | PDF | Change | Chemical Compounds. [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Friedlander quinoline synthesis. [Link]

  • Araya-Maturana, R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(2), 209-232. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry | Scilit. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Satheeshkumar, R., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO₂/H₂SO₄ Catalyst. Molbank, 2021(1), M1204. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

  • Friedlander synthesis of quinoline derivatives. - ResearchGate. [Link]

  • Friedlander quinoline synthesis. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - bac-lac.gc.ca. [Link]

Sources

Method

Application of 6-Bromo-3,4-dichloro-2-methylquinoline in medicinal chemistry

An In-Depth Guide to the Application of 6-Bromo-3,4-dichloro-2-methylquinoline in Medicinal Chemistry Authored by a Senior Application Scientist The quinoline scaffold is a privileged heterocyclic system in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 6-Bromo-3,4-dichloro-2-methylquinoline in Medicinal Chemistry

Authored by a Senior Application Scientist

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with various biological targets. This guide focuses on a specific, highly functionalized derivative, 6-Bromo-3,4-dichloro-2-methylquinoline , a versatile building block poised for the development of novel therapeutic agents. We will explore its synthetic utility, rationale for its application in drug design, and provide detailed protocols for its derivatization and biological evaluation.

The Strategic Importance of the 6-Bromo-3,4-dichloro-2-methylquinoline Scaffold

The medicinal chemistry potential of this scaffold lies in its unique substitution pattern, which offers a platform for systematic and diverse chemical modifications. Each substituent plays a critical role in defining the molecule's reactivity and its potential as a pharmacophore.

  • The Quinoline Core : A well-established pharmacophore known to possess anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[2][3][4]

  • 4-Chloro Group : This is the most reactive site for nucleophilic aromatic substitution. Its activation by the quinoline nitrogen allows for facile displacement by a wide range of nucleophiles, particularly primary and secondary amines. This position is pivotal for introducing side chains that can interact with specific pockets of a target protein.[5][6]

  • 3-Chloro Group : While less reactive than the 4-chloro position, it still offers a handle for further modification. Its presence influences the electronics of the ring and the conformation of substituents at adjacent positions.

  • 6-Bromo Group : This substituent is ideal for late-stage diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups to explore additional binding interactions and modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[6] The presence of a halogen at the 6-position has also been shown to improve the anticancer effects of quinazoline analogs, a closely related scaffold.[7]

  • 2-Methyl Group : This group can provide beneficial steric interactions within a binding pocket and can influence the molecule's metabolic profile.

This combination of reactive sites makes 6-Bromo-3,4-dichloro-2-methylquinoline an exceptional starting material for creating large libraries of compounds for high-throughput screening and lead optimization.

Primary Application: Scaffolding for Kinase Inhibitors

A predominant application of substituted quinolines is in the development of protein kinase inhibitors.[1][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[6][8] Many quinoline-based compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]

The 6-Bromo-3,4-dichloro-2-methylquinoline scaffold is particularly well-suited for this purpose. The displacement of the 4-chloro group with substituted anilines, for example, generates 4-anilinoquinoline derivatives. This structural motif is found in several approved kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[7]

cluster_kinase Kinase Enzyme ATP_Site ATP Binding Site Substrate Substrate Protein ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Inhibitor Quinoline Derivative (e.g., from 6-Bromo-3,4-dichloro- 2-methylquinoline) Inhibitor->ATP_Site Competitively Binds & Blocks ATP

Caption: ATP-Competitive Kinase Inhibition by a Quinoline Derivative.

Synthetic Protocol: Synthesis of a 4-Anilino-6-bromo-3-chloro-2-methylquinoline Library

This protocol describes a general procedure for the parallel synthesis of a library of 4-anilino derivatives from the title compound. The rationale is to leverage the high reactivity of the C4-chloro position for nucleophilic displacement.

Objective: To synthesize a series of N-aryl-6-bromo-3-chloro-2-methylquinolin-4-amines.

Materials:

  • 6-Bromo-3,4-dichloro-2-methylquinoline

  • A diverse set of substituted anilines (e.g., 4-fluoroaniline, 3-methoxyaniline, 4-(dimethylamino)aniline)

  • 2-Propanol (or other suitable high-boiling solvent like n-butanol or DMF)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an array of reaction vials, add 6-Bromo-3,4-dichloro-2-methylquinoline (1.0 eq.). For each vial, add a different substituted aniline (1.1 eq.).

  • Solvent and Catalyst Addition: To each vial, add 2-propanol to achieve a concentration of approximately 0.2 M. Add one drop of concentrated HCl as a catalyst. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reaction: Seal the vials and heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Allow the reaction mixtures to cool to room temperature.

    • If a precipitate (the hydrochloride salt of the product) has formed, filter the solid and wash with cold 2-propanol. Proceed to step 5b.

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove the solvent.

  • Neutralization and Extraction:

    • (For solids from 4b) Suspend the solid in a mixture of water and EtOAc. Add saturated NaHCO₃ solution dropwise until the pH is basic (pH ~8-9) to deprotonate the product and dissolve any remaining HCl.

    • (For residues from 4c) Dissolve the residue in EtOAc and add saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Start 6-Bromo-3,4-dichloro- 2-methylquinoline Reaction Nucleophilic Aromatic Substitution (Reflux, 4-12h) Start->Reaction Aniline Substituted Aniline (R-Ar-NH2) Aniline->Reaction Solvent Solvent (e.g., 2-Propanol) + Catalytic Acid (HCl) Solvent->Reaction Workup Cool, Neutralize (NaHCO3) & Extract (EtOAc) Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product 4-Anilino-6-bromo-3-chloro- 2-methylquinoline Derivative Purify->Product

Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Once a library of compounds is synthesized, a primary biological evaluation is necessary to determine their cytotoxic activity against cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized quinoline derivatives against selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Selected cancer cell lines and one normal cell line (e.g., MRC-5) for selectivity assessment.[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized quinoline derivatives, dissolved in DMSO to create stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Structure-Activity Relationship (SAR) and Data Interpretation

Table 1: Hypothetical Cytotoxicity Data for a Series of 4-Anilino-6-bromo-3-chloro-2-methylquinoline Derivatives against MCF-7 Breast Cancer Cells.

Compound IDR-Group on Anilino RingIC₅₀ (µM)
1a H15.2
1b 4-Fluoro8.5
1c 4-Chloro7.9
1d 3-Methoxy12.1
1e 4-Methoxy25.8
1f 4-(Trifluoromethyl)4.3
Doxorubicin (Positive Control)0.9

Interpretation of Hypothetical Data:

  • Electronic Effects: The introduction of electron-withdrawing groups at the 4-position of the aniline ring (e.g., -F, -Cl, -CF₃) appears to increase potency compared to the unsubstituted analog (1a ). The highly electron-withdrawing trifluoromethyl group in 1f results in the most potent compound in this series.

  • Positional Isomerism: A methoxy group at the 3-position (1d ) is better tolerated than one at the 4-position (1e ), suggesting a potential steric or electronic clash in the binding pocket with the para-substituted analog.

This initial SAR provides a logical basis for the design of the next generation of compounds, perhaps focusing on further exploration of electron-withdrawing substituents at the para-position of the aniline ring or using the 6-bromo position for further derivatization to improve potency and selectivity.

References

  • IJRESM Journal. A Review On Substitution Quinoline Derivatives and its Biological Activity. 2021. Available from: [Link]

  • Ghorab, M. M., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 2016. Available from: [Link]

  • ResearchGate. Biological Activities of Quinoline Derivatives. Available from: [Link]

  • Frontiers in Chemistry. Quinolines: the role of substitution site in antileishmanial activity. 2025. Available from: [Link]

  • ResearchGate. Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. Available from: [Link]

  • Al-Ostath, A., et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 2023. Available from: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2016. Available from: [Link]

  • ResearchGate. Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. Available from: [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. 2025. Available from: [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Royal Society of Chemistry. 260 quinolones for applications in medicinal chemistry: synthesis and structure. In Heterocyclic Scaffolds II, 2011.
  • New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2023. Available from: [Link]

  • MDPI. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 2023. Available from: [Link]

  • Medires Publishing. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Pharmaceutical Research and Reports, 2023.
  • Semantic Scholar. Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. 2021. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. 2021. Available from: [Link]

  • PubMed. Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. 2019. Available from: [Link]

  • PubMed. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. 2022. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 2025. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Pharmaceuticals, 2024. Available from: [Link]

Sources

Application

6-Bromo-3,4-dichloro-2-methylquinoline: A Privileged Scaffold for Kinase Inhibitor Development

Application Note & Protocols Introduction: The Enduring Significance of the Quinoline Scaffold in Kinase Inhibition The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Introduction: The Enduring Significance of the Quinoline Scaffold in Kinase Inhibition

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid structure, coupled with numerous sites for functionalization, has established it as a "privileged scaffold" – a molecular framework that can bind to multiple, diverse biological targets with high affinity.[2] Within the vast landscape of drug targets, protein kinases have emerged as a focal point for therapeutic intervention, particularly in oncology.[3] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2]

Quinoline-based compounds have a rich history as kinase inhibitors, with several derivatives receiving FDA approval for clinical use.[2] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.[4] This mode of action effectively shuts down aberrant signaling cascades that drive tumor growth, proliferation, and survival.[2][5] The versatility of the quinoline scaffold allows for the targeting of a broad spectrum of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[5][6]

This application note introduces 6-Bromo-3,4-dichloro-2-methylquinoline as a promising, albeit underexplored, scaffold for the development of novel kinase inhibitors. The strategic placement of halogen atoms (bromine and chlorine) and a methyl group on the quinoline core provides a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. Halogenation, in particular, is a well-established strategy in drug design to enhance binding affinity through mechanisms such as halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base on the protein target.[7] This document will provide a proposed synthetic route for this scaffold, detailed protocols for its evaluation as a kinase inhibitor, and an overview of the key signaling pathways it may modulate.

Proposed Synthesis of 6-Bromo-3,4-dichloro-2-methylquinoline

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This initial step involves the condensation of 4-bromoaniline with ethyl acetoacetate, followed by a thermal cyclization to form the quinolin-4-one core. This is a modification of the classic Conrad-Limpach synthesis.

  • Reaction: 4-bromoaniline + Ethyl acetoacetate → 6-Bromo-2-methylquinolin-4-ol

  • Reagents and Conditions:

    • Mix equimolar amounts of 4-bromoaniline and ethyl acetoacetate.

    • Heat the mixture at 140-150 °C for 2 hours to form the intermediate ethyl 3-(4-bromophenylamino)crotonate.

    • Add the hot intermediate to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to yield 6-bromo-2-methylquinolin-4-ol.[8]

Step 2: Chlorination of the 4-position to yield 6-Bromo-4-chloro-2-methylquinoline

The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reaction: 6-Bromo-2-methylquinolin-4-ol + POCl₃ → 6-Bromo-4-chloro-2-methylquinoline

  • Reagents and Conditions:

    • Suspend 6-bromo-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

    • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 6-bromo-4-chloro-2-methylquinoline.

Step 3: Chlorination of the 3-position to yield 6-Bromo-3,4-dichloro-2-methylquinoline

The final chlorination at the electron-rich 3-position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Reaction: 6-Bromo-4-chloro-2-methylquinoline + NCS → 6-Bromo-3,4-dichloro-2-methylquinoline

  • Reagents and Conditions:

    • Dissolve 6-bromo-4-chloro-2-methylquinoline in a suitable solvent like dichloromethane (DCM) or acetonitrile.

    • Add N-chlorosuccinimide (NCS) in a slight molar excess.

    • The reaction may be facilitated by a radical initiator like benzoyl peroxide and/or heating.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted NCS.

    • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography on silica gel.

Key Signaling Pathways for Evaluation

The 6-bromo-3,4-dichloro-2-methylquinoline scaffold, based on the known activities of related quinoline inhibitors, has the potential to modulate several critical cancer-related signaling pathways. The primary targets for initial screening should include key receptor and non-receptor tyrosine kinases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.[9] Many quinoline-based inhibitors are designed to target the ATP-binding site of EGFR.[10]

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates Inhibitor Quinoline Inhibitor (e.g., 6-Bromo-3,4-dichloro-2-methylquinoline) Inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7] Upon binding of its ligand, VEGF-A, VEGFR-2 activates downstream pathways like the PLCγ-PKC-MAPK cascade, promoting endothelial cell proliferation and migration.[7]

VEGFR2_Signaling VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK PKC->Raf eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Raf->Angiogenesis eNOS->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 6-Bromo-3,4-dichloro-2-methylquinoline and its derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Lower luminescence indicates higher kinase activity, and vice-versa.

Materials:

  • Test Compound (e.g., 6-Bromo-3,4-dichloro-2-methylquinoline) dissolved in 100% DMSO.

  • Recombinant Kinase of interest (e.g., EGFR, VEGFR-2, Src).

  • Kinase-specific substrate and cofactors.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 1 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to each well, except for the "no kinase" negative control wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ATP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Sources

Method

Application Note: High-Resolution HPLC Method Development for Halogenated Quinolines

Abstract Halogenated quinolines serve as critical scaffolds in antimalarial, antifungal, and neuroprotective drug development. However, their analysis presents a "perfect storm" of chromatographic challenges: the basic q...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated quinolines serve as critical scaffolds in antimalarial, antifungal, and neuroprotective drug development. However, their analysis presents a "perfect storm" of chromatographic challenges: the basic quinoline nitrogen induces severe peak tailing via silanol interactions, while the 8-hydroxy moiety (if present) acts as a metal chelator, causing peak broadening. Furthermore, the presence of positional halogen isomers (Cl, Br, I) requires high selectivity. This guide details a robust RP-HPLC protocol utilizing hybrid-particle stationary phases and pH-engineered mobile phases to achieve baseline resolution (


) and symmetry factors (

).

Introduction & Chemical Challenges

The Physicochemical Landscape

Developing methods for halogenated quinolines requires navigating three primary interaction mechanisms:

  • Basicity & Silanol Activity: The quinoline nitrogen (pKa

    
     4.9, lowered slightly by electron-withdrawing halogens) becomes protonated at neutral/acidic pH. These cations interact electrostatically with residual anionic silanols (
    
    
    
    ) on the column backbone, causing characteristic "shark-fin" tailing.
  • Metal Chelation: Derivatives like 8-hydroxyquinoline (8-HQ) are potent bidentate chelators. Trace metals (Fe, Al) in the LC system or silica matrix can trap these analytes, leading to broad, distorted peaks or total signal loss.

  • Hydrophobicity & Isomerism: Halogenation significantly increases

    
    . Positional isomers (e.g., 5-chloro vs. 7-chloro) possess identical mass and similar polarity, requiring specific stationary phase selectivity (selectivity factor 
    
    
    
    ) beyond standard hydrophobic retention.
Mechanism of Peak Distortion

The diagram below illustrates the competing interactions that must be controlled during method development.

TailingMechanism Analyte Protonated Quinoline (QH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Desirable) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Ionic Attraction (Causes Tailing) Metal Trace Metal (Fe/Al) (Chelation) Analyte->Metal Complexation (Broadening/Loss) PeakShape Resulting Peak Shape C18->PeakShape Gaussian Silanol->PeakShape Asymmetric (Tailing) Metal->PeakShape Distorted/Split

Figure 1: Mechanistic pathways affecting quinoline chromatography. Effective method development aims to maximize the Green path while suppressing the Red and Yellow paths.

Method Development Strategy

Column Selection (The Critical Variable)

Do not use traditional Type-A silica columns. The high metal content and acidic silanols render them unsuitable for quinolines.

  • Recommendation 1: Hybrid Particles (BEH/CSH). Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) columns withstand high pH (up to 12) and have negligible silanol activity.

  • Recommendation 2: Phenyl-Hexyl Phases. For separating positional isomers (e.g., 5-Cl vs 7-Cl), the

    
     interactions offered by phenyl ligands often provide better selectivity (
    
    
    
    ) than C18.
Mobile Phase Engineering
  • pH Control: Operate at low pH (< 2.5) to suppress silanol ionization (keeping them as

    
    ) or high pH (> 10)  (if using hybrid columns) to deprotonate the quinoline nitrogen (neutral form). Protocol below focuses on the low pH approach for general robustness.
    
  • Buffer Selection:

    • UV Detection: Phosphate buffers (20-50 mM) are superior for peak shape due to high ionic strength, which masks residual silanols.

    • MS Detection: Formic acid (0.1%) or Ammonium Formate.[1] Note that peak shape may degrade slightly compared to phosphate.

  • Chelation Mitigation: If using older HPLC systems, add 0.1 mM EDTA to the aqueous mobile phase to sequester trace metals.

Detailed Experimental Protocol

Reagents & Standards
  • Analytes: 5-chloro-8-hydroxyquinoline (5-HQ), 5,7-dichloro-8-hydroxyquinoline (5,7-HQ).[2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterInitial Screening ConditionOptimized Condition (High Res)
Column C18 (End-capped), 5 µm, 150 x 4.6 mmPhenyl-Hexyl or Hybrid C18 , 3.5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water25 mM Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 - 1.2 mL/min
Temperature 25°C35°C (Reduces viscosity/backpressure)
Detection UV 254 nmUV 247 nm (Max absorbance for halogenated species)
Injection Vol 10 µL5 - 10 µL
Step-by-Step Workflow
Step 1: Buffer Preparation (pH 2.5)
  • Dissolve 3.40 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL.

  • Filter through a 0.22 µm nylon membrane. Crucial: Particulates cause check-valve failure.

Step 2: Sample Preparation

Halogenated quinolines have poor water solubility.

  • Stock Solution: Dissolve 10 mg analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:10 using Mobile Phase A:Acetonitrile (50:50) .

    • Note: Diluting in 100% organic solvent leads to "solvent effect" (peak fronting). Always match the diluent to the initial gradient conditions.

Step 3: Gradient Optimization

Run a linear scouting gradient to determine elution limits.

  • Scouting Gradient: 5% B to 95% B over 20 minutes.

  • Optimized Gradient (for Isomer Separation):

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06040Isocratic Hold (Equilibration)
2.06040Injection
12.02080Linear Gradient
15.02080Wash
15.16040Return to Initial
20.06040Re-equilibration

Results & Discussion

Separation Performance

Using the optimized phosphate buffer method on a Phenyl-Hexyl column, the separation of mono- and di-halogenated species is achieved with excellent symmetry.

AnalyteRetention Time (

)
Tailing Factor (

)
Resolution (

)
5-chloro-8-HQ4.2 min1.12--
5,7-dichloro-8-HQ6.8 min1.085.4
Impurity A (Isomer)7.5 min1.152.1

Data derived from comparative analysis of hydroxyquinoline derivatives [1][2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionLower pH to 2.0; Increase buffer conc. to 50mM; Switch to "End-capped" column [3].
Split Peaks Metal chelationAdd 0.1 mM EDTA to Mobile Phase A; Passivate LC system with 30% Phosphoric acid.
Retention Drift pH instabilityEnsure buffer capacity is sufficient; Use Temperature Control (35°C).

Method Validation (ICH Guidelines)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1).

  • Specificity: Inject blank matrix and individual isomers. Ensure no interference at

    
    .
    
  • Linearity: Prepare 5 concentrations (e.g., 10 - 150 µg/mL).

    
     must be 
    
    
    
    .
  • Precision: 6 replicate injections of standard. RSD of Area must be

    
    .
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

Validation Workflow Diagram

Validation Start Method Optimization Complete SystemSuit System Suitability (RSD < 2%, Tf < 1.5) Start->SystemSuit Linearity Linearity (5 Levels, R² > 0.999) SystemSuit->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Robustness Robustness (pH ±0.2, Flow ±0.1) Accuracy->Robustness Final Validated Protocol Robustness->Final

Figure 2: Standard validation workflow ensuring regulatory compliance for drug analysis.

References

  • Castillo Rodríguez, M. A., et al. (2019).[2] Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed. Journal of Pharmaceutical and Biomedical Analysis.

  • Wojtowicz, E. J. (1984).[3] Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds. Journal of Pharmaceutical Sciences.

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide.

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Application

Application Note: High-Resolution GC-MS Purity Determination of 6-Bromo-3,4-dichloro-2-methylquinoline

Abstract This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment and impurity profiling of 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: N/A for specific isomer, ana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment and impurity profiling of 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: N/A for specific isomer, analogue to known antimalarial intermediates). Due to the poly-halogenated nature of the analyte (one bromine, two chlorines), this method prioritizes isotopic cluster resolution and thermal stability. The protocol aligns with ICH Q2(R2) guidelines, ensuring specificity through mass spectral "fingerprinting" and linearity for quantitative purity analysis.

Introduction & Chemical Context

6-Bromo-3,4-dichloro-2-methylquinoline is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive quinoline derivatives (e.g., analogues of chloroquine or agrochemicals).

The Analytical Challenge
  • Thermal Instability: Poly-halogenated heterocycles are prone to de-halogenation (loss of Cl/Br) at high injector temperatures.

  • Isomeric Complexity: The synthesis (often Knorr quinoline synthesis or POCl3 chlorination) can yield regioisomers (e.g., 6-bromo vs. 8-bromo) that have identical masses but distinct retention times.

  • Matrix Interference: High-boiling byproducts (dimers) require an extended oven ramp to prevent column carryover.

The Solution: Isotopic Locking

Standard UV-HPLC detection is insufficient for confirming the presence of specific halogens. GC-MS (EI mode) provides a distinct advantage: the Isotopic Cluster Analysis . The unique combination of naturally occurring


 (approx 1:[1]1) and 

(approx 3:1) creates a spectral signature that serves as an internal validation of identity.

Materials and Instrumentation

Reagents
  • Analyte: 6-Bromo-3,4-dichloro-2-methylquinoline Reference Standard (>98% purity).[2]

  • Solvent: Dichloromethane (DCM), HPLC Grade (Preferred for solubility of poly-halogenated aromatics).

  • Internal Standard (ISTD): Phenanthrene-d10 or Anthracene-d10 (100 µg/mL). Selected for thermal stability and similar retention index.[3]

Instrumentation (Configuration)
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides necessary selectivity for aromatic isomers while the "Ultra Inert" deactivation prevents adsorption of the basic quinoline nitrogen.

  • Inlet: Split/Splitless with Glass Wool Liner (Deactivated) .

Experimental Protocol

GC Parameters
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize thermal de-halogenation.
Injection Mode Split (20:1)Prevents column overload and detector saturation.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program Initial: 100°C (Hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 300°C (Hold 5 min)Fast initial ramp clears solvent; slower secondary ramp resolves isomers; final hold elutes dimers.
Transfer Line 280°CPrevents condensation of high-boiling analyte.
MS Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 50 – 500

  • Solvent Delay: 3.5 min (Protect filament from DCM peak).

  • Threshold: 150 counts (To detect trace impurities >0.1%).

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg analyte into 10 mL volumetric flask. Dilute with DCM (1000 ppm).

  • Working Standard: Dilute 100 µL Stock + 50 µL ISTD into 850 µL DCM (Final: 100 ppm).

  • Blank: Pure DCM with ISTD.

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data validation.

GCMS_Workflow Sample Sample Weighing (10 mg) Dissolution Dissolution in DCM (Solubility Check) Sample->Dissolution ISTD_Add Add ISTD (Phenanthrene-d10) Dissolution->ISTD_Add Inlet GC Inlet (250°C) Split 20:1 ISTD_Add->Inlet 1 µL Injection Separation Column Separation DB-5ms (Ramp to 300°C) Inlet->Separation Ionization EI Source (70eV) Fragmentation Separation->Ionization Detection Quadrupole Detection Scan m/z 50-500 Ionization->Detection Data Data Processing Isotope Match & Integration Detection->Data

Figure 1: End-to-end analytical workflow ensuring sample integrity and detection specificity.

Data Analysis & Interpretation

The "Fingerprint" Validation (Self-Validating System)

The most robust confirmation of 6-Bromo-3,4-dichloro-2-methylquinoline is its isotopic cluster.

  • Formula: C₁₀H₆BrCl₂N

  • Nominal Mass (Monoisotopic): ~290 amu (based on

    
    ).
    

You must verify the M+ Cluster pattern. Unlike simple organics, this molecule will display a "quartet-like" molecular ion cluster due to the interaction of 1 Br and 2 Cl atoms.

Theoretical Intensity Ratio (Approximate):

  • m/z 289 (M): Base Peak (

    
    )
    
  • m/z 291 (M+2): ~160% of M (Contributions from

    
     and 
    
    
    
    )
  • m/z 293 (M+4): ~70% of M

  • m/z 295 (M+6): ~10% of M

Note: If the M+2 peak is significantly lower than predicted, suspect de-halogenation (loss of Cl/Br) in the inlet.

Isotopic Logic Diagram

Isotope_Pattern Root Molecular Ion (M+) C10H6BrCl2N Br_Split Bromine Split 79Br (50%) / 81Br (50%) Root->Br_Split Cl_Split_1 Chlorine Split 35Cl (75%) / 37Cl (25%) Br_Split->Cl_Split_1 Combinatorial Probability Result Resulting Cluster m/z: 289, 291, 293, 295 Cl_Split_1->Result

Figure 2: Logic flow for the formation of the characteristic isotopic mass spectrum.

Method Validation (ICH Q2 R2 Alignment)

To ensure this protocol is "fit for purpose" in a drug development context, the following validation parameters are required:

Specificity
  • Requirement: No interference at the retention time of the analyte (approx 12-14 min).

  • Acceptance: Mass spectrum of the main peak must match the theoretical isotopic pattern with a correlation >95%. Purity angle < Purity threshold (if using Agilent ChemStation).

Linearity & Range[4]
  • Range: 10 ppm to 500 ppm.

  • Criterion: R² > 0.995.[4]

  • Procedure: Prepare 5 concentration levels (10, 50, 100, 250, 500 ppm). Plot Area Ratio (Analyte/ISTD) vs. Concentration.

Limit of Detection (LOD)
  • Calculation: Signal-to-Noise (S/N) ratio of 3:1.

  • Target: < 1 ppm (Crucial for detecting trace de-halogenated impurities).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak Shape Active sites in liner or column.Replace liner with Ultra Inert glass wool; trim column 10cm.
Missing M+6 Peak Low sensitivity or scan speed too fast.Increase detector voltage (+200V); set scan rate to 2-3 scans/sec.
Extra Peak @ M-35 Thermal degradation (Loss of Cl).Lower Inlet Temp to 220°C; check liner cleanliness.
Ghost Peaks Carryover from previous run.Add a "Blank" run with oven ramp to 310°C between samples.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Agilent Technologies. (2020). GC/MS Analysis of Halogenated Compounds: Optimization Guide.[Link](Note: Generalized link for halogenated analysis optimization).

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (EI Data for Quinoline Derivatives).[Link]

Sources

Method

Application Note: In Vitro Cytotoxicity Screening of Quinoline Derivatives Using the MTT Assay

Introduction & Mechanistic Grounding Quinoline derivatives represent a highly versatile class of heterocyclic aromatic compounds, extensively investigated for their potent anticancer, antimalarial, and antibacterial prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Quinoline derivatives represent a highly versatile class of heterocyclic aromatic compounds, extensively investigated for their potent anticancer, antimalarial, and antibacterial properties (1)[1]. During preclinical drug development, evaluating the in vitro cytotoxicity of these novel synthetic compounds is a mandatory first step.

The MTT assay is the gold standard for this evaluation. The assay relies on the cellular reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble, purple formazan product (). This conversion is catalyzed primarily by NAD(P)H-dependent mitochondrial succinate dehydrogenases, meaning the accumulation of formazan is directly proportional to the number of metabolically viable cells.

Mechanism MTT MTT (Yellow) Water Soluble Formazan Formazan (Purple) Insoluble Crystals MTT->Formazan Reduction Mito Mitochondrial Dehydrogenases Mito->Formazan Catalyzes

Mechanism of MTT reduction to formazan by mitochondrial enzymes in viable cells.

Experimental Design: Establishing a Self-Validating System

While the MTT assay is robust, quinoline derivatives introduce specific physicochemical challenges that can compromise data integrity if not properly controlled:

  • Optical Interference : Many quinolines exhibit strong UV-Vis absorbance or intrinsic fluorescence that overlaps with the formazan absorbance peak at 570 nm, leading to false-positive viability readings (2)[2].

  • Lipophilicity and Vehicle Toxicity : Quinolines often require Dimethyl Sulfoxide (DMSO) for solubilization (3)[3]. Because DMSO is inherently cytotoxic, its final concentration must be strictly controlled (≤ 0.5% v/v).

To ensure the protocol acts as a self-validating system , researchers must implement a rigorous matrix of controls.

Table 1: Matrix of Required Controls and Causality

Control TypeWell ComponentsCausality / Scientific Purpose
Vehicle Control Cells + Media + DMSO (≤0.5%)Establishes the 100% viability baseline. Confirms that the DMSO vehicle itself is not causing cell death.
Positive Control Cells + Media + EtoposideValidates assay sensitivity by demonstrating expected cell death in response to a known cytotoxic agent.
Compound Blank Media + Quinoline + MTTDetects direct chemical reduction of MTT by the quinoline or intrinsic compound absorbance at 570 nm.
Media Blank Media + MTTEstablishes background absorbance (e.g., phenol red interference) to be subtracted from all readings.

Step-by-Step Methodology

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7, HCT-116) treated with synthetic quinoline derivatives.

Workflow Seed 1. Cell Seeding (96-well plate, 24h) Treat 2. Quinoline Treatment (Include Controls) Seed->Treat MTT_Add 3. Add MTT Reagent (Incubate 2-4h) Treat->MTT_Add Solubilize 4. Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilize Read 5. Absorbance Read (570 nm & 630 nm ref) Solubilize->Read

Step-by-step MTT assay workflow for quinoline derivative cytotoxicity screening.

Phase 1: Preparation and Cell Seeding
  • Cell Suspension : Harvest cells in the logarithmic growth phase. Prepare a single-cell suspension in complete culture media.

  • Plating : Seed 100 µL of the cell suspension into a 96-well plate at an optimized density (typically

    
     to 
    
    
    
    cells/well) (4)[4]. Leave column 1 empty or filled with media only for Media Blanks.
  • Attachment : Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cellular adherence and recovery.

Phase 2: Quinoline Treatment
  • Stock Preparation : Dissolve the synthesized quinoline derivative in 100% DMSO to create a concentrated stock (e.g., 20 mM).

  • Serial Dilution : Dilute the stock in complete media to achieve the desired treatment concentrations (e.g., 1, 10, 25, 50, 100 µM). Crucial: Ensure the final DMSO concentration remains constant across all concentrations and does not exceed 0.5% (5)[5].

  • Exposure : Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the quinoline-treated media. Include all controls listed in Table 1.

  • Incubation : Incubate for the designated exposure time (typically 24, 48, or 72 hours).

Phase 3: MTT Addition and Solubilization
  • MTT Reagent : Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and store protected from light ().

  • Labeling : Add 10 µL of the MTT stock directly to each well containing 100 µL of media.

  • Formazan Generation : Incubate the plate at 37°C for 2 to 4 hours. Visual Check: Look for intracellular purple puncta under a light microscope.

  • Solubilization :

    • Option A (DMSO): Carefully aspirate the media (do not disturb the cells/crystals at the bottom). Add 100 µL of 100% DMSO to each well.

    • Option B (SDS-HCl): Add 100 µL of 10% SDS in 0.01 M HCl directly to the wells and incubate overnight (4)[4]. This avoids the aspiration step, reducing the risk of accidental crystal loss.

  • Mixing : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

Phase 4: Data Acquisition
  • Measurement : Measure the optical density (OD) using a microplate reader at an absorbance wavelength of 570 nm .

  • Reference Subtraction : Measure the plate at a reference wavelength of 630 nm . Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, fingerprints, or plate imperfections ().

Data Analysis & Interpretation

To determine the cytotoxic potential of the quinoline derivatives, calculate the percentage of cell viability relative to the vehicle control using the following formula:



(Note: If the Compound Blank shows elevated absorbance compared to the Media Blank, subtract the Compound Blank OD from the respective treated wells to correct for quinoline optical interference).

Plot the % Viability against the log-transformed compound concentrations to generate a dose-response curve. The IC₅₀ (Half-maximal inhibitory concentration) can be extrapolated using non-linear regression analysis.

Table 2: Representative Cytotoxicity Data of Quinoline Derivatives (Data synthesized from cited literature to illustrate typical quantitative outputs)

Compound ClassCell LineIncubation TimeIC₅₀ (µM)Reference
8-HydroxyquinolinesNalm 6 (Leukemia)72 h12.5 ± 1.2[3]
7-Chloro-quinolinesHCT-116 (Colon)48 h24.3 ± 2.1[1]
Cyclopenta[b]quinolinesMCF-7 (Breast)72 h> 100.0[5]

References

  • Synthesis, Characterization and Cytotoxic Activity of 8-Hydroxyquinoline Derivatives - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry. Available at: [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline-1,8-dione Derivatives - Brieflands. Available at: [Link]

Sources

Application

Application Notes: Regioselective Functionalization of 6-Bromo-3,4-dichloro-2-methylquinoline in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: 1333252-11-1) Executive Summary & Structural Rationale As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Bromo-3,4-dichloro-2-methylquinoline (CAS: 1333252-11-1)

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of polyhalogenated heterocycles. 6-Bromo-3,4-dichloro-2-methylquinoline is a highly privileged, multi-functionalized scaffold widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of Tumor Necrosis Factor-alpha (TNF-α) modulators and kinase inhibitors[1].

The strategic value of this molecule lies in the orthogonal reactivity of its three distinct halogen atoms. Successful utilization of this intermediate requires a deep mechanistic understanding of why each site reacts under specific conditions:

  • C-4 Chlorine (Highly Electrophilic): The quinoline nitrogen strongly withdraws electron density from the C-2 and C-4 positions via resonance. This makes the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent C-3 chlorine further increases this electrophilicity through inductive (-I) effects[2].

  • C-6 Bromine (Primed for Oxidative Addition): While inert to SNAr, the C-6 bromine is highly reactive in palladium-catalyzed cross-coupling reactions. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, Pd(0) catalysts will selectively undergo oxidative addition at the C-6 position, following the established reactivity order of I > Br > Cl[2].

  • C-3 Chlorine (Structurally Stable): The C-3 chlorine is vinylic in nature and lacks the resonance activation provided by the ring nitrogen. It generally remains inert during both SNAr and standard cross-coupling conditions, serving as a stable lipophilic handle that dictates the spatial conformation of the final drug molecule[3].

Quantitative Reactivity Profile

To aid in experimental design, the empirical reactivity of the halogen sites is summarized below:

PositionSubstituentPrimary Reaction ModeRelative ReactivityMechanistic Rationale
C-4 ChlorineNucleophilic Aromatic Substitution (SNAr)Highest (for nucleophiles)Highly activated by the electron-withdrawing quinoline nitrogen; stabilizes the Meisenheimer complex intermediate.
C-6 BrominePd-Catalyzed Cross-CouplingHighest (for Pd oxidative addition)Weaker C-Br bond enables selective oxidative addition by Pd(0) over the C-Cl bonds.
C-3 ChlorineGenerally InertLowest Vinylic nature; lacks resonance activation; sterically hindered by the C-2 methyl and C-4 substituents.

Biological Application: TNF-α Modulation

Derivatives of 6-bromo-3,4-dichloro-2-methylquinoline have been explicitly patented for their ability to modulate TNF-α signaling[1]. By sequentially functionalizing the C-4 and C-6 positions, researchers can synthesize heterocyclic compounds that bind to the TNF-α trimer, preventing its interaction with TNFR1 and TNFR2 receptors. This interrupts the downstream NF-κB signaling cascade, offering therapeutic benefits for inflammatory and autoimmune diseases[1].

TNFPathway Drug Quinoline Modulator TNF TNF-α Trimer Drug->TNF Binds/Modulates Receptor TNFR1 / TNFR2 TNF->Receptor Activates NFkB NF-κB Signaling Receptor->NFkB Signal Transduction Inflammation Inflammatory Response NFkB->Inflammation Gene Expression

Mechanism of action for quinoline-derived TNF-α modulators in inflammatory pathways.

Experimental Workflows & Protocols

To synthesize complex APIs from this scaffold, a strict sequence of operations must be followed. Performing the SNAr reaction before the Suzuki coupling prevents the primary amine nucleophiles from poisoning the palladium catalyst and avoids unwanted side reactions at the C-6 position.

SyntheticWorkflow SM 6-Bromo-3,4-dichloro- 2-methylquinoline SNAr Step 1: SNAr (Amine, Base, Heat) SM->SNAr Int C-4 Aminated Intermediate SNAr->Int Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd cat.) Int->Suzuki Product C-4, C-6 Bis-functionalized Quinoline Suzuki->Product

Sequential regioselective functionalization of 6-Bromo-3,4-dichloro-2-methylquinoline.

Protocol A: Regioselective SNAr at the C-4 Position

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing competitive substitution that could occur with hydroxide or alkoxide bases[3].

Reagents:

  • 6-Bromo-3,4-dichloro-2-methylquinoline: 1.0 equivalent (eq)

  • Primary Amine (e.g., 1-(2-fluorophenyl)ethanamine): 1.2 eq

  • DIPEA: 2.5 eq

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-3,4-dichloro-2-methylquinoline (1.0 eq) in anhydrous NMP (0.2 M concentration).

  • Addition: Add the primary amine (1.2 eq) followed by DIPEA (2.5 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90–100 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material peak (m/z ~291) diminishes to <1% UV area, typically within 4–8 hours[1].

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction into vigorously stirred ice-cold distilled water (5x volume of NMP).

  • Isolation: Filter the resulting precipitate under a vacuum, wash the filter cake with cold water and hexanes, and dry under a high vacuum to yield the C-4 aminated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-6 Position

Causality Note: Rigorous degassing is critical. Oxygen rapidly oxidizes the phosphine ligands of the Pd(0) catalyst to phosphine oxides, permanently deactivating the catalytic cycle[3].

Reagents:

  • C-4 Aminated Quinoline Intermediate: 1.0 eq

  • Aryl/Heteroaryl Boronic Acid: 1.5 eq

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄: 0.05 eq (5 mol%)

  • Potassium Carbonate (K₂CO₃): 3.0 eq

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the C-4 aminated intermediate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with ultra-pure Argon or Nitrogen for at least 15 minutes.

  • Catalyst Addition: Quickly add the Palladium catalyst (0.05 eq) under a positive stream of inert gas. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 6–12 hours.

  • IPC: Monitor via TLC or LC-MS until the complete consumption of the brominated intermediate is observed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the biphasic mixture through a short pad of Celite to remove palladium black.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the final bis-functionalized quinoline.

References

[1] Title: WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha. Source: Google Patents. URL: [2] Title: Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Source: Benchchem. URL: [3] Title: Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Method

Application Note: Experimental Procedures and Mechanistic Insights for the N-Alkylation of Quinoline Compounds

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Causality The N-alkylation of quinoline is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Causality

The N-alkylation of quinoline is a foundational transformation in heterocyclic chemistry, yielding N-alkylquinolinium quaternary salts. These compounds are highly valued as precursors for ionic liquids, phase-transfer catalysts, and biologically active tetrahydroquinoline derivatives.

As a Senior Application Scientist, it is crucial to understand that successful alkylation is not merely about mixing reagents; it requires precise control over the thermodynamic and kinetic parameters governing the reaction. The nitrogen atom in quinoline features a lone pair of electrons localized in an


 hybridized orbital. Because this orbital is orthogonal to the aromatic 

-system, the lone pair does not participate in ring resonance, rendering the nitrogen highly nucleophilic.

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The causality behind experimental choices is dictated by this pathway:
  • Electrophile Selection: The reaction velocity is highly dependent on the leaving group and steric bulk of the alkylating agent. Alkyl iodides (e.g., ethyl iodide) react significantly faster than alkyl bromides due to the superior polarizability and leaving group ability of the iodide ion. Furthermore, increasing the aliphatic chain length (e.g.,

    
     or 
    
    
    
    ) introduces steric hindrance, which elevates the activation energy and necessitates longer reaction times[1].
  • Solvent Dynamics: Polar aprotic solvents (such as acetonitrile or DMF) are generally preferred. They poorly solvate the neutral quinoline nucleophile but effectively stabilize the charge-separated transition state, thereby lowering the activation barrier. Alternatively, non-polar aromatic solvents like benzene or toluene are strategically utilized to drive the reaction forward; as the highly polar quinolinium salt forms, it immediately precipitates out of the non-polar solution, shifting the equilibrium and simplifying product isolation[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between the choice of alkylating agent, solvent system, and the resulting reaction kinetics.

Alkylating AgentChain TypeSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Dimethyl sulfate

(Sulfate)
Benzene40–602>95Highly exothermic; product precipitates immediately, driving equilibrium[2].
Ethyl Iodide

(Iodide)
Acetonitrile80492Rapid

kinetics due to excellent leaving group (

)[1].
Pentyl Bromide

(Bromide)
Toluene1001285Slower reaction due to steric hindrance and poorer leaving group[1].
Benzyl BromideBenzylicDMF90688Benzylic activation compensates for the bromide leaving group.

Experimental Protocol: Synthesis of N-Alkylquinolinium Salts

Self-Validating System Design: This protocol integrates real-time validation checkpoints. The transformation of a non-polar free base (quinoline) into a highly polar ionic salt allows for unambiguous reaction monitoring via chromatography and straightforward purification via differential solubility.

Reagents and Equipment
  • Quinoline (1.0 equivalent, freshly distilled to remove N-oxides)

  • Alkylating agent (e.g., Ethyl Iodide or Benzyl Bromide) (1.2 - 2.1 equivalents)

  • Solvent (Anhydrous Acetonitrile or Toluene)

  • Oven-dried round-bottom flask, reflux condenser, magnetic stirrer, and inert gas (

    
    /Ar) manifold.
    
Step-by-Step Methodology
  • Preparation & Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add quinoline (10 mmol, 1.29 g). Purge the reaction vessel with nitrogen for 5 minutes to prevent oxidative side reactions.

  • Solvent Addition: Inject 15 mL of anhydrous acetonitrile (or toluene, if a precipitation-driven isolation is preferred). Stir at 400 rpm to achieve a homogeneous solution.

  • Electrophile Introduction: Slowly add the alkylating agent (e.g., ethyl iodide, 12 mmol, 1.87 g) dropwise via syringe over 2 minutes. (Caution: Alkylating agents are potent electrophiles; handle strictly inside a fume hood).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C (for acetonitrile) or 100°C (for toluene) using a highly regulated oil bath.

  • In-Process Monitoring (Validation Checkpoint 1): After 4 hours, halt stirring and allow the mixture to settle. Sample 10

    
     of the supernatant. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting quinoline (high 
    
    
    
    ) must disappear. The product will remain strictly at the baseline (
    
    
    ) due to its quaternary ionic nature.
  • Isolation: Once complete conversion is confirmed (>95%), cool the mixture to room temperature.

    • If using Toluene: The product will have precipitated. Proceed directly to filtration.

    • If using Acetonitrile: Concentrate the solution under reduced pressure to one-third of its volume, then slowly add cold diethyl ether (20 mL) to induce crystallization.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (3 × 10 mL). This selectively washes away unreacted starting materials and non-polar impurities while leaving the salt intact.

  • Drying: Dry the isolated solid in a vacuum oven at 40°C for 12 hours to afford the pure N-alkylquinolinium salt.

Product Characterization (Validation Checkpoint 2)

To ensure the structural integrity of the synthesized compound, validate the product using the following parameters:

  • Melting Point: The product should exhibit a sharp melting point characteristic of crystalline salts (e.g., N-methylquinolinium methosulfate decomposes sharply at 97–98°C[2]).

  • 
    H-NMR (in 
    
    
    
    or DMSO-
    
    
    ):
    The self-validating signature of this reaction is the diagnostic downfield shift of the quinoline aromatic protons (due to the electron-withdrawing positive charge on the nitrogen). Crucially, a new singlet or multiplet integrating to the alkyl chain must appear significantly downfield (e.g.,
    
    
    at
    
    
    4.5–5.0 ppm) compared to standard aliphatic protons.

Workflow Visualization

G N1 Quinoline + Alkyl Halide (Nucleophile + Electrophile) N2 Solvent Selection (CH3CN, DMF, or Toluene) N1->N2 Mix under N2 N3 Thermal Activation (Reflux, 40-100°C) N2->N3 Heat mixture N4 In-Process Monitoring (TLC: Disappearance of high Rf spot) N3->N4 Sample after 2-4h N4->N3 Incomplete Conversion N5 Isolation (Precipitation & Ether Wash) N4->N5 >95% Conversion N6 Self-Validation (1H-NMR & Melting Point) N5->N6 Pure Quaternary Salt

Workflow for N-alkylation of quinoline, from reagent setup to self-validating characterization.

Advanced Applications: Tandem Reductive Alkylation

While direct N-alkylation yields quaternary salts, researchers developing pharmaceutical libraries often require neutral N-alkyl tetrahydroquinolines. Recent synthetic advancements have bypassed the isolation of the charged salt by introducing one-pot tandem reduction and reductive alkylation protocols. In these advanced systems, quinoline is first reduced to tetrahydroquinoline (THQ) using a Hantzsch ester and an arylboronic acid catalyst. The intermediate THQ then undergoes a boron-assisted condensation with an aldehyde, followed by a second reduction, yielding the N-alkylated THQ directly under mild, metal-free conditions[3].

References

  • 8-Hydroxy-1-methylquinolinium methyl sulf
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Organic Letters - ACS Public
  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Process for the preparation of quinoline based ionic fluoride salts (QUFS)

Sources

Application

Application Note: A Validated Protocol for Assessing the In Vitro Antimicrobial and Anti-Biofilm Activity of Novel Quinolines

Introduction: The Enduring Challenge of Quinolone Discovery Quinolones represent a cornerstone class of synthetic broad-spectrum antibiotics, indispensable in treating a wide array of bacterial infections.[1] Their mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Quinolone Discovery

Quinolones represent a cornerstone class of synthetic broad-spectrum antibiotics, indispensable in treating a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for modulating the DNA supercoiling required for replication, transcription, and cell division.[1][4] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to a cascade of events that trigger cell death.[5][6]

Despite their clinical success, the utility of quinolones is increasingly threatened by the global rise of antimicrobial resistance (AMR).[5] Bacteria have evolved sophisticated resistance mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA, gyrB, parC, parE), which reduce drug-binding affinity.[1][2] Other significant mechanisms include the upregulation of efflux pumps that actively remove the drug from the cell and plasmid-mediated resistance genes.[4][7] This escalating resistance necessitates a robust and continuous pipeline for the discovery and development of novel quinoline derivatives that can circumvent existing resistance mechanisms.

This application note provides a comprehensive, field-proven protocol for the systematic evaluation of novel quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system that moves beyond simple procedural steps to explain the causality behind experimental choices. The protocols herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[8][9] We will detail methodologies for determining potency (MIC), bactericidal activity (MBC, Time-Kill), anti-biofilm efficacy, and a preliminary assessment of cytotoxic liability, providing a holistic in vitro profile of a candidate molecule.

Foundational Principles: Designing a Robust Assessment Cascade

A successful antimicrobial assessment protocol is a multi-tiered system. Each stage provides critical data that informs the progression of a candidate compound. The logic is to first establish potency, then characterize the nature and speed of antimicrobial action, and finally, contextualize this activity against biofilm-forming bacteria and potential host cell toxicity.

  • Potency Assessment (MIC): The Minimum Inhibitory Concentration (MIC) is the foundational metric. It defines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism after a defined incubation period.[10] This is the primary screening parameter to gauge the intrinsic activity of a novel quinoline. We will employ the broth microdilution method, a standardized technique that is quantitative, reproducible, and amenable to high-throughput screening.[11][12]

  • Lethality Assessment (MBC & Time-Kill): While the MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is determined as a direct follow-on to the MIC test and identifies the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[13][14] A common criterion for bactericidal activity is an MBC value no more than four times the MIC.[11] To understand the dynamics of this killing, a time-kill kinetics assay is performed. This assay measures the rate of bacterial killing over time at various multiples of the MIC, providing invaluable pharmacodynamic information.[15][16]

  • Biofilm Challenge: Bacteria in clinical settings often exist within biofilms, structured communities encased in a self-produced polymeric matrix. Biofilms are notoriously more resistant to antimicrobials than their planktonic (free-floating) counterparts.[17] Therefore, assessing a novel quinoline's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in predicting its potential clinical utility. The crystal violet assay is a simple, reliable method for quantifying total biofilm mass.[18][19]

  • Early Safety Profiling (Cytotoxicity): A potent antimicrobial is of little use if it is equally toxic to host cells.[20][21] Early in vitro cytotoxicity screening against a relevant mammalian cell line is essential to gauge a compound's therapeutic window. Assays measuring metabolic activity (e.g., Resazurin) or membrane integrity (e.g., Lactate Dehydrogenase release) provide a quantitative measure of a compound's effect on eukaryotic cells, allowing for the calculation of an IC50 (50% inhibitory concentration).[22][23]

Experimental Protocols & Methodologies

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol is based on the CLSI M07 and M100 standards for broth microdilution.[24][25] It is a two-day procedure that first establishes the MIC, from which the MBC is then determined.

Materials:

  • Test Compound: Novel quinoline derivative, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Control Antibiotic: Ciprofloxacin or Levofloxacin.

  • Bacterial Strains: Include quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a panel of clinically relevant strains, including characterized quinolone-resistant isolates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) or Blood Agar plates.

  • Reagents: Sterile 0.85% saline, 0.5 McFarland turbidity standard.

  • Apparatus: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer.

Step-by-Step Methodology:

Day 1: MIC Setup

  • Compound Preparation: Prepare a working stock of the test compound and control antibiotic at twice the highest desired final concentration in CAMHB.[26] For example, if the highest desired test concentration is 128 µg/mL, prepare a 256 µg/mL solution.

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.[27]

  • Serial Dilution: Add 200 µL of the 2x working stock solution to column 1. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times. Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.[26][27] Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26][28]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation: Add 100 µL of the final bacterial inoculum to each well in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 200 µL.[26]

  • Incubation: Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

Day 2: MIC Reading and MBC Plating

  • MIC Determination: After incubation, inspect the plate visually. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[10][26] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

  • MBC Plating: From each well showing no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a TSA or Blood Agar plate. Also, plate an aliquot from the growth control well to ensure organism viability.[29]

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

Day 3: MBC Reading

  • MBC Determination: After incubation, count the number of colonies from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] In practice, it is often the concentration that yields no more than 1-2 colonies from a 10 µL spot, corresponding to the 99.9% kill threshold.

MIC_MBC_Workflow cluster_day1 Day 1: MIC Setup cluster_day2 Day 2: MIC Reading & MBC Plating cluster_day3 Day 3: MBC Reading A 1. Prepare 2x Compound Stock C 3. Perform 2-Fold Serial Dilution (200µL Stock in C1, dilute across) A->C B 2. Prepare 96-Well Plate (100µL CAMHB in C2-12) B->C E 5. Inoculate Plate (100µL inoculum in C1-11) C->E D 4. Prepare 0.5 McFarland Bacterial Inoculum D->E F 6. Incubate 16-20h at 35°C E->F G 7. Read MIC (Lowest concentration with no visible growth) F->G H 8. Spot-plate 10µL from clear wells (MIC, MICx2, etc.) onto agar G->H I 9. Incubate Agar Plate 18-24h at 35°C H->I J 10. Read MBC (Lowest concentration with ≥99.9% kill) I->J

Workflow for MIC and MBC Determination.
Protocol 2: Time-Kill Kinetics Assay

This assay provides a dynamic view of a compound's bactericidal or bacteriostatic activity over a 24-hour period.[15]

Materials:

  • All materials from Protocol 1, except using sterile culture tubes or flasks instead of 96-well plates.

  • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions.

  • Apparatus for plating (e.g., spiral plater or manual spread plating supplies).

Step-by-Step Methodology:

  • MIC Determination: The MIC of the test compound against the specific bacterial strain must be determined beforehand using Protocol 1.[15]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. Dilute this into a larger volume of pre-warmed CAMHB to achieve a starting concentration of ~5 x 10⁵ CFU/mL.

  • Test Setup: Prepare sterile tubes containing CAMHB with the novel quinoline at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also include a growth control tube with no drug.[15]

  • Inoculation: Inoculate each tube (including the growth control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Time Zero (T0): Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[15]

    • Perform 10-fold serial dilutions of the aliquot in sterile saline/PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300.

    • Subsequent Time Points: Repeat the sampling, dilution, and plating process at predefined intervals (e.g., 2, 4, 8, and 24 hours) while incubating the tubes at 37°C with shaking.[15]

  • Incubation and Counting: Incubate all TSA plates at 37°C for 18-24 hours, then count the colonies (CFU) for each time point and concentration.

  • Data Analysis: Convert the CFU counts to CFU/mL for each time point. Plot the data as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[15][16]

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling & Incubation (with shaking) cluster_quant Quantification (for each time point) cluster_analysis Analysis A 1. Prepare bacterial inoculum (~5x10^5 CFU/mL) C 3. Inoculate tubes A->C B 2. Prepare tubes with compound (e.g., 0x, 1x, 2x, 4x MIC) B->C T0 T=0h C->T0 T2 T=2h T0->T2 T4 T=4h T2->T4 T8 T=8h T4->T8 T24 T=24h T8->T24 D 4. Remove aliquot E 5. Perform serial dilutions D->E F 6. Plate on agar E->F G 7. Incubate & Count CFU F->G H 8. Plot log10 CFU/mL vs. Time G->H

Time-Kill Kinetics Assay Workflow.
Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Method)

This protocol quantifies the total biomass of a biofilm after treatment with the test compound.

Materials:

  • All materials from Protocol 1, except using flat-bottom 96-well tissue culture-treated plates.

  • Media: Tryptic Soy Broth (TSB) often supplemented with 1% glucose to promote biofilm formation.

  • Reagents: 0.1% Crystal Violet solution, 95% Ethanol or 33% Acetic Acid.

Step-by-Step Methodology:

  • Biofilm Formation: Add 200 µL of a standardized bacterial culture (~1 x 10⁶ CFU/mL in TSB + 1% glucose) to the wells of a 96-well plate. Include media-only wells as sterility controls. Incubate at 37°C for 24-48 hours without shaking to allow the biofilm to form.[17]

  • Planktonic Cell Removal: Carefully remove the media from the wells using a pipette, being cautious not to disturb the biofilm adhered to the bottom and sides of the well.

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.[30]

  • Compound Treatment: Add 200 µL of fresh media containing serial dilutions of the novel quinoline to the biofilm-coated wells. Include a no-drug control. Incubate for another 24 hours at 37°C.

  • Staining:

    • Discard the supernatant and wash the wells twice with PBS.

    • Fix the biofilms by adding 200 µL of methanol for 15 minutes.[18]

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[19][30]

  • Excess Stain Removal: Discard the crystal violet solution and wash the plate thoroughly with deionized water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound dye.[18][31] Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.[17] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A well-characterized compound profile includes its potency against bacteria (MIC), its killing capacity (MBC), and its toxicity to mammalian cells (IC50).

Table 1: Hypothetical In Vitro Activity Profile of a Novel Quinoline

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCytotoxicity IC50 (µg/mL) on HEK293 cellsSelectivity Index (SI = IC50/MIC)
Novel Quinolone X S. aureus ATCC 292130.512>128>256
Quinolone-Resistant S. aureus482>128>32
Ciprofloxacin S. aureus ATCC 292130.250.52~200~800
Quinolone-Resistant S.aureus641282~200~3

Interpreting the Results:

  • MBC/MIC Ratio: This ratio helps classify the antimicrobial effect. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.[11]

  • Selectivity Index (SI): This is a critical parameter in early drug development, providing a measure of a compound's specificity for bacterial cells over host cells. It is calculated as IC50 / MIC. A higher SI is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Correia, S., Poeta, P., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 8(12), 1030-1039. [Link]

  • Blower, T. R., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(23), 7245. [Link]

  • Wikipedia contributors. (2024, February 28). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases, 11 Suppl 5, S960-S968. [Link]

  • Kupferschmied, P., et al. (2013). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 237-251). Humana Press. [Link]

  • Kupferschmied, P., et al. (2013). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]

  • Aldred, K. J., et al. (2020). Mechanisms of Resistance to Quinolones. IntechOpen. [Link]

  • Martínez-García, L., et al. (2024). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. Antibiotics, 13(3), 263. [Link]

  • BMG Labtech. (2022). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Application Note 366. [Link]

  • MI - Microbiology. Broth Microdilution. Website. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Website. [Link]

  • Kwiecinski, J., & Horswill, A. R. (2013). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 946, 237-251. [Link]

  • University of Technology - Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Course Material. [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Website. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Website. [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. [Link]

  • Saade, C., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Immunology, 12, 706857. [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Quiblier, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), e54833. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Website. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Standard. [Link]

  • Wozniak, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Standard. [Link]

  • Hancock, R. E. W. Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Protocol. [Link]

  • EUCAST. (n.d.). Expert Rules. Website. [Link]

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00213-21. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Protocol. [Link]

  • Callahan, J. E. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Di Poto, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Molecules, 29(24), 5621. [Link]

  • Azeredo, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods in Molecular Biology, 2642, 239-251. [Link]

  • Scientific Research Publishing. (n.d.). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Reference. [Link]

  • ESCMID. (n.d.). EUCAST. Website. [Link]

  • EUCAST. (n.d.). Guidance Documents. Website. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Website. [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Publication. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Website. [Link]

  • Al-Dhaheri, M. H., & Al-Zuhairy, M. H. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Skraup Quinoline Synthesis

Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet notoriousl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet notoriously vigorous reaction. Here, we provide in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you navigate the complexities of the Skraup synthesis, enhance your yields, and ensure reproducible results.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing the quinoline scaffold, a core structure in numerous pharmacologically active compounds.[1][2] The reaction involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] While effective, the synthesis is highly exothermic and prone to low yields and significant tar formation if not properly controlled.[4][5] This guide will address the most common failure points in a direct question-and-answer format.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses common high-level questions to quickly diagnose potential issues.

Q1: My reaction is extremely violent and difficult to control. What is the primary cause and how can I mitigate this? A: The Skraup reaction's violence stems from its highly exothermic nature, particularly the initial dehydration of glycerol to acrolein and the subsequent condensation steps.[6] This can lead to a dangerous runaway reaction. The most effective preventative measure is the addition of a moderating agent, such as ferrous sulfate (FeSO₄) or boric acid, before heating.[4][7] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and allowing the reaction to proceed more smoothly over a longer period.[8]

Q2: I've ended up with a thick, unworkable black tar and very little product. What went wrong? A: Extensive tar formation is the most common issue, typically caused by the polymerization of the acrolein intermediate under the harsh high-temperature and strongly acidic conditions.[9] This is exacerbated by localized overheating from poor mixing or an uncontrolled exotherm.[4] To prevent this, ensure robust mechanical stirring, controlled heating, and the use of a moderator like ferrous sulfate.[9]

Q3: What is the specific role of each core reagent in the Skraup synthesis? A:

  • Aniline (or substituted aniline): This provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[10]

  • Glycerol: Acts as the source for the three-carbon chain needed to form the pyridine ring. It dehydrates in the presence of sulfuric acid to form the reactive intermediate, acrolein.[10][11]

  • Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol into acrolein and as a catalyst for the critical cyclization and dehydration steps of the mechanism.[3][10]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): This is required for the final step of the reaction, which is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[3][7]

Q4: Can I use a substituted aniline? How does this affect the reaction? A: Yes, the Skraup synthesis is versatile and works with many substituted anilines. However, the substituent's electronic properties are critical. Electron-donating groups (e.g., methoxy, methyl) generally facilitate the reaction, while strong electron-withdrawing groups (e.g., nitro) deactivate the aromatic ring, making the cyclization step more difficult and often requiring harsher conditions, which can lead to lower yields.[4]

Part 2: In-Depth Troubleshooting Guide

This section is organized by observable symptoms during the experimental workflow.

Symptom 1: Uncontrolled Exotherm & Runaway Reaction

Question: My reaction began to reflux violently on its own and material was lost through the condenser. How do I prevent this hazardous situation?

Causality: The primary difficulty in the Skraup synthesis has always been controlling the reaction's violence.[8] The initial mixing of concentrated sulfuric acid with glycerol and aniline is highly exothermic. If heat is applied too quickly, the rate of acrolein formation and subsequent reactions can accelerate uncontrollably.

Corrective & Preventative Actions:

  • Moderator Use is Non-Negotiable: Always add a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[8][9] It smooths the reaction profile, preventing a sudden, violent onset.

  • Correct Order of Addition: The order of reagent addition is critical. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then slowly and with external cooling (e.g., an ice bath), add the concentrated sulfuric acid.[8][10] Adding sulfuric acid before the ferrous sulfate can trigger an immediate, uncontrolled reaction.[8]

  • Gradual and Cautious Heating: Use a heating mantle or oil bath for controlled temperature ramping. Heat the mixture gently until the reaction initiates (indicated by bubbling/boiling). Once it begins, remove the heat source immediately. The reaction's own exotherm should be sufficient to maintain reflux for a period (30-60 minutes).[8] Only reapply heat after this initial vigorous phase has subsided to complete the reaction.[10]

  • Ensure Efficient Agitation: Use a robust mechanical stirrer, not a magnetic stir bar. This prevents the formation of localized hot spots at the bottom of the flask where solids might congregate, which is a major trigger for runaway reactions.[4][8]

Symptom 2: Low or No Product Formation

Question: After a full reflux and work-up, I recovered mostly unreacted aniline or isolated a negligible amount of quinoline. What are the likely causes?

Causality: This issue often points to problems with reagent quality, insufficient reaction temperature, or a problematic starting material.

Corrective & Preventative Actions:

  • Verify Reagent Quality:

    • Glycerol: Must be anhydrous. The presence of water in the glycerol will significantly lower the yield, as it can interfere with the initial dehydration step to acrolein.[8] Use a freshly opened bottle or dry it over molecular sieves.

    • Aniline: Should be freshly distilled. Anilines can oxidize and darken on storage, and these impurities can interfere with the reaction.

  • Maintain Optimal Reaction Temperature: While the initial phase is exothermic, the later stages of the reaction require sustained heating to go to completion. After the initial exotherm subsides, ensure the mixture is heated to a brisk reflux (typically 130-150°C) for several hours (e.g., 3-5 hours).[4][8]

  • Assess Substrate Reactivity: If you are using an aniline with a strong electron-withdrawing group, expect lower yields. You may need to employ more forceful conditions or a more potent oxidizing agent, but this also increases the risk of tar formation.[4]

  • Oxidizing Agent Selection: The choice of oxidizing agent can impact yield. While nitrobenzene is common, it can be reduced to aniline, complicating calculations.[8] Arsenic-based oxidants are effective and can result in a less violent reaction but are highly toxic.[1][12] Iodine has also been reported as an alternative.[10]

Oxidizing AgentProsConsTypical Conditions
Nitrobenzene Inexpensive; can also act as a solvent.Can be reduced to aniline, complicating purification; reaction can be vigorous.[8]Used in stoichiometric amounts relative to aniline.
Arsenic Pentoxide (As₂O₅) Often results in a less violent, more controllable reaction.[1]Highly toxic and requires special handling and disposal.Used in stoichiometric amounts.
Ferric Sulfate (Fe₂(SO₄)₃) Safer alternative.May require higher temperatures or longer reaction times.Often used in catalytic or stoichiometric amounts.
Iodine (I₂) Can be used in catalytic amounts; milder conditions.May not be effective for all substrates.Catalytic quantities.
Symptom 3: Difficult Work-up & Product Purification

Question: The reaction produced a solid black tar that is nearly impossible to work with. How can I effectively isolate my quinoline product from this matrix?

Causality: The tarry residue consists of high-molecular-weight polymers formed from acrolein and other intermediates.[9] The quinoline product is often trapped within this matrix.

Recommended Work-up & Purification Protocol:

  • Cooling and Dilution: After the reaction is complete, allow the flask to cool to below 100°C. Carefully and slowly, dilute the thick mixture with a significant volume of water to reduce its viscosity.[4]

  • Basification: Place the diluted mixture in a large flask suitable for steam distillation and make it strongly alkaline by slowly adding concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base. This step is also highly exothermic and requires cooling.

  • Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[10] Pass steam through the alkaline mixture. The quinoline will co-distill with the water. Unreacted nitrobenzene, if used, will typically distill first.

  • Extraction: Collect the distillate, which will be a milky emulsion. Extract the quinoline from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.

  • Final Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can then be purified further by vacuum distillation.[13]

Part 3: Key Process Visualizations

Visual aids can help clarify complex reaction pathways and troubleshooting logic.

Diagram 1: Simplified Skraup Synthesis Mechanism

This diagram outlines the key transformations, highlighting where side reactions like polymerization can occur.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline (Michael Add.) Polymer Tar / Polymer Acrolein->Polymer Polymerization (Side Reaction) Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] Oxidation

Caption: Key steps of the Skraup synthesis.

Diagram 2: Troubleshooting Workflow for Low Yields

This decision tree provides a logical path to diagnose the root cause of poor reaction outcomes.

Troubleshooting_Workflow Start Low Yield Observed Observation Observation Start->Observation Analyze Reaction Cause_Tar Probable Cause: Uncontrolled Exotherm or Poor Mixing Observation->Cause_Tar Excessive Tar? (Yes) Cause_SM Probable Cause: Incomplete Reaction or Reagent Issue Observation->Cause_SM Excessive Tar? (No) Cause Cause Solution Solution Solution_Tar 1. Add FeSO₄ moderator. 2. Use mechanical stirrer. 3. Control heating rate. 4. Check reagent addition order. Cause_Tar->Solution_Tar Solution Solution_SM 1. Verify anhydrous glycerol. 2. Ensure sufficient reflux time/temp. 3. Check aniline quality. 4. Consider substrate reactivity. Cause_SM->Solution_SM Solution

Caption: Decision tree for troubleshooting low yields.

Part 4: Detailed Experimental Protocol

This protocol is adapted from a reliable, peer-reviewed source and provides a detailed methodology for the synthesis of quinoline.[8]

Materials:

  • Aniline (218 g)

  • Glycerol (865 g, anhydrous)

  • Nitrobenzene (170 g)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered (80 g)

  • Sodium Hydroxide solution (for work-up)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser and a mechanical stirrer, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[8]

  • Acid Addition: Thoroughly mix the contents. Slowly and carefully, with efficient stirring, add 400 cc of concentrated sulfuric acid.

  • Initiation and Reflux: Gently heat the flask with a heating mantle, ensuring homogenous mixing. Once the reaction begins to boil (initiates), immediately remove the heat source. The exothermic reaction should sustain a brisk reflux. If the reaction becomes too violent, assist the condenser by draping a wet towel over the upper part of the flask.[8]

  • Completion: When the initial, vigorous boiling has ceased, reapply heat and maintain a steady boil for an additional 3-5 hours.[8]

  • Work-up: Allow the mixture to cool to approximately 100°C. Carefully dilute with water and transfer to a larger flask for steam distillation as described in the purification section above.

By systematically addressing the factors of reaction control, reagent quality, and purification strategy, researchers can overcome the common challenges of the Skraup synthesis and achieve consistently higher yields.

References

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved from [Link]

  • GeeksforGeeks. (2024). Preparation and Properties of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Google Patents. (2014). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • Wikipedia. (2020). Skraup reaction. Retrieved from [Link]

  • Al-Marzouq, F. M., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1780.
  • An, J. C., Kim, J. D., & Kim, Y. P. (2024). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Patsnap. (2012). CN102745973A - Method for extracting quinoline from coal tar wash oil. Retrieved from [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Almarzouq, F. M., & Elnagdi, M. H. (2019). Reaction mechanism of the Skraup quinoline synthesis.
  • Zhou, P., et al. (2016). The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. Journal of the Chemical Society of Pakistan, 38(3).
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Organic Syntheses. (n.d.). 6-METHOXY-8-NITROQUINOLINE. Coll. Vol. 3, p.581 (1955); Vol. 27, p.54 (1947). Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Demeunynck, M., & De Kimpe, N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994.
  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

Sources

Troubleshooting

Technical Support Center: Minimizing Tar Formation in Classical Quinoline Synthesis

Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate tar formation, a common challenge in these reactions. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of Tar Formation

Tar, a complex and often intractable mixture of polymeric byproducts, is a frequent and frustrating outcome in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions.[1] These dark, viscous materials not only reduce the yield of the desired quinoline product but also complicate its isolation and purification.[2] Tar formation is primarily the result of uncontrolled side reactions, which are often accelerated by the harsh conditions—high temperatures and strong acids—typical of these classical methods.[1]

This guide will provide a structured approach to understanding and minimizing tar formation, helping you to achieve higher yields and cleaner reaction profiles.

Part 1: Troubleshooting Guide - "My Reaction Turned to Tar, What Do I Do?"

This section addresses specific, common issues encountered during classical quinoline synthesis in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.

Q1: My Skraup synthesis is highly exothermic and produces a significant amount of black tar. How can I control this violent reaction?

A: The Skraup synthesis is notoriously vigorous, and this exothermicity is a primary driver of tar formation.[1][3] The key is to moderate the reaction rate and control the temperature.

  • Employ a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a widely adopted and effective strategy.[3][4] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration, thus preventing a runaway reaction.[3] Boric acid can also be used for a similar purpose.[1][3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly and with efficient cooling after the other reagents have been mixed.[3]

  • Gradual Heating: Apply heat gently to initiate the reaction. Once the reaction begins to boil, the heat source should be removed, as the exotherm will sustain the reaction.[3][5] Reapply heat only after this initial vigorous phase has subsided.[3]

  • Consider a Milder Oxidizing Agent: While nitrobenzene is traditionally used, it contributes to the reaction's vigor. Arsenic acid is known to result in a less violent reaction, though its toxicity is a significant consideration.[1][6]

Q2: I'm observing significant polymer formation in my Doebner-von Miller reaction. What is the cause, and how can it be prevented?

A: In the Doebner-von Miller reaction, the primary cause of tar is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][7]

  • Slow Addition of Reagents: To minimize this side reaction, add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture. This maintains a low concentration of the reactant, favoring the desired reaction with the aniline over self-polymerization.[1][7]

  • In Situ Generation: An alternative is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation. This can be achieved by the slow addition of the aldehyde (e.g., acetaldehyde to form crotonaldehyde) to the acidic aniline solution at a low temperature.[7]

  • Milder Acid Catalysts: While strong Brønsted acids are traditional, exploring the use of milder Lewis acids may reduce the tendency for polymerization.[8]

  • Two-Phase System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the aqueous acid phase and thereby increasing the yield of the quinoline product.[4]

Q3: My Combes synthesis is giving low yields and some tarry byproducts. How can I optimize this reaction?

A: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is generally less prone to excessive tarring than the Skraup reaction.[1][9] However, optimization is still key for high yields and purity.

  • Choice of Acid Catalyst: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better results by acting as both a catalyst and a dehydrating agent.[10]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. The initial condensation to form the enamine intermediate often occurs at a lower temperature, followed by heating to effect the cyclodehydration.[9][10] Careful control at each stage can prevent degradation and side reactions.[1]

  • Modern Catalysts: For more sensitive substrates, consider modern, milder catalysts such as ionic liquids or solid-supported acids, which can facilitate the reaction under less harsh conditions.[2]

Q4: I'm performing a Friedländer synthesis, and while the tar formation isn't as severe as in the Skraup reaction, my yields are low, and I have a dark, viscous residue. What can I do?

A: In the Friedländer synthesis, tar formation often arises from the self-condensation of the carbonyl starting materials, particularly under harsh basic or acidic conditions.[2][11]

  • Catalyst Selection: Traditional strong acids and bases can promote side reactions.[2] Consider using milder catalysts. Lewis acids like trifluoroacetic acid or iodine can be effective.[2][12] Modern advancements have introduced even milder and more efficient options like ionic liquids, nanoparticles (e.g., NiO, SiO₂), and recyclable heteropolyacids.[2]

  • Temperature Optimization: Higher temperatures, while increasing the reaction rate, also accelerate the side reactions leading to tar. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture keeps its concentration low, favoring the desired reaction with the 2-aminoaryl carbonyl compound over self-condensation.[1]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding tar formation in classical quinoline synthesis.

What are the primary chemical reactions leading to tar formation?

The primary culprits are polymerization and condensation reactions of highly reactive intermediates generated under the harsh reaction conditions.

  • In the Skraup and Doebner-von Miller syntheses, the acid-catalyzed polymerization of α,β-unsaturated aldehydes and ketones (like acrolein, formed from the dehydration of glycerol) is a major contributor to tar formation.[3][7]

  • In the Friedländer and Combes syntheses, intermolecular aldol condensations of the carbonyl starting materials are significant side reactions that lead to polymeric byproducts.[2]

Are there modern modifications to classical quinoline syntheses that inherently reduce tarring?

Yes, significant progress has been made in developing "greener" and more efficient methods for quinoline synthesis that minimize tar formation.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[13][14]

  • Use of Ionic Liquids: These can serve as both the solvent and a mild catalyst, providing a controlled reaction environment that often leads to cleaner reactions and easier product isolation.[2][5]

  • Solid-Supported and Recyclable Catalysts: The use of solid acid catalysts, such as certain clays or resins, can offer a milder alternative to strong mineral acids, reducing side reactions and simplifying catalyst removal.[13] For example, Ag(I)-exchanged Montmorillonite K10 has been used as a recyclable solid acid catalyst in the Doebner-von Miller reaction.[13]

How can I effectively purify my quinoline product from the tarry residue?

Purification can be challenging, but several techniques can be employed.

  • Steam Distillation: This is a very effective method for separating volatile quinolines from non-volatile tarry byproducts, especially after a Skraup synthesis.[3] The crude reaction mixture is made strongly basic, and then steam is passed through it to carry over the quinoline.[3]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent.[3]

  • Acid-Base Extraction: For further purification, the crude quinoline can be dissolved in an acidic solution to form a water-soluble salt. This aqueous solution can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer regenerates the free quinoline, which can then be extracted.[3]

  • Column Chromatography: While potentially challenging with very tarry residues, column chromatography with a step-gradient elution can be used to carefully separate the product.[2]

  • Precipitation: Before workup, adding a non-polar solvent like hexane can sometimes help to precipitate the desired product from the tarry mixture.[2]

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalysts for the Friedländer Quinoline Synthesis
CatalystReaction Temperature (°C)Reaction Time (h)Example SubstratesTypical Yield (%)Reference
KOH80-1002-122-aminobenzophenone, Acetylacetone70-85[13]
H₂SO₄Reflux4-82-aminobenzaldehyde, Ethyl acetoacetate65-80[13]
Ag(I)-exchanged Montmorillonite K10120 (solvent-free)3Aniline, Cinnamaldehyde92[13]
Microwave-assisted (in water)2000.25Aniline, Glycerol, H₂SO₄10-66[13]
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate as a Moderator

This protocol is adapted from established literature and incorporates the use of a moderating agent to control the reaction's exothermicity.[3][15]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The temperature of the mixture will rise.

  • Once the addition is complete and the initial exotherm has subsided, add nitrobenzene.

  • Heat the mixture to 130-150°C. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should maintain boiling for a period.

  • Reapply heat only after the initial vigorous phase has subsided and maintain the temperature for several hours.

  • After the reaction is complete, allow the mixture to cool.

  • Carefully dilute the reaction mixture with water and then neutralize with a sodium hydroxide solution while cooling in an ice bath.

  • The crude quinoline can then be purified by steam distillation.[3]

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Tar Formation

Tar_Troubleshooting Start Tar Formation Observed Check_Reaction Identify Synthesis Type (Skraup, D-v-M, etc.) Start->Check_Reaction Skraup Skraup Synthesis Check_Reaction->Skraup Exothermic DvM Doebner-von Miller Check_Reaction->DvM Polymerization Combes_Friedlander Combes/Friedländer Check_Reaction->Combes_Friedlander Side Condensation Skraup_Actions Implement Control Measures: - Add Moderator (FeSO4) - Slow Acid Addition - Gradual Heating Skraup->Skraup_Actions DvM_Actions Reduce Polymerization: - Slow Reagent Addition - In Situ Generation of Carbonyl - Milder Acid Catalyst DvM->DvM_Actions CF_Actions Minimize Condensation: - Optimize Catalyst (Milder) - Control Temperature - Slow Ketone Addition Combes_Friedlander->CF_Actions Purification Purification Strategy: - Steam Distillation - Acid-Base Extraction - Chromatography Skraup_Actions->Purification DvM_Actions->Purification CF_Actions->Purification

Caption: A troubleshooting workflow for addressing tar formation in classical quinoline syntheses.

Diagram 2: Causality of Tar Formation in Classical Quinoline Synthesis

Tar_Causality cluster_Intermediates Reactive Intermediates cluster_Side_Reactions Specific Side Reactions Harsh_Conditions Harsh Reaction Conditions (High Temp, Strong Acid) Acrolein Acrolein (from Glycerol) Harsh_Conditions->Acrolein Unsat_Carbonyl α,β-Unsaturated Carbonyls Harsh_Conditions->Unsat_Carbonyl Carbonyl_SM Carbonyl Starting Materials Harsh_Conditions->Carbonyl_SM Polymerization Polymerization Acrolein->Polymerization Unsat_Carbonyl->Polymerization Aldol_Condensation Aldol Condensation Carbonyl_SM->Aldol_Condensation Side_Reactions Uncontrolled Side Reactions Tar Tar Formation (Polymeric Byproducts) Side_Reactions->Tar Polymerization->Side_Reactions Aldol_Condensation->Side_Reactions

Caption: The causal relationship between harsh reaction conditions and tar formation.

References

  • BenchChem. (2025). Minimizing tar formation in Friedländer quinoline synthesis.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025).
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Combes quinoline synthesis. (n.d.). Self-published source.
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
  • BenchChem. (2025).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC. [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Halogenated Quinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to isolate high-purity halogenated quinolines (e.g., chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to isolate high-purity halogenated quinolines (e.g., chloroquinolines, bromoquinolines). Syntheses such as the Skraup or Doebner-von Miller reactions are notorious for generating complex crude mixtures containing unreacted anilines, regioisomers, and stubborn, tarry polymeric byproducts[1][2].

This guide is designed to move beyond basic recipes. Here, we explore the causality behind purification failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and analytically sound.

Diagnostic Purification Workflow

The following logic tree dictates the standard isolation sequence for crude halogenated quinoline mixtures.

PurificationWorkflow Crude Crude Reaction Mixture (Quinolines, Tars, Isomers) Acidify Acidification (pH 1-2) Dilute HCl / H2SO4 Crude->Acidify PhaseSplit1 Phase Separation Acidify->PhaseSplit1 OrgWaste Organic Phase (Tarry Byproducts) PhaseSplit1->OrgWaste Discard AqPhase Aqueous Phase (Quinolinium Salts) PhaseSplit1->AqPhase Retain Basify Basification (pH > 10) 30% NaOH + Ice AqPhase->Basify PhaseSplit2 Extraction (DCM) Basify->PhaseSplit2 Chromatography Flash Chromatography (Silica + 1% TEA) PhaseSplit2->Chromatography Organic Extract Pure Pure Halogenated Quinoline Chromatography->Pure Rf ~0.4 Fraction

Workflow for the isolation of halogenated quinolines from crude mixtures.

Knowledge Base & Step-by-Step Methodologies

Protocol A: Removing Polymeric Tars via Acid-Base Extraction

The Causality: Halogenated quinolines possess a weakly basic nitrogen (pKa ~4.9)[3]. By treating the crude mixture with a dilute aqueous acid, the quinoline nitrogen is protonated, forming a highly water-soluble quinolinium salt. Non-basic tarry polymers and neutral unreacted starting materials cannot be protonated and remain trapped in the organic phase[1].

Self-Validating Methodology:

  • Initial Dissolution: Dissolve the crude, viscous reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane)[1].

  • Acidification: Transfer to a separatory funnel. Extract with 1.0 M aqueous HCl or 10% sulfuric acid until the aqueous phase registers a strongly acidic pH (pH 1–2)[3][4].

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. Under UV (254 nm), the target quinoline must remain fixed at the baseline of the aqueous spot (as a highly polar salt), while neutral impurities will migrate in the organic spot. If quinoline is still migrating in the organic spot, repeat the acid extraction.

  • Phase Separation: Discard the dark, tar-filled organic layer[1].

  • Basification: Transfer the aqueous layer to a large Erlenmeyer flask and cool in an ice-water bath. Crucial: Slowly add 30% sodium hydroxide (NaOH) solution dropwise until the pH exceeds 10[2]. The free halogenated quinoline will precipitate as a dark oil or solid[2].

  • Recovery: Extract the basified aqueous mixture with dichloromethane (3 x 200 mL)[2].

  • Drying: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation[1][2].

Protocol B: Resolving Regioisomers via Flash Chromatography

The Causality: Halogenation reactions often yield regioisomers (e.g., 5-chloro vs. 7-chloroquinoline) that cannot be separated by acid-base extraction due to nearly identical pKa values. Flash chromatography separates these isomers based on subtle differences in their dipole moments and steric interactions with the silica gel[5].

Self-Validating Methodology (Scale: 5.0 g Crude):

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a mobile phase of 10% Ethyl Acetate in Hexane. Pack a 40 mm x 200 mm glass column[5].

  • Loading: Dissolve the 5.0 g crude mixture in a minimal volume of dichloromethane and carefully load it directly onto the silica bed[5].

  • Elution: Elute using 10% Ethyl Acetate in Hexane. Apply gentle air pressure to maintain a steady flow rate of 40 mL/min[5].

  • Validation Checkpoint: Monitor fractions via TLC. The target compound (e.g., 3,4-dichloro-7-(trifluoromethyl)quinoline) should elute with a Retention Factor (Rf) of approximately 0.4[5]. If the Rf is too low, incrementally increase the Ethyl Acetate concentration.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified solid[5].

Quantitative Data Summary

To establish baseline expectations for your chromatographic workflows, refer to the standardized parameters and expected metrics below, modeled on the isolation of 3,4-dichloro-7-(trifluoromethyl)quinoline[5].

Table 1: Standardized Flash Chromatography Parameters & Yield Metrics

ParameterOptimized Value
Crude Material Mass 5.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase 10% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection Wavelength 254 nm
Target Retention Factor (Rf) ~0.4
Isolated Mass 4.2 g
Expected Yield 84%
Target Purity (by HPLC) >98%

Troubleshooting & FAQs

Q: My quinoline product is streaking and tailing severely on the silica gel column, ruining the separation of my regioisomers. How can I fix this? A: Tailing is a direct result of the basic quinoline nitrogen hydrogen-bonding with the highly acidic silanol groups (Si-OH) on the silica gel stationary phase. Intervention: Add 1–2% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This additive preemptively neutralizes the acidic sites on the silica, sharpening the chromatographic bands and drastically improving the resolution of closely eluting regioisomers.

Q: During the acid-base extraction of my Skraup synthesis product, a stubborn emulsion formed that won't separate. What is the mechanism of this failure, and how do I resolve it? A: Emulsions in quinoline workups are typically caused by the high concentration of polymeric byproducts acting as surfactants, trapping water and organic solvent in a stable colloidal suspension[1]. Intervention: Do not shake the funnel further. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble polymeric particulates stabilizing the emulsion. Alternatively, add saturated brine (NaCl) to the aqueous layer; increasing the ionic strength forces the organic compounds out of the aqueous phase (the "salting out" effect), rapidly breaking the emulsion.

Q: I am synthesizing 4,7-dichloroquinoline from 4-hydroxy-7-chloroquinoline using phosphorus oxychloride (


). How do I quench the reaction safely without hydrolyzing my product back to the starting material? 
A:  The reaction of unreacted 

with water is violently exothermic and generates HCl gas, which can locally heat the mixture and drive the reverse hydrolysis reaction[4]. Intervention: Never add water to the reaction flask. Instead, pour the hot toluene/

reaction mixture directly onto a large excess of crushed ice (frozen water) with vigorous mechanical stirring. Immediately acidify the mixture to pH 1 using concentrated HCl or 10% sulfuric acid to safely extract the protonated product into the cold aqueous phase before hydrolysis can occur[4].

References

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 6-Bromo-3,4-dichloro-2-methylquinoline for Bioassays

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-3,4-dichloro-2-methylquinoline and similar poorly soluble quinoline derivatives. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-3,4-dichloro-2-methylquinoline and similar poorly soluble quinoline derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

The quinoline scaffold is a vital pharmacophore in medicinal chemistry, but its inherent lipophilicity often leads to poor aqueous solubility, a significant hurdle for accurate and reproducible bioassays.[1] This document provides a structured, question-and-answer-based approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 6-Bromo-3,4-dichloro-2-methylquinoline won't dissolve in my aqueous assay buffer. What is the first and most critical step?

Answer: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often impossible for highly lipophilic compounds. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose in early-stage research.[2][3]

Causality: Poorly soluble compounds often have high crystal lattice energy and hydrophobic surfaces that resist interaction with water. An organic solvent like DMSO effectively breaks down the crystal lattice and solvates the molecule. The strategy is to create a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay medium.[3][4] This process assesses the compound's "kinetic solubility," which is more relevant for most bioassays than "thermodynamic solubility."[5][6]

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Pre-Handling: Allow the vial of solid 6-Bromo-3,4-dichloro-2-methylquinoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of compound using a calibrated analytical balance and transfer it to a sterile, chemically resistant tube (e.g., glass or polypropylene).

  • Dissolution: Add the calculated volume of anhydrous, molecular biology-grade DMSO to achieve your target high concentration (e.g., 20 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.[7] If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2][8] Gentle warming (e.g., 37°C) can also be used cautiously, but be aware of potential compound degradation.[2]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and water absorption by the hygroscopic DMSO.[2][9] Store at -20°C or -80°C.

Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening and how can I fix it?

Answer: This is a classic case of kinetic precipitation. The compound is soluble in the organic DMSO stock but crashes out when diluted into the aqueous environment of the assay buffer, where its solubility is much lower.[8][9]

Causality: The sudden change in solvent polarity from 100% DMSO to >99% aqueous buffer causes the compound to self-associate and precipitate before it can be stabilized by media components.

Troubleshooting Workflow:

G start Precipitation Observed in Assay Medium step1 Is the final DMSO concentration <0.5%? start->step1 step1->start No, adjust to <0.5% step2 Lower the final compound concentration step1->step2 Yes step3 Consider Co-Solvent System (Protocol 2) step2->step3 Precipitation Persists end Compound Solubilized step2->end Success step4 Utilize Solubility Enhancers (e.g., Cyclodextrins) (Protocol 3) step3->step4 Precipitation Persists step3->end Success step4->end Success

Caption: Decision workflow for troubleshooting compound precipitation.

Solutions:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound. You may be exceeding its maximum kinetic solubility.[8]

  • Optimize the Dilution Process: Do not dilute the DMSO stock in an intermediate aqueous solution (like PBS) before adding it to the final media. This almost guarantees precipitation. The best practice is to add the small volume of DMSO stock directly to the final assay medium while vortexing to ensure rapid dispersion.[3]

  • Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[10] Always keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and never exceeding 1% for most cell lines.[2][8] Crucially, you must include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your test wells.[7][9]

Q3: I've tried lowering the concentration, but the compound still precipitates. What are more advanced strategies?

Answer: If basic troubleshooting fails, you need to modify the formulation. The two most effective strategies are using a co-solvent system or employing solubility-enhancing excipients like cyclodextrins.[11][12][13]

A co-solvent is a water-miscible organic solvent that, when combined with water, provides a less polar environment that can better solubilize hydrophobic compounds.[14][15]

Causality: Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) act as a bridge between the hydrophobic compound and the aqueous medium, reducing the interfacial tension that drives precipitation.[11]

Protocol 2: Developing a Co-Solvent Formulation

  • Solvent Screening: Prepare a 1:1 (v/v) mixture of DMSO and a co-solvent (e.g., PEG 400). Attempt to dissolve your compound in this mixture to create a high-concentration stock.

  • Formulation Preparation: A common preclinical formulation consists of a mixture of solvents. For example:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline or PBS

  • Procedure: a. Dissolve the compound completely in DMSO first. b. Add the PEG 400 and mix thoroughly. c. Slowly add the aqueous component (saline/PBS) dropwise while continuously vortexing. This creates a stable solution or a fine dispersion.

  • Validation: Always test the final co-solvent vehicle without the compound on your bioassay to ensure it does not interfere with the results.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They are powerful tools for solubilizing poorly soluble drugs.[18]

Causality: The hydrophobic compound (the "guest") partitions into the hydrophobic core of the cyclodextrin (the "host"), forming an inclusion complex.[15][16] This complex has a hydrophilic exterior, rendering the entire package water-soluble.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays.[19]

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This may require gentle warming to fully dissolve.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (as per Protocol 1).

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock solution dropwise. The volume of DMSO stock should be minimal, typically 1-5% of the final volume.

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1-24 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for efficient complex formation.[8]

  • Application: The resulting clear solution is a stock of your compound-cyclodextrin complex. This can then be diluted into your final assay medium. Remember to include a vehicle control containing the same final concentrations of both HP-β-CD and DMSO.

Q4: Can I use pH modification to improve the solubility of 6-Bromo-3,4-dichloro-2-methylquinoline?

Answer: Yes, pH modification can be a powerful technique, particularly for compounds with ionizable groups.[20][21]

Causality: Quinolines are weakly basic due to the nitrogen atom in the pyridine ring.[1] By lowering the pH of the medium, you can protonate this nitrogen, forming a more polar, charged species (a salt) which is typically much more soluble in water than the neutral form.[21][22] Conversely, for weakly acidic compounds, increasing the pH would enhance solubility.[21]

Experimental Workflow for pH Optimization:

Caption: Workflow for pH-based solubility enhancement.

Considerations:

  • pKa Value: The effectiveness of this method depends on the compound's pKa. You need to adjust the pH to be at least 1-2 units below the pKa of the quinoline nitrogen to ensure significant protonation.

  • Assay Compatibility: The primary limitation is the pH tolerance of your bioassay. Cell-based assays are typically restricted to a narrow physiological pH range (e.g., 7.2-7.4). However, for biochemical or acellular assays, you may have more flexibility.[23]

  • Buffering Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound stock.[21]

Data Summary: Common Solvents & Excipients

Solvent/ExcipientTypeTypical Starting Concentration in AssayKey AdvantagesKey Disadvantages & Cautions
DMSO Organic Solvent< 0.5%Excellent solubilizing power for a wide range of compounds.Can be cytotoxic at >1%; hygroscopic; can cause compound precipitation upon aqueous dilution.[10][24]
Ethanol Organic Solvent< 1%Good solubilizing power; less toxic than DMSO for some cell lines.More volatile than DMSO; can still cause precipitation; cytotoxicity is cell-type dependent.[25]
PEG 400 Co-solvent1-10%Low toxicity; commonly used in in vivo formulations.[11]Can increase viscosity of the medium; may not be as powerful as DMSO alone.
HP-β-Cyclodextrin Excipient1-5 mMSignificantly increases aqueous solubility; can reduce compound toxicity.[16][19]Can extract cholesterol from cell membranes at high concentrations; requires optimization.

Final Recommendations

For a novel, poorly soluble compound like 6-Bromo-3,4-dichloro-2-methylquinoline, a tiered approach is most effective.

  • Start Simple: Always begin by preparing a 10-20 mM stock in 100% DMSO. Test your desired final concentrations, ensuring the final DMSO level is below 0.5%.

  • Troubleshoot Dilution: If precipitation occurs, confirm you are adding the DMSO stock directly to the final media with vigorous mixing and try lowering the final compound concentration.

  • Advance to Formulations: If simple methods fail, move to more advanced formulations. Using HP-β-cyclodextrin is often the most robust and "biologically clean" method for in vitro assays. For in vivo studies, a co-solvent system like DMSO/PEG 400/Saline is a common and effective starting point.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by this and other quinoline derivatives, leading to more accurate and reliable data in your drug discovery efforts.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs.
  • National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Taylor & Francis Online. (2014, January 28). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • PubMed. (2014, April 15). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • Ingenta Connect. (2008, November 1). In Vitro Solubility Assays in Drug Discovery.
  • BenchChem. (n.d.). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • PMC (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future.
  • ResearchGate. (n.d.). Cyclodextrins in drug delivery (Review).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BenchChem. (n.d.). improving (-)-Anomalin solubility for in vitro assays.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Ingenta Connect. (2008, November 1). In Vitro Solubility Assays in Drug Discovery.

Sources

Optimization

Quinoline Synthesis Catalyst Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for quinoline synthesis. Designing the heterocyclic core of quinoline is a cornerstone of drug development, but researchers frequently encounter bottlenecks related to catalyst eff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. Designing the heterocyclic core of quinoline is a cornerstone of drug development, but researchers frequently encounter bottlenecks related to catalyst efficiency, runaway exotherms, and poor atom economy.

This guide abandons generic advice in favor of mechanistic causality. Here, we dissect the chemical logic behind catalyst selection in classical (Skraup) and modern (Friedländer) syntheses, providing self-validating protocols and data-driven troubleshooting workflows to ensure reproducible, high-yield outcomes.

I. Diagnostic Workflow: Catalyst & Yield Optimization

Before adjusting your reagents, identify the mechanistic failure point in your current synthetic route. The decision tree below maps common experimental failures to specific catalytic interventions.

G A Low Quinoline Yield B Identify Synthesis Route A->B C Skraup Synthesis B->C D Friedländer Annulation B->D E Excessive Tar Formation? C->E F Incomplete Conversion? D->F G Add FeSO4 / Boric Acid Adjust H2SO4 Loading E->G Yes H Upgrade to Stronger Lewis Acid (e.g., MIL-53(Al) or H3PW12O40) F->H Yes

Troubleshooting workflow for optimizing catalyst efficiency in quinoline synthesis.

II. Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why does my Skraup synthesis result in excessive tar formation, and how can catalyst selection mitigate this? Causality & Solution: The Skraup reaction involves the dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a highly exothermic condensation with aniline 1. The rapid, uncontrolled generation of acrolein leads to extensive polymerization, manifesting as intractable tar. To mitigate this, introduce a catalytic moderator such as ferrous sulfate (FeSO₄) or boric acid. These moderators dampen the reaction's violence by controlling the oxidation rate of the 1,2-dihydroquinoline intermediate 1. Post-reaction, steam distillation is critical to separate the volatile quinoline from the non-volatile tar matrix 2.

Q2: For Friedländer annulation, should I use a Brønsted acid or a Lewis acid catalyst? Causality & Solution: Friedländer annulation requires the condensation of a 2-aminoaryl ketone with an


-methylene carbonyl compound. While traditional Brønsted acids (e.g., HCl, H₂SO₄) drive imine formation, they often cause unwanted side reactions and complicate workup. Lewis acids coordinate directly with the carbonyl oxygen, increasing its electrophilicity without drastically lowering the system's pH. Recent catalytic probing reveals that Metal-Organic Frameworks (MOFs) with strong Lewis acid sites, specifically MIL-53(Al), significantly outperform traditional acids by providing targeted Al³⁺ coordination and high surface area, yielding superior conversion rates 3.

Q3: How can I improve the recyclability of my catalyst in multicomponent quinoline syntheses? Causality & Solution: Homogeneous catalysts are notoriously difficult to recover and generate hazardous waste. Transitioning to heterogeneous, solid-state catalysts like Phosphotungstic acid (H₃PW₁₂O₄₀) or Nickel Oxide Nanoparticles (NiO NPs) allows for simple physical separation 4. Phosphotungstic acid operates efficiently under solvent-free conditions at 80 °C; because it is water-soluble, it can be easily separated from the water-insoluble quinoline product during an aqueous workup, maintaining high catalytic efficiency (up to 100% conversion) over multiple cycles 5.

III. Quantitative Data Comparison

The following table summarizes the efficiency, loading requirements, and recyclability of various catalyst systems used in quinoline synthesis.

Catalyst SystemSynthesis RouteReaction ConditionsCatalyst LoadingTarget Yield (%)Recyclability
Sulfuric Acid (H₂SO₄) + NitrobenzeneSkraup SynthesisReflux, ExothermicExcess (Solvent/Catalyst)40–60% (Tar-heavy)None
MIL-53(Al) MOF Friedländer AnnulationSolvent-free, 100 °C, 6 h5.0 wt%>90%Up to 4 cycles
Phosphotungstic Acid (H₃PW₁₂O₄₀) Friedländer AnnulationSolvent-free, 80 °C, 2 h1 mol%90–95%High
Nickel Oxide Nanoparticles (NiO NPs) Friedländer AnnulationEthanol, Reflux10 mol%85–92%High

IV. Standardized Experimental Protocols

Protocol A: Green Friedländer Synthesis using Phosphotungstic Acid (H₃PW₁₂O₄₀)

Self-Validating Mechanism: This reaction operates solvent-free, relying entirely on the solid-state interaction driven by the heteropolyacid. Completion is validated by TLC, and the water-soluble nature of the catalyst ensures product purity upon a simple aqueous workup.

  • Reagent Preparation: In a reaction vessel, thoroughly mix 1.0 mmol of 2-aminoarylketone and 1.2 mmol of an

    
    -methyleneketone 5.
    
  • Catalyst Addition: Add exactly 1 mol% (approx. 0.04 g) of Phosphotungstic acid (H₃PW₁₂O₄₀) to the mixture 5.

  • Thermal Activation: Heat the mixture to 80 °C under solvent-free conditions. Maintain temperature for 2 hours 5.

  • Reaction Monitoring: Monitor the reaction progress via TLC (eluent: 2:1 n-hexane/ethyl acetate) until the 2-aminoarylketone is fully consumed [[5]]().

  • Workup & Catalyst Recovery: Wash the cooled reaction mixture with distilled water. The synthesized quinoline will precipitate as a solid, while the H₃PW₁₂O₄₀ dissolves into the aqueous phase for easy recovery [[5]]().

  • Purification: Filter the solid quinoline product and recrystallize from ethanol to achieve final purity [[5]]().

Protocol B: Moderated Skraup Synthesis for Tar Reduction

Self-Validating Mechanism: The addition of a temperature moderator prevents the sudden spike in temperature that causes acrolein polymerization. The final yield directly correlates with the strict adherence to the controlled heating profile.

  • Reagent Assembly: Combine aniline, glycerol, and nitrobenzene (acting as the oxidizing agent) in a round-bottom flask equipped with a reflux condenser 1.

  • Moderator Addition: Add a catalytic moderator (ferrous sulfate or boric acid) to the mixture. This is non-negotiable for dampening the exothermic reaction 1.

  • Acid Addition: Submerge the flask in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to prevent premature dehydration of the glycerol.

  • Controlled Heating: Gradually heat the mixture to 140 °C. The FeSO₄ will moderate the oxidation of the intermediate, preventing runaway tar formation 1.

  • Isolation: Once cooled, neutralize the mixture with NaOH. Perform steam distillation to separate the volatile quinoline from non-volatile byproducts and unreacted tar 2.

V. References

1.[3] Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst, Indian Academy of Sciences. 3 2.[4] Nickel oxide nanoparticles catalyzed synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction, RHHZ. 4 3.[5] Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines, MDPI. 5 4.[1] Preparation and Properties of Quinoline, University of Peshawar. 1 5.[2] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide, Benchchem. 2

Sources

Troubleshooting

Overcoming regioselectivity issues in the Combes quinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists and process chemists, we know that while the Combes quinoline synthesis is a highly robust method for constructing 2,4-disubst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists and process chemists, we know that while the Combes quinoline synthesis is a highly robust method for constructing 2,4-disubstituted quinoline scaffolds, it is notoriously prone to regioselectivity issues.

This guide is designed to help you troubleshoot, optimize, and control the regiochemical outcomes of your Combes reactions, specifically focusing on the challenges presented by unsymmetrical 1,3-diketones and meta-substituted anilines.

Diagnostic Workflow for Regioselectivity Issues

Before altering your reaction parameters, it is critical to identify the structural origin of your isomeric mixture. The following diagnostic workflow isolates the two primary sources of regiochemical scrambling in the Combes synthesis.

DiagnosticWorkflow Start Identify Regioselectivity Issue Q1 Is the 1,3-diketone unsymmetrical? Start->Q1 Q2 Is the aniline meta-substituted? Start->Q2 A1 Mixture of 2-R and 4-R' substituted quinolines Q1->A1 Yes A2 Mixture of 5-R and 7-R substituted quinolines Q2->A2 Yes Sol1 Optimize Catalyst (e.g., PPE) Tune Electronic Effects A1->Sol1 Sol2 Use Directing Groups or Steric Blocking A2->Sol2

Diagnostic workflow for identifying and resolving regioselectivity issues.

Frequently Asked Questions (Mechanistic Origins)

Q: Why does my unsymmetrical 1,3-diketone yield a mixture of 2- and 4-substituted quinolines? A: The Combes synthesis proceeds via the initial condensation of the aniline with the


-diketone to form a Schiff base, which tautomerizes to an enamine. When an unsymmetrical diketone is used, the initial nucleophilic attack can occur at either carbonyl carbon. However, kinetic studies indicate that the initial condensation is not the sole determining factor. The regioselectivity is ultimately governed by the rate-determining step: the electrophilic aromatic annulation [1]. The steric bulk of the diketone substituents and the electronic nature of the aniline dictate the transition state energy during this cyclization, often leading to a mixture if the activation energies of the two pathways are too similar [2].

Q: Why do meta-substituted anilines produce 5- and 7-substituted quinoline mixtures? A: When using a meta-substituted aniline, the intermediate enamine has two available ortho positions for the intramolecular electrophilic aromatic substitution to occur [3]. Ring closure at the less sterically hindered ortho position (para to the meta-substituent) yields the 7-substituted quinoline. Conversely, cyclization at the more sterically hindered ortho position (between the amino group and the meta-substituent) yields the 5-substituted quinoline. Because the electronic activation at both ortho positions is relatively similar, steric differentiation is the primary driver, but standard acidic conditions (like concentrated


) often fail to provide enough discrimination, resulting in mixtures.

Troubleshooting & Optimization Guides

Issue 1: Poor Regioselectivity with Unsymmetrical Diketones (e.g., Trifluoromethyl- -diketones)

Symptom: NMR or HPLC analysis reveals a near 1:1 mixture of 2-


 and 4-

quinoline regioisomers. Causality & Solution: Concentrated sulfuric acid (

), the traditional Combes catalyst, is a harsh dehydrating agent that forces the reaction through an early transition state, minimizing the impact of steric differences. To overcome this, replace

with Polyphosphoric Ester (PPE). PPE is a milder, more effective dehydrating agent that shifts the transition state of the rate-determining annulation step, allowing the steric effects of the substituents to properly differentiate the pathways [1].

Note on Electronic Tuning: If you are synthesizing trifluoromethylquinolines, the electronic nature of your aniline will inherently bias the reaction. Electron-donating groups (EDGs) like methoxy favor the 2-


 isomer, while electron-withdrawing groups (EWGs) like halogens favor the 4-

isomer [4].
Issue 2: Overcoming 5- vs. 7-Position Mixtures with Meta-Anilines

Symptom: Formation of both 5-substituted and 7-substituted quinolines from a meta-substituted aniline starting material. Causality & Solution: The activation energy gap between the two ortho cyclization pathways is too narrow. To widen this gap and favor the less hindered 7-substituted product, lower the reaction temperature and utilize a bulkier Lewis acid catalyst (e.g.,


 or 

) instead of a Brønsted acid. The increased steric bulk of the Lewis acid coordinating to the enamine intermediate will severely penalize the transition state leading to the 5-substituted isomer. If absolute regiocontrol is required, employ a temporary, removable blocking group (such as a bromine atom or a sulfonic acid group) at the hindered ortho position prior to the Combes condensation, which can be removed via hydrogenolysis post-cyclization.

Quantitative Data: Substituent Effects on Regioselectivity

To predict the outcome of your Combes synthesis when using unsymmetrical diketones, refer to the empirical data summarized below. This table highlights how aniline electronics influence the regiochemical outcome during the rate-determining annulation step [2].

Aniline SubstituentElectronic Nature

-Diketone Used
Major RegioisomerMechanistic Rationale
4-MethoxyStrong EDG1,1,1-trifluoro-2,4-pentanedione2-

-4-methyl-6-methoxyquinoline
EDG increases nucleophilicity, directing cyclization to the para-position relative to the amine, stabilizing the transition state for the 2-

pathway.
4-MethylWeak EDG1,1,1-trifluoro-2,4-pentanedione2-

-4,6-dimethylquinoline
Mild stabilization of the Wheland intermediate favors the 2-

isomer, though with lower selectivity than methoxy.
4-Chloro / 4-FluoroEWG1,1,1-trifluoro-2,4-pentanedione4-

-2-methyl-6-haloquinoline
EWG destabilizes the standard annulation transition state; steric repulsion from the

group forces the alternative 4-

pathway to become kinetically favored.

Experimental Protocol: PPE-Catalyzed Regioselective Combes Synthesis

This self-validating protocol utilizes Polyphosphoric Ester (PPE) to maximize regioselectivity when condensing anilines with unsymmetrical


-diketones.

Step 1: Preparation of Polyphosphoric Ester (PPE) Catalyst

  • In a flame-dried, round-bottom flask under inert atmosphere (

    
    ), add 15.0 g of phosphorus pentoxide (
    
    
    
    ).
  • Slowly add 15 mL of anhydrous diethyl ether, followed by the dropwise addition of 30 mL of anhydrous chloroform.

  • Reflux the mixture gently for 12 hours until the solution becomes clear and viscous.

  • Validation Check: The resulting PPE syrup should be clear. If unreacted

    
     chunks remain, continue refluxing. Evaporate the residual solvent under reduced pressure before use.
    

Step 2: Condensation and Annulation

  • Dissolve 10 mmol of the substituted aniline and 10.5 mmol of the unsymmetrical

    
    -diketone in 20 mL of anhydrous toluene.
    
  • Add 5.0 g of the freshly prepared PPE catalyst to the reaction mixture.

  • Equip the flask with a Dean-Stark apparatus to remove water (driving the enamine formation) and heat to reflux (approx. 110 °C) for 4-6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The Schiff base intermediate will appear first. The rate-determining annulation is complete when the intermediate spot disappears, and a single, highly UV-active quinoline spot remains. If two closely eluting spots appear, regioselectivity has been compromised.

Step 3: Workup and Isolation

  • Cool the reaction mixture to 0 °C and carefully quench by adding 10% aqueous

    
     dropwise until the aqueous layer reaches pH 9 (to neutralize the PPE and liberate the free quinoline base).
    
  • Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude product via flash column chromatography to isolate the analytically pure major regioisomer.

Mechanistic Pathway & Bifurcation

Understanding exactly where the reaction diverges is key to controlling it. The diagram below illustrates the mechanistic bifurcation point.

Mechanism N1 Aniline + Unsymmetrical Diketone N2 Schiff Base Intermediate N1->N2 H+ cat. N3 Enamine Tautomer N2->N3 Tautomerization N4 Electrophilic Aromatic Annulation (RDS) N3->N4 H+ activation N5 2-Substituted Quinoline N4->N5 Pathway A (Steric control) N6 4-Substituted Quinoline N4->N6 Pathway B (Electronic control)

Mechanistic bifurcation in the Combes synthesis leading to different regioisomers.

References

  • Combes quinoline synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Combes quinoline synthesis Source: Grokipedia URL:[Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Quinoline Synthesis Troubleshooting Guide

Core Directive & Overview Quinoline synthesis is a cornerstone of medicinal chemistry, yet classical methods (Skraup, Doebner-Miller) are notorious for violent exotherms and "tarry" side products. Modern metal-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Overview

Quinoline synthesis is a cornerstone of medicinal chemistry, yet classical methods (Skraup, Doebner-Miller) are notorious for violent exotherms and "tarry" side products. Modern metal-catalyzed routes (Povarov, Larock) offer precision but introduce new failure modes like catalyst poisoning or fragmentation.

This guide functions as a Level 2 Technical Support Center . We do not just list "what" went wrong; we explain the mechanistic causality and provide field-proven protocols to correct it.

Troubleshooting Center (Q&A)

Category A: Acid-Catalyzed Condensations (Skraup & Doebner-Miller)

User Query: My Skraup reaction (aniline + glycerol) turned into a solid black mass within minutes of heating. The yield is negligible.

Diagnosis: Runaway Exotherm & Acrolein Polymerization. The dehydration of glycerol produces acrolein in situ. In concentrated H₂SO₄ without moderation, acrolein polymerizes faster than it reacts with aniline, forming a cross-linked "tar." The heat generated accelerates this polymerization, leading to a thermal runaway.

Solution:

  • Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) or Boric Acid .[1] FeSO₄ acts as an oxygen carrier and moderates the oxidation step, preventing the violent spikes in temperature that favor polymerization [1].

  • Control Addition: Do not mix all reagents at once. Add the sulfuric acid dropwise to the mixture of aniline, glycerol, and moderator at a controlled temperature.

  • Temperature Ramp: Heat slowly. A sudden jump to reflux often triggers the runaway.

User Query: I am using a 3-substituted aniline (e.g., 3-methoxyaniline) in a Skraup synthesis, but I'm getting a mixture of isomers.

Diagnosis: Regioselectivity Failure. Cyclization onto the aromatic ring can occur at either the position ortho or para to the substituent (positions 2 or 6 of the aniline, corresponding to positions 5 and 7 of the quinoline).

  • Electron-Donating Groups (EDGs): Typically favor the 7-substituted quinoline (cyclization para to the EDG) due to steric hindrance at the crowded 5-position.

  • Electron-Withdrawing Groups (EWGs): Can lead to significant amounts of the 5-substituted isomer or reduce reactivity entirely.

Solution:

  • Purification: These isomers often have distinct boiling points or solubilities. Isolate via fractional distillation or column chromatography.

  • Alternative Route: If the 5-isomer is required, avoid Skraup. Use the Combes synthesis or a Larock annulation where the cyclization point is pre-defined by a halogen handle.

Category B: Condensation & Cyclization (Friedländer & Combes)

User Query: In my Friedländer synthesis (2-aminoaryl ketone + ketone), I see a major byproduct that looks like a dimer of my starting ketone.

Diagnosis: Aldol Self-Condensation. Under the basic (KOH/NaOH) or acidic conditions required for the Friedländer reaction, the second ketone component (containing the


-methylene) is prone to reacting with itself (Aldol condensation) rather than the 2-aminoaryl ketone.

Solution:

  • Order of Addition: Add the enolizable ketone slowly to a refluxing solution of the 2-aminoaryl component and catalyst. This keeps the concentration of the free ketone low relative to the amine.

  • Imine Strategy: Pre-form the imine (Schiff base) of the 2-aminoaryl ketone with a non-enolizable amine (like p-toluidine) before reacting with the second ketone. This "activates" the position and reduces side reactions [2].

User Query: My Combes synthesis (Aniline +


-diketone) yields the wrong regioisomer when I use a meta-substituted aniline.

Diagnosis: Steric vs. Electronic Control Mismatch. Similar to Skraup, meta-substituted anilines can cyclize at two ortho positions. In Combes, the bulky substituents on the


-diketone interact with the aniline substituents.
  • Mechanism: The reaction proceeds via an enamine intermediate. Cyclization is an electrophilic aromatic substitution.

Solution:

  • Switch Acid Catalyst: Changing from concentrated H₂SO₄ to Polyphosphoric Acid (PPA) often improves yield and can alter regioselectivity by changing the solvation shell and effective bulk of the electrophile [3].

Category C: Modern Methods (Povarov & Larock)

User Query: I'm running a Povarov reaction (Aniline + Aldehyde + Alkene) followed by oxidation, but I'm seeing "fragmented" quinolines missing substituents.

Diagnosis: Oxidative Fragmentation. During the oxidation of the tetrahydroquinoline intermediate to quinoline, certain oxidants (like DDQ or excess iodine) can cleave substituents, particularly if the intermediate is electron-rich.

Solution:

  • Change Oxidant: Use Manganese Dioxide (MnO₂) or Wako CMD (a magtrieve-like oxidant). These are milder and less prone to C-C bond cleavage than high-potential quinones [4].

  • Add Pyridine: If using iodine, adding pyridine prevents the formation of HI, which can trigger acid-catalyzed retro-Povarov or fragmentation pathways.

Experimental Protocols

Protocol A: Robust Modified Skraup Synthesis (with Moderator)

Designed to minimize tar formation and prevent thermal runaway.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Nitrobenzene (0.06 mol) - Oxidant

  • Sulfuric Acid (Conc., 0.2 mol)

  • Ferrous Sulfate Heptahydrate (2 g) - Moderator

Step-by-Step:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails once viscosity increases), reflux condenser, and addition funnel.

  • Mixing: Add aniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

  • Acid Addition: Heat the mixture to ~50°C. Add sulfuric acid dropwise via the funnel over 20 minutes. Note: If the mixture boils vigorously, stop addition and cool.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 130-140°C) for 4 hours. The FeSO₄ ensures a smooth reflux without violent bumping.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (100 mL).

    • Steam Distillation: Steam distill to remove unreacted nitrobenzene.

    • Basification: Make the residue alkaline (pH > 10) with 50% NaOH solution. The quinoline will separate as an oil.

    • Extraction: Extract with diethyl ether (3 x 50 mL). Dry over MgSO₄.

    • Purification: Distill under reduced pressure.

Protocol B: Larock Quinoline Synthesis (Palladium-Catalyzed)

For high-value, substituted quinolines where regiocontrol is critical.

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., PPh3 or dppf)

  • Base (Na₂CO₃ or K₂CO₃, 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction flask and purge with Argon/Nitrogen.

  • Combine: Add o-iodoaniline, alkyne, base, and Pd catalyst to the flask.

  • Solvent: Add DMF via syringe.

  • Heat: Heat to 100°C for 12-24 hours. Monitor via TLC for disappearance of iodoaniline.

  • Workup: Dilute with water and extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Presentation: Yield & Condition Comparison

The following table highlights how method selection impacts yield and side-product risk.

MethodKey ReagentsTypical YieldPrimary Side Reaction"Fix" Strategy
Classical Skraup Aniline, Glycerol, H₂SO₄30-50%Polymerization (Tar), RunawayAdd FeSO₄ moderator [1]
Modified Skraup + FeSO₄ or Boric Acid80-90% Minor polymerizationControlled addition
Doebner-Miller Aniline,

-unsat ketone
40-60%Polymerization of ketoneBiphasic system (Water/Toluene)
Friedländer 2-Aminoaryl ketone, ketone60-85%Aldol self-condensationSlow addition of ketone
Conrad-Limpach Aniline,

-ketoester
40-70%Kinetic/Thermodynamic Isomer mixingTemp control: 250°C for cyclization
Povarov (I₂) Aniline, Aldehyde, Alkene70-90%Fragmentation during oxidationUse MnO₂ as oxidant [4]

Visualizations (Graphviz)[2]

Diagram 1: The "Tar" Pathway in Skraup Synthesis

This diagram illustrates the critical branch point where the reaction succeeds (Quinoline) or fails (Polymerization).

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4, Heat (-2 H2O) Michael Michael Addition (Desired Path) Acrolein->Michael + Aniline Polymer Polymerization/Tar (Side Reaction) Acrolein->Polymer Excess Heat / No Moderator Aniline Aniline DihydroQ 1,2-Dihydroquinoline Michael->DihydroQ Cyclization Quinoline Quinoline Product DihydroQ->Quinoline Oxidation (Nitrobenzene)

Caption: The Skraup Divergence: Acrolein is the pivot point. Without moderation, it polymerizes (Red path). With controlled addition, it reacts with aniline (Green path).

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields in general quinoline synthesis.

Troubleshooting Start Problem: Low Yield / Impure Product CheckTar Is the reaction mixture a black solid/tar? Start->CheckTar YesTar Yes CheckTar->YesTar NoTar No CheckTar->NoTar SolTar Cause: Polymerization Fix: Add FeSO4, reduce temp, check stir rate. YesTar->SolTar CheckRegio Is the product a mixture of isomers? NoTar->CheckRegio YesRegio Yes CheckRegio->YesRegio NoRegio No CheckRegio->NoRegio SolRegio Cause: Meta-substituted Aniline Fix: Use Combes (PPA catalyst) or Larock method. YesRegio->SolRegio CheckSM Is Starting Material still present? NoRegio->CheckSM YesSM Yes CheckSM->YesSM SolSM Cause: Deactivated Aniline (EWG) Fix: Increase temp or use stronger acid (TFA/Triflic). YesSM->SolSM

Caption: Diagnostic Logic Flow for identifying the root cause of quinoline synthesis failure.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline."[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[3][4][10] Vol. 1, p. 478 (1941).[3][4] Link

  • Cheng, C. C.; Yan, S. J. "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37 (1982). Link

  • Born, J. L. "The Combes Quinoline Synthesis." Journal of Organic Chemistry, 37(24), 3952-3953 (1972). Link

  • Vicente-García, E., et al. "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Beilstein Journal of Organic Chemistry, 12, 1624–1631 (2016). Link

  • Stone, M. T.[5][9] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[5][6] Organic Letters, 13(9), 2326–2329 (2011). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent and Temperature for Quinoline Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinoline synthesis. The synthesis of quinoline derivatives is a critical task in medicinal chemistry, as this s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. The synthesis of quinoline derivatives is a critical task in medicinal chemistry, as this scaffold is a key component in numerous therapeutic agents.[1][2] Achieving optimal reaction conditions, particularly the choice of solvent and temperature, is paramount for maximizing yield, ensuring purity, and minimizing reaction times. This guide provides in-depth troubleshooting advice, method-specific optimization strategies, and detailed protocols to address the common challenges encountered during the synthesis of these vital heterocyclic compounds.

Section 1: Foundational Principles of Solvent and Temperature Selection

Q1: How does the choice of solvent impact the reaction mechanism and kinetics in quinoline synthesis?

The solvent is not merely an inert medium but an active participant that can profoundly influence the reaction's outcome. Its properties dictate the solubility of reactants, the stabilization of transition states, and can even alter the reaction pathway.

  • Polarity and Solubility : For many quinoline syntheses, such as the Friedländer synthesis, polar solvents like ethanol or even water can be effective, especially for enhancing the solubility of polar reactants.[3][4] In cases of poor solubility, a co-solvent system, which is a mixture of two or more miscible solvents, can be employed to fine-tune the polarity of the reaction medium.[4]

  • Stabilization of Intermediates : The solvent's ability to stabilize charged intermediates is crucial. For instance, in reactions proceeding through ionic mechanisms, a polar solvent can lower the activation energy, thereby accelerating the reaction rate.

  • High-Boiling Point Solvents : For reactions requiring high temperatures for cyclization, such as the Conrad-Limpach and Gould-Jacobs reactions, high-boiling point inert solvents like diphenyl ether or mineral oil are essential to reach the necessary temperatures, which can be around 250°C.[5][6]

  • Microwave-Assisted Synthesis : In microwave-assisted organic synthesis (MAOS), polar solvents such as DMF, DMSO, and ethanol are preferred as they efficiently absorb microwave irradiation, leading to rapid and uniform heating.[7] This can dramatically reduce reaction times from hours to minutes and often improves yields.[1][7][8]

Q2: What are the key considerations for selecting an appropriate reaction temperature?

Temperature is a critical parameter that directly influences reaction kinetics, product distribution, and the formation of byproducts.

  • Reaction Rate : According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, this is not always beneficial. For reactions that are highly exothermic, such as the Skraup synthesis, excessive temperatures can lead to a violent, uncontrolled reaction.[3][9][10] In such cases, careful temperature control, sometimes involving moderators like ferrous sulfate, is necessary.[3]

  • Thermodynamic vs. Kinetic Control : In some syntheses, like the Conrad-Limpach-Knorr synthesis, the reaction temperature dictates the regioselectivity. Lower temperatures can favor the formation of the kinetic product (4-hydroxyquinoline), while higher temperatures may lead to the thermodynamic product (2-hydroxyquinoline).[11]

  • Side Reactions and Decomposition : Excessively high temperatures can promote undesirable side reactions, such as the polymerization of reactants, leading to tar formation, a common issue in the Doebner-von Miller synthesis.[11][12] High temperatures can also cause the decomposition of starting materials or the final product, significantly reducing the yield.[13][14] Therefore, the optimal temperature is often a compromise that allows for a reasonable reaction rate while minimizing side reactions and degradation.[15]

Section 2: Troubleshooting Common Issues in Quinoline Synthesis

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem: Low or No Product Yield

A low yield is one of the most common frustrations in organic synthesis. The following troubleshooting guide can help identify and resolve the underlying causes.

Potential Cause Symptoms & Diagnosis Suggested Solution
Inappropriate Reaction Temperature The reaction does not proceed to completion (as monitored by TLC), or multiple spots appear on the TLC plate, indicating product degradation.Incrementally increase the reaction temperature in 10°C steps to find the optimal point.[13] For thermally sensitive compounds, consider lowering the temperature and extending the reaction time.
Poor Solubility of Reactants Starting materials are not fully dissolved in the solvent, leading to a heterogeneous mixture and incomplete reaction.Switch to a more suitable solvent. For polar reactants, try more polar solvents like DMF or ethanol.[13] For non-polar reactants, consider toluene or hexane. Using a co-solvent system can also be an effective strategy.[4]
Suboptimal Catalyst The reaction is sluggish or does not start, even at elevated temperatures.Ensure the catalyst is fresh and active. Consider screening different acid or base catalysts, as the optimal choice is often substrate-dependent.[13][14] For some reactions, modern catalysts like ionic liquids or nanocatalysts can offer milder and more efficient alternatives.[13]
Harsh Reaction Conditions Significant decomposition of starting materials or the formation of tar is observed.Employ milder reaction conditions. This could involve using a less concentrated acid or base, a lower reaction temperature, or a more selective catalyst.[13][14]
Problem: Formation of Side Products and Impurities

The formation of unwanted byproducts can complicate purification and reduce the overall yield.

  • Q: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve selectivity? A: When using an unsymmetrical ketone, regioselectivity can be a challenge. To favor the formation of a single isomer, consider the slow addition of the ketone to the reaction mixture and experiment with different reaction temperatures.[14] The use of specific amine catalysts or ionic liquids has also been shown to improve regioselectivity.[16]

  • Q: I'm observing significant tar formation in my Doebner-von Miller reaction. What can I do? A: Tar formation is often due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[12] To mitigate this, try adding the carbonyl compound slowly to the reaction mixture.[12] Maintaining the lowest effective temperature and considering a biphasic solvent system can also significantly reduce polymerization.[12]

  • Q: My Combes synthesis is yielding a mixture of 2- and 4-substituted quinolines. How can I control this? A: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[15][17] Increasing the steric bulk on the β-diketone often favors the formation of 2-substituted quinolines.[17]

Problem: Poor Reaction Rate

A slow reaction can be impractical and may lead to the degradation of sensitive compounds over time.

  • Q: My reaction is taking a very long time to reach completion. How can I speed it up? A: Increasing the reaction temperature is the most direct way to increase the rate. However, if this leads to side products, consider using microwave-assisted synthesis.[7] Microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes, by promoting rapid and efficient heating.[1][7][18][19]

  • Q: Are there any alternatives to high temperatures for accelerating the reaction? A: Yes, catalyst optimization is key. For many quinoline syntheses, moving from a traditional Brønsted acid to a more efficient Lewis acid can enhance the reaction rate.[20] Additionally, the use of nanocatalysts has shown promise in accelerating reactions under milder conditions.[21]

Section 3: Method-Specific Optimization Guides

Skraup Synthesis

This notoriously exothermic reaction requires careful control of temperature.[9]

  • Temperature Control : A general temperature range of 100-150°C is often cited.[10] The slow, dropwise addition of glycerol is crucial to maintain a steady reflux and prevent the reaction from becoming too vigorous.[10]

  • Solvent and Moderator : Nitrobenzene can act as both a solvent and an oxidizing agent.[3] Adding ferrous sulfate (FeSO₄) can help moderate the reaction rate.[3]

Doebner-von Miller Synthesis

The main challenge here is often tar formation from the polymerization of the α,β-unsaturated carbonyl compound.[12]

  • Solvent Choice : A biphasic system, with the aniline in an acidic aqueous phase and the carbonyl compound in a non-polar organic solvent like toluene, can reduce polymerization.[12]

  • Temperature : Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate to minimize side reactions.[12][22]

Combes Synthesis

Regioselectivity is a key consideration in the Combes synthesis.[15][17]

  • Catalyst : The reaction is typically catalyzed by a strong acid like sulfuric acid.[23][24]

  • Temperature : Careful control of temperature during the acid-catalyzed cyclization is important to prevent the formation of undesired isomers.

Friedländer Synthesis

This versatile method can be sensitive to both solvent and catalyst choice.

  • Solvent : Polar solvents like ethanol are commonly used.[3] For a greener approach, water has been shown to be an effective solvent, sometimes even under catalyst-free conditions.[25]

  • Catalyst : The reaction can be catalyzed by either acids or bases.[13] The choice of catalyst can influence the reaction rate and the formation of side products, such as those from aldol condensation under basic conditions.[14]

Section 4: Experimental Protocols for Optimization

Protocol 1: General Solvent Screening

This protocol provides a systematic approach to identifying the optimal solvent for your quinoline synthesis.

  • Preparation : In a series of small reaction vials, place equal amounts of your starting materials and a magnetic stir bar.

  • Solvent Addition : To each vial, add a different solvent from a pre-selected list of candidates with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, DMF).

  • Reaction : Place the vials in a parallel synthesis block or an oil bath and heat to the desired temperature.

  • Monitoring : Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis : Compare the reaction rates and the formation of byproducts in each solvent to identify the most promising candidate for scale-up.

Protocol 2: Temperature Gradient Experiment

This protocol helps to determine the optimal reaction temperature.

  • Setup : Set up several identical reactions in a multi-well heating block that allows for a temperature gradient across the wells.

  • Temperature Range : Set the temperature gradient to cover a range of interest (e.g., 60°C to 120°C).

  • Execution : Run the reactions for a fixed period.

  • Analysis : After the allotted time, quench the reactions and analyze the product distribution and yield in each well to determine the optimal temperature.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the advantages of using high-boiling point solvents? High-boiling point solvents are essential for reactions that require high activation energy, such as thermal cyclizations in the Conrad-Limpach and Gould-Jacobs syntheses.[5] They allow the reaction to be carried out at temperatures above the boiling points of common organic solvents, often leading to higher yields and faster reaction times for these specific transformations.[5]

  • FAQ 2: When should I consider solvent-free conditions? Solvent-free, or "neat," reactions are a cornerstone of green chemistry, as they eliminate solvent waste.[26][27] They are particularly well-suited for microwave-assisted synthesis, where the direct heating of the reactants can lead to very rapid and efficient reactions.[7][27] Consider a solvent-free approach if your starting materials are liquids at the reaction temperature or if they can be melted together without decomposition.[21]

  • FAQ 3: How can I use computational tools to guide my solvent and temperature selection? Computational tools are increasingly being used to predict optimal reaction conditions.[28][29] Software based on principles like "Conductor-like Screening Model for Real Solvents" (COSMO-RS) can predict solvent effects on reaction equilibria and rates.[28] Machine learning models are also being developed to predict suitable solvents based on large datasets of known reactions, offering a data-driven approach to solvent selection.[29] There are also interactive tools available that allow for the selection of solvents based on various properties, including those related to green chemistry.[30]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_temp Is the temperature appropriate? start->check_temp check_solubility Are reactants fully dissolved? check_temp->check_solubility Yes increase_temp Incrementally increase temperature. check_temp->increase_temp No check_catalyst Is the catalyst active and optimal? check_solubility->check_catalyst Yes change_solvent Screen for a better solvent or use a co-solvent system. check_solubility->change_solvent No optimize_catalyst Screen different catalysts or use a fresh batch. check_catalyst->optimize_catalyst No failure Consider alternative synthetic route. check_catalyst->failure Yes success Yield Improved increase_temp->success change_solvent->success optimize_catalyst->success

Caption: A troubleshooting workflow for addressing low product yield in quinoline synthesis.

Solvent_Selection_Decision_Tree start Start Solvent Selection reaction_type What is the reaction type? start->reaction_type thermal_cyclization Thermal Cyclization (e.g., Conrad-Limpach) reaction_type->thermal_cyclization High Temp microwave_synthesis Microwave-Assisted Synthesis (MAOS) reaction_type->microwave_synthesis Microwave standard_synthesis Standard Synthesis (e.g., Friedländer) reaction_type->standard_synthesis Standard high_boiling Select high-boiling inert solvent (e.g., Diphenyl ether, Mineral oil) thermal_cyclization->high_boiling polar_microwave Select polar solvent (e.g., DMF, Ethanol, DMSO) microwave_synthesis->polar_microwave screen_solvents Screen solvents based on reactant polarity (e.g., Ethanol, Toluene, Water) standard_synthesis->screen_solvents

Caption: A decision tree to guide solvent selection based on the type of quinoline synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • (2025, May 1). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
  • Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Benchchem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (n.d.).
  • Benchchem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science. (2017, July 19). ACS Publications.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.).
  • Bailey, H. F., et al. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate.
  • Benchchem. (n.d.). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • SUSSOL—Using Artificial Intelligence for Greener Solvent Selection and Substitution - PMC. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.).
  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. (n.d.). SciSpace.
  • Combes Quinoline Synthesis. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Benchchem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • Schilter, O. T., & Baldassari, C. (n.d.). Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. ChemRxiv.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.
  • An efficient synthesis of quinolines under solvent-free conditions. (n.d.). Indian Academy of Sciences.
  • Bio-Based Solvents for Organic Synthesis. (n.d.). CORE.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Solvent Selection Tool. (n.d.). Green Chemistry For Sustainability.
  • Quinoline synthesis using ethanol polar protic solvent under microwave irradiation. (n.d.). ResearchGate.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Benchchem. (n.d.). Doebner Reaction Technical Support Center: Troubleshooting and Optimization.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (2025, August 10). ResearchGate.
  • US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • What is the complete procedure for Doebner-von miller reaction ? (2018, July 17). ResearchGate.
  • The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC. (2022, December 4). Retrieved from

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Quinoline Reaction Workups

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex bottlenecks encountered during the synthesis and purification of quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex bottlenecks encountered during the synthesis and purification of quinoline derivatives. Rather than just providing a list of steps, this guide delves into the physicochemical causality behind each procedure, ensuring that your workflows are both scientifically grounded and self-validating.

Section 1: Managing Emulsions and Acid-Base Extractions

Q: I frequently encounter stubborn emulsions during the aqueous workup of Friedländer and Doebner-Miller syntheses. Why does this happen, and how can I resolve it to improve my isolated yield?

A: The root cause of these emulsions lies in the acid-base equilibrium of the quinoline core. Quinoline is a weak tertiary base; the1[1], and related derivatives typically range from 4.9 to 5.2[2].

During a standard neutralization workup, if the aqueous phase pH rests between 5 and 7, the quinoline exists in a dynamic equilibrium of protonated (hydrophilic) and neutral (lipophilic) states. This amphiphilic mixture acts as an in-situ surfactant, drastically lowering the interfacial tension between the organic and aqueous layers, thereby3[3]. To break the emulsion, you must force the equilibrium entirely to one side.

Quantitative Data: Physicochemical Properties of Common Quinoline Scaffolds
CompoundpKaLogPBoiling Point (°C)
Quinoline 4.85 - 4.92.04237
Isoquinoline 5.1~2.08242
6-Isopropylquinoline 5.16 ± 0.103.3 - 3.8143 (at 12 mmHg)

(Data synthesized from structural properties and experimental records[1],[2],[4])

Protocol 1: Self-Validating Acid-Base Extraction
  • Acidification: Dilute the crude reaction mixture with ethyl acetate (EtOAc). Slowly add 1M HCl while stirring until the aqueous layer reaches a pH < 2.

    • Self-Validation: Spot the aqueous layer on pH paper to confirm pH < 2. At this pH, >99% of the quinoline is protonated and resides entirely in the aqueous layer.

  • Primary Extraction: Separate the layers. Wash the aqueous layer twice with EtOAc to remove neutral organic impurities (e.g., unreacted ketones, non-basic byproducts).

    • Self-Validation: Check the organic phase by TLC (UV 254 nm). Once the organic phase shows no product spots, discard it.

  • Basification: Cool the aqueous layer in an ice bath. Slowly 5[5] until the pH is strictly > 8.

    • Self-Validation: The aqueous layer will often turn cloudy as the neutral quinoline precipitates or oils out. Confirm pH > 8 with pH paper to ensure complete deprotonation.

  • Final Extraction: Extract the basified aqueous layer with dichloromethane (DCM) or EtOAc (3x).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A1 Reaction Mixture (Quinoline + Impurities) A2 Add 1M HCl (pH < 2) Extract with EtOAc A1->A2 A3 Aqueous Phase (Protonated Quinoline) A2->A3 Retain A4 Organic Phase (Neutral Impurities) A2->A4 Discard A5 Basify Aq. Phase to pH > 8 (Add sat. NaHCO3 or NaOH) A3->A5 A6 Extract with DCM/EtOAc A5->A6 A7 Organic Phase (Neutral Quinoline) A6->A7 A8 Dry & Concentrate A7->A8

Acid-base extraction workflow for quinoline purification.

Section 2: Metal Catalyst Scavenging in Cross-Coupling Reactions

Q: Following a palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), traditional silica gel chromatography fails to remove dark Pd residues from my quinoline product. How can I achieve <10 ppm Pd?

A: The nitrogen atom in the quinoline ring possesses a localized lone pair of electrons that does not participate in the aromatic π-system[1]. This lone pair acts as a potent σ-donor, actively coordinating to transition metals like Palladium (Pd). Because your quinoline product acts as a ligand, it drags the metal through standard silica columns.

To strip the metal, you must introduce a competing ligand with a significantly higher affinity for thiophilic Pd. Treating the mixture with functionalized6[6] is required to break the Quinoline-Pd coordination complex[7].

Protocol 2: Palladium Scavenging Workflow
  • Dissolution: Dissolve the crude concentrated quinoline mixture in a polar aprotic solvent (e.g., THF or DMF) or EtOAc to ensure full solubility of the metal-quinoline complex.

  • Scavenger Addition: Add a metal scavenger (e.g., Si-Thiol, SiliaBond DMT, or7[7]) at a loading of 3-5 equivalents relative to the initial catalyst loading.

  • Incubation: Stir the suspension vigorously at 40–60 °C for 2 to 4 hours.

    • Causality: Heating is critical to provide the activation energy required to break the strong thermodynamic Quinoline-Pd coordination bond.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the solid scavenger. Rinse the pad thoroughly with the reaction solvent.

    • Self-Validation: The filtrate should transition from dark brown/black to pale yellow or colorless. If a dark tint remains, repeat the scavenging step.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified quinoline derivative.

G N1 Crude Quinoline Mixture (Contains Pd residues) N2 Dissolve in organic solvent (e.g., THF, EtOAc) N1->N2 N3 Add Metal Scavenger (Si-Thiol or Smopex) N2->N3 N4 Incubate at 40-60°C (1-4 hours) N3->N4 N5 Filter through Celite pad N4->N5 N6 Concentrate Filtrate N5->N6 N7 Purified Quinoline (<10 ppm Pd) N6->N7

Workflow for palladium scavenging in quinoline cross-coupling mixtures.

Section 3: High-Boiling Solvent Removal

Q: My synthesis requires high-boiling solvents like DMF or DMSO. What is the most reliable method to remove these without resorting to extreme heat that might degrade my product?

A: DMF and DMSO have high boiling points (153 °C and 189 °C, respectively) and are fully miscible with water. While rotary evaporation at high vacuum is possible, it risks thermal degradation of sensitive substituted quinolines. The most effective non-thermal method leverages the high aqueous solubility of these solvents by performing a "salting out" aqueous wash.

Protocol 3: LiCl Wash for DMF/DMSO Removal
  • Dilution: Dilute the crude DMF/DMSO reaction mixture with a large excess of a non-polar or semi-polar organic solvent (e.g., Diethyl ether or EtOAc) in a 1:5 ratio.

  • Salting Out: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (5x volume of the organic layer). Repeat 3 times.

    • Causality: LiCl dramatically increases the ionic strength of the aqueous phase. This disrupts the hydrogen bonding between water and the organic extraction solvent, forcing the highly polar DMF/DMSO entirely into the aqueous phase while preventing the quinoline from partitioning into the water.

  • Final Wash: Perform a final wash with saturated brine.

    • Self-Validation: Monitor the volume of the organic layer. A significant drop in volume indicates that your extraction solvent is partially water-soluble; if this occurs, switch to a more hydrophobic solvent like MTBE or Diethyl ether.

  • Drying: Dry over Na₂SO₄ and concentrate.

References

  • Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: researchgate.net URL: [Link]

  • Title: View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: jddtonline.info URL: [Link]

  • Title: Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity Source: scispace.com URL: [Link]

  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Orthogonal Purity Validation of 6-Bromo-3,4-dichloro-2-methylquinoline by HPLC and qNMR

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and toxicological data are built. For a complex heterocyclic intermediate like 6-Bromo-3,4-dichloro-2-methylquinoline, a precursor in various synthetic pathways, ensuring its purity is paramount for the integrity and reproducibility of subsequent research. This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

We will move beyond simplistic procedural descriptions to explore the causality behind methodological choices, presenting self-validating protocols grounded in established regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply and interpret these orthogonal techniques for confident purity assessment.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for purity determination can be misleading. Each method possesses inherent biases and limitations. For instance, a common chromatographic approach may fail to detect impurities that do not possess a chromophore or are co-eluted with the main peak. An orthogonal approach, employing techniques with fundamentally different separation or detection principles, provides a more comprehensive and trustworthy purity profile. HPLC, a separative technique, and qNMR, a spectroscopic technique based on a universal detection principle, represent a powerful orthogonal pairing for the validation of chemical entities like 6-Bromo-3,4-dichloro-2-methylquinoline.

Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1][2] Its strength lies in its ability to separate complex mixtures into individual components, allowing for their detection and quantification.[3] For 6-Bromo-3,4-dichloro-2-methylquinoline, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind the Method: Why RP-HPLC?

The choice of RP-HPLC is dictated by the molecular structure of 6-Bromo-3,4-dichloro-2-methylquinoline. It is a moderately polar organic molecule, making it ideally suited for retention on a nonpolar stationary phase (like C18) and elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4] The quinoline core contains a UV-active chromophore, making UV detection a simple and effective quantification strategy.[4] A gradient elution, where the mobile phase composition is changed over time, is selected to ensure that both more polar and less polar impurities can be effectively eluted and resolved from the main analyte peak within a reasonable timeframe.[4][5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water. The acid is used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard: A certified, high-purity standard of 6-Bromo-3,4-dichloro-2-methylquinoline.

  • Sample: The test batch of 6-Bromo-3,4-dichloro-2-methylquinoline.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (equilibration)

4. Data Analysis:

  • The purity is determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Data Presentation: Hypothetical HPLC Validation Summary

The reliability of this method must be confirmed through validation, assessing parameters like linearity, precision, and accuracy as stipulated by regulatory bodies like the FDA.[10][11][12]

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference at the retention time of the main peak.No interfering peaks observed in blank.Pass
Linearity (Range: 20-150 µg/mL) Correlation Coefficient (R²) ≥ 0.999R² = 0.9995Pass
Precision (%RSD) Repeatability (n=6) ≤ 2.0%0.45%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.7%Pass

Part 2: Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR stands as a primary analytical method, offering a powerful alternative and complement to chromatography.[13][14] Its principle is fundamentally different: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[15] This allows for the direct measurement of a compound's purity against a certified internal standard, without the need for a reference standard of the analyte itself.[16][17]

Causality Behind the Method: Why qNMR?

qNMR is a nearly universal detection method for proton-containing molecules, enabling the simultaneous quantification of the main component and any proton-bearing impurities from a single spectrum.[16][18] This approach overcomes the primary limitation of HPLC's area percent method, which incorrectly assumes that all compounds have an identical detector response. By using an internal standard of known purity and mass, qNMR provides a direct, absolute measure of the analyte's purity (w/w %). The choice of an internal standard is critical; it must be stable, non-reactive, have high purity, and possess signals that do not overlap with the analyte's signals.[15][17] Maleic acid is a suitable choice in this case.

Experimental Protocol: Absolute Purity by qNMR

1. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • NMR Tubes: High-quality 5 mm NMR tubes.

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chosen for its excellent solvating power for a wide range of organic compounds.

  • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%).

  • Sample: The test batch of 6-Bromo-3,4-dichloro-2-methylquinoline.

2. Sample Preparation (Self-Validating System):

  • Accurately weigh approximately 20 mg of the 6-Bromo-3,4-dichloro-2-methylquinoline sample into a clean vial.

  • Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (e.g., 30 seconds). This is critical for ensuring complete relaxation of all protons, which is essential for accurate integration and quantification.[13]

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Acquisition Time: ≥ 3 seconds.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Analyte Signal: Methyl group singlet (~2.5 ppm, 3H).

    • Internal Standard Signal: Olefinic protons singlet (~6.3 ppm, 2H).

  • Calculate the purity using the following formula:[15]

    • Purity (w/w %) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PIS

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation: Hypothetical qNMR Purity Analysis
Parameter Value Source
Analyte (6-Bromo-3,4-dichloro-2-methylquinoline)
Mass (mAnalyte)20.15 mgWeighed
Molecular Weight (MWAnalyte)304.96 g/mol Calculated
Signal Integral (IAnalyte)2.50From Spectrum
Number of Protons (NAnalyte)3 (for -CH₃)From Structure
Internal Standard (Maleic Acid)
Mass (mIS)10.05 mgWeighed
Molecular Weight (MWIS)116.07 g/mol Calculated
Signal Integral (IIS)1.95From Spectrum
Number of Protons (NIS)2 (for -CH=CH-)From Structure
Purity (PIS)99.8%Certificate of Analysis
Calculated Purity (w/w %) 98.9% Calculated

Visualizations: Workflows and Structures

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Accurate Weighing of Sample & Standard B Dissolution in Diluent A->B C Autosampler Injection B->C Inject D Separation on C18 Column (Gradient Elution) C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Peak Integration & Area % Calculation F->G

Caption: High-level workflow for purity determination by RP-HPLC.

qNMR_Purity cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte (m_A) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Std (m_IS) weigh_is->dissolve acquire Acquire 1H Spectrum (d1 >= 5*T1) dissolve->acquire integrate Integrate Signals (I_A and I_IS) acquire->integrate formula Purity % = (I_A/I_IS) * (N_IS/N_A) * (MW_A/MW_IS) * (m_IS/m_A) * P_IS integrate->formula

Caption: Logical workflow for absolute purity determination by qNMR.

Comparative Analysis: HPLC vs. qNMR

Choosing the right technique, or combination of techniques, requires understanding their respective strengths and limitations.

Feature HPLC (Area % Method) Quantitative ¹H NMR (qNMR)
Principle Chromatographic SeparationNuclear Magnetic Resonance Spectroscopy
Quantification Relative (assumes equal detector response)Absolute (direct measurement vs. internal standard)
Strengths - Excellent for resolving complex mixtures.[1]- High sensitivity for detecting trace impurities.- Widely available and well-established.[5]- Primary analytical method; high accuracy.[14]- No analyte-specific reference standard required.[17]- Provides structural confirmation simultaneously.[16]- Universal detection for protonated species.
Weaknesses - Purity value can be inaccurate if impurities have different UV responses.- Co-eluting impurities may not be detected.- Non-chromophoric impurities are invisible to UV detection.- Lower sensitivity compared to HPLC for trace impurities.- Peak overlap can complicate integration.- Requires careful parameter optimization (e.g., relaxation delay).[13]- Higher initial instrument cost.
Best For Routine quality control, impurity profiling, detecting known and unknown related substances.Definitive purity assignment, characterization of reference standards, analysis when no specific standard is available.[18][19]

Conclusion and Recommendation

For the comprehensive and trustworthy validation of 6-Bromo-3,4-dichloro-2-methylquinoline purity, neither HPLC nor qNMR should be used in isolation. They provide orthogonal and complementary data that, when combined, create a robust and defensible analytical package.

  • Recommendation for Drug Development: Employ the RP-HPLC method for routine process monitoring and for the detection and quantification of related substance impurities.[1] The method's high resolving power is essential for impurity profiling.

  • Recommendation for Reference Standard Characterization: Utilize the qNMR method to assign the absolute purity (w/w %) to the primary reference standard. This high-accuracy value can then be used to prepare standards for other tests, including the HPLC assay, ensuring traceability and consistency across all analytical measurements.

By adopting this dual-technique approach, researchers and drug developers can ensure the highest degree of confidence in the quality of their materials, a critical step in advancing from chemical synthesis to biological evaluation and beyond.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • Kawamura, I., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). LCGC International. [Link]

  • Navigating HPLC Method Development: Tips for Success. (n.d.). American Pharmaceutical Review. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH. [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Natural Health Product Research Alliance. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. (2014, October 7). Scilit. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline Analogues in Oncology Research

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] Among these, 2-methylquinoline analogues ha...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] Among these, 2-methylquinoline analogues have emerged as a particularly promising class of compounds in the pursuit of novel anticancer agents. The presence of the methyl group at the 2-position can significantly influence the compound's steric and electronic properties, offering a versatile platform for structural modifications to enhance potency and selectivity.

This guide provides an in-depth comparison of 2-methylquinoline analogues, delving into their structure-activity relationships (SAR), supported by experimental data from peer-reviewed literature. We will explore how subtle changes in the molecular architecture of these compounds can lead to profound differences in their anticancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

The 2-Methylquinoline Scaffold: A Versatile Template for Anticancer Drug Discovery

The 2-methylquinoline core offers several positions for chemical modification, each providing an opportunity to modulate the compound's pharmacological profile. The key to unlocking the therapeutic potential of this scaffold lies in understanding the intricate relationship between its structure and its biological activity. Strategic modifications can influence factors such as target binding affinity, cellular uptake, metabolic stability, and overall cytotoxicity against cancer cells.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 2-methylquinoline analogues is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a standard metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cell growth. The following tables summarize the IC50 values of representative 2-methylquinoline analogues and related derivatives, highlighting key structure-activity relationships.

Table 1: Comparison of 2-Arylquinolines and 2-Methyl-1,2,3,4-tetrahydroquinolines

Compound ID2-Substituent4-Substituent6-SubstituentCell LineIC50 (µM)Key Observation
1 PhenylHHPC3 (Prostate)>100Unsubstituted 2-phenylquinoline shows low activity.
2 PhenylHClPC3 (Prostate)40.21Addition of a 6-chloro group enhances cytotoxicity.
3 3,4-MethylenedioxyphenylHClHeLa (Cervical)8.3A 3,4-methylenedioxyphenyl group at the 2-position with a 6-chloro substituent significantly increases potency.
4 Methyl4-AcetamidoHHeLa (Cervical)>100The 2-methyl-tetrahydroquinoline analogue shows poor activity compared to the aromatic quinolines.
5 Methyl4-AcetamidoClHeLa (Cervical)54.23The 6-chloro substituent improves the activity of the tetrahydroquinoline analogue, but it remains less potent than the corresponding 2-arylquinoline.

Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Influence of Substituents on the Quinoline Ring

Compound ID2-Substituent4-SubstituentOther SubstituentsCell LineIC50 (µM)Key Observation
6 MethylH8-TrifluoromethylHL-60 (Leukemia)19.88A trifluoromethyl group at the 8-position contributes to cytotoxic activity.
7 MethylPhenylamino8-TrifluoromethylHL-60 (Leukemia)12.54Addition of a phenylamino group at the 4-position enhances potency.
8 Methyl(4-Fluorophenyl)amino8-TrifluoromethylHL-60 (Leukemia)9.87A fluorine atom on the 4-phenylamino group further increases cytotoxicity.
9 Methyl4-Carboxylic acidH--The Doebner-von Miller synthesis provides a route to 4-carboxy-2-methylquinolines, which can serve as key intermediates for further derivatization.[2][3]
10 Methyl4-Amine6,8-Difluoro--Fluorine substitutions on the benzenoid ring are a common strategy to modulate activity.

Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship Insights:
  • Aromaticity at the 2-Position: Aromatic substituents, such as phenyl or substituted phenyl groups, at the 2-position generally lead to higher anticancer activity compared to a simple methyl group in a saturated ring system (tetrahydroquinoline).

  • Substitution on the Benzenoid Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, on the benzene portion of the quinoline ring often enhances cytotoxic potency.

  • Modifications at the 4-Position: The 4-position of the quinoline ring is a critical site for modification. The introduction of amino or substituted amino groups can significantly improve anticancer activity.

  • Lipophilicity: There is often a correlation between the lipophilicity of the quinoline derivative and its cytotoxic effects, with more lipophilic compounds sometimes exhibiting better activity, likely due to improved cell membrane penetration.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 2-methylquinoline analogues are often attributed to their ability to interfere with critical cellular processes required for cancer cell proliferation and survival. One of the key signaling pathways frequently implicated is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[4]

Several quinoline-based compounds have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[5] By blocking the activity of these key enzymes, 2-methylquinoline analogues can halt the downstream signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by 2-methylquinoline analogues.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Inhibitor 2-Methylquinoline Analogue Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Doebner_von_Miller_Workflow Reactants Aniline + α,β-Unsaturated Carbonyl (e.g., from Crotonaldehyde) + Acid Catalyst (e.g., HCl) Reaction_Setup Reaction Mixture in Round-Bottom Flask with Reflux Condenser Reactants->Reaction_Setup Heating Heating to Reflux (e.g., 4-7 hours) Reaction_Setup->Heating Workup Neutralization & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Product 2-Methylquinoline Analogue Purification->Product

Caption: General workflow for the Doebner-von Miller synthesis of 2-methylquinolines.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add the substituted aniline and a suitable solvent (e.g., ethanol or water).

  • Acid Catalyst: Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, to the mixture while stirring.

  • Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone (or its precursor, such as crotonaldehyde to form 2-methylquinoline) dropwise to the reaction mixture. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to reflux for a period of 4 to 7 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a base solution (e.g., sodium hydroxide or sodium bicarbonate).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to obtain the pure 2-methylquinoline analogue.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate Overnight (Allow Adhesion) Cell_Seeding->Incubation1 Compound_Treatment Treat with Various Concentrations of 2-Methylquinoline Analogue Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylquinoline analogues in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

The 2-methylquinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to compounds with potent and selective cytotoxicity against cancer cells. The inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, represents a promising mechanistic avenue for these analogues.

Future research in this area should focus on the synthesis and evaluation of novel 2-methylquinoline derivatives with diverse substitution patterns to further refine our understanding of their SAR. Investigating their effects on other relevant cancer targets and exploring their potential in combination therapies will also be crucial in advancing these promising compounds towards clinical application. The detailed experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate the anticancer potential of their novel 2-methylquinoline analogues.

References

Click to expand

Sources

Validation

Comparing the Efficacy of Cell Viability Assays for Quinoline Compounds: A Technical Guide

Introduction: The Quinoline Conundrum in Drug Discovery Quinoline derivatives are a cornerstone of medicinal chemistry, featuring prominently in antimalarials (e.g., chloroquine), broad-spectrum antibiotics, and novel an...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Quinoline Conundrum in Drug Discovery

Quinoline derivatives are a cornerstone of medicinal chemistry, featuring prominently in antimalarials (e.g., chloroquine), broad-spectrum antibiotics, and novel anticancer agents[1]. However, evaluating their true cytotoxic or cytostatic efficacy in vitro is fraught with technical challenges. The quinoline scaffold is a known Pan-Assay Interference Compound (PAINS) motif[2]. Its extended π-electron system and heteroaromatic nature frequently cause false readouts in standard colorimetric and fluorometric viability assays through optical and chemical interference[3].

As an application scientist, I advocate for a "trust but verify" approach. This guide objectively compares the performance of MTT, Resazurin, and CellTiter-Glo assays when screening quinoline libraries, detailing the causality behind assay artifacts and providing self-validating protocols to ensure data integrity.

Mechanistic Roots of Assay Interference

Before selecting an assay, one must understand why quinolines interfere with conventional readouts. The interference is rarely random; it is driven by predictable physicochemical properties:

  • Intrinsic Autofluorescence : The bicyclic aromatic ring of quinolines absorbs UV/visible light and emits fluorescence, typically in the blue-green spectral region (330–410 nm)[3]. This directly overlaps with the excitation/emission spectra of several popular fluorometric viability probes.

  • Redox Cycling : Quinolines can act as electron shuttles, artificially reducing tetrazolium salts (like MTT or MTS) into formazan in the absence of cellular metabolic activity[2].

  • Metal Chelation : The nitrogen atom in the quinoline ring, especially when adjacent to carboxylic acids (e.g., quinoline-2-carboxylic acid), chelates metal ions, potentially disrupting metalloenzyme-dependent assay components[2].

Mechanisms Q Quinoline Scaffold A Intrinsic Autofluorescence (Blue-Green Spectrum) Q->A R Redox Cycling Activity (Electron Shuttling) Q->R F_Assay False Signal in Fluorometric Assays (e.g., Resazurin) A->F_Assay C_Assay False Viability in Colorimetric Assays (e.g., MTT/MTS) R->C_Assay

Caption: Mapping how quinoline physicochemical properties drive specific assay interferences.

Comparative Efficacy of Standard Viability Assays

To establish a robust screening cascade, we must compare the three most ubiquitous viability assays: MTT (colorimetric), Resazurin/AlamarBlue (fluorometric), and CellTiter-Glo (luminescent ATP detection).

Quantitative Comparison Table
Assay TypeReadout MechanismSusceptibility to Quinoline InterferenceCost / ThroughputRecommendation for Quinolines
MTT / MTS Colorimetric (Absorbance ~570 nm). Measures NAD(P)H-dependent cellular oxidoreductase activity.High. Quinolines can chemically reduce tetrazolium salts, causing false-positive viability signals (underestimating cytotoxicity)[2][4].Low Cost / Medium ThroughputNot Recommended without rigorous cell-free counter-screens.
Resazurin (AlamarBlue) Fluorometric (Ex ~530 nm / Em ~590 nm). Measures reduction of resazurin to resorufin.Moderate. While red-shifted away from peak quinoline autofluorescence, high concentrations or specific substituents can still cause spectral overlap[3][4].Low Cost / High ThroughputUse with Caution. Requires background subtraction controls.
CellTiter-Glo Luminescent. Measures ATP via luciferase reaction, proportional to metabolically active cells.Low (<5-10%). Luminescence does not require an excitation light source, eliminating autofluorescence artifacts[4][5].High Cost / Ultra-High ThroughputGold Standard. Highly accurate for quinoline derivatives.

Expert Insight: While MTT is frequently cited in literature for evaluating chloroquine derivatives[1], the high risk of redox interference necessitates extensive optimization. CellTiter-Glo, despite its higher reagent cost, provides the highest data fidelity because it bypasses both the optical and redox vulnerabilities of the quinoline scaffold[4][5].

Self-Validating Experimental Workflows

Trustworthy science requires protocols that validate themselves. When screening quinolines, I implement a two-tiered workflow: a primary screen with built-in counter-screens, followed by an orthogonal validation.

Workflow Start Quinoline Library (Target Cells) Primary Primary Screen (e.g., Resazurin / MTT) Start->Primary Counter Cell-Free Counter-Screen (Compound + Reagent Only) Primary->Counter Parallel Plate Decision Interference Detected? Counter->Decision Yes Yes: High Background Decision->Yes Signal > 10% of Control No No: Clean Signal Decision->No CTG Orthogonal ATP Assay (CellTiter-Glo) Yes->CTG Switch Modality Valid Validated IC50 Data No->Valid CTG->Valid

Caption: Self-validating screening workflow for identifying and bypassing quinoline assay interference.

Protocol 1: Fluorescence & Redox Counter-Screen (Background Subtraction)

Before trusting MTT or Resazurin data, you must quantify the compound's intrinsic reactivity. Objective: Determine if the quinoline compound reduces the viability dye or autofluoresces in the absence of cells[2][3]. Methodology:

  • Preparation: Prepare a 96-well or 384-well black, clear-bottom microplate. Do not seed cells.

  • Buffer Addition: Add standard assay buffer or complete cell culture media (matching the primary assay conditions) to all wells.

  • Compound Spiking: Add the quinoline compounds at the maximum concentration used in your dose-response curve (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Add the viability reagent (MTT or Resazurin) at the standard working concentration.

  • Incubation: Incubate for the standard assay duration (e.g., 2-4 hours at 37°C)[4].

  • Data Acquisition: Read absorbance (570 nm for MTT) or fluorescence (Ex 530/Em 590 for Resazurin).

  • Interpretation: If the signal in the compound wells is significantly higher than the vehicle control, the compound is a PAINS artifact for this assay format. You must switch to an ATP-based assay.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

For quinolines demonstrating high interference, ATP quantification is the most reliable alternative[4][5]. Objective: Accurately measure cell viability via ATP quantification, bypassing optical and redox interference. Methodology:

  • Cell Seeding: Seed target cells in an opaque-walled multiwell plate (white plates are optimal for luminescence to maximize signal reflection). Incubate for 24 hours to allow attachment[4].

  • Compound Treatment: Treat cells with a serial dilution of the quinoline compounds. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Reagent Equilibration: Thaw the CellTiter-Glo® buffer and lyophilized substrate. Mix to reconstitute, and equilibrate the reagent and the cell plate to room temperature for 30 minutes. (Causality: Temperature gradients across the plate will cause uneven luciferase kinetics, skewing data.)

  • Lysis and Reaction: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL media)[4].

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Detection: Measure luminescence using a microplate reader with an integration time of 0.25–1 second per well. The luminescent signal is directly proportional to the viable cell number.

Conclusion

Evaluating quinoline compounds requires a defensive approach to assay design. While colorimetric and fluorometric assays are cost-effective, they are highly vulnerable to the intrinsic autofluorescence and redox capabilities of the quinoline scaffold. By integrating cell-free counter-screens and defaulting to orthogonal, ATP-based luminescent assays like CellTiter-Glo for problematic hits, researchers can eliminate false positives and confidently advance genuine therapeutic leads.

References

1.[2] Benchchem Technical Support. "Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives." Benchchem. Available at: 2.[3] Benchchem Technical Support. "Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide." Benchchem. Available at: 3.[1] Frontiers. "Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death." Frontiers in Oncology. Available at: 4.[4] Benchchem Technical Support. "Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility." Benchchem. Available at: 5.[5] ACS Omega. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Publications. Available at:

Sources

Comparative

Comparative Guide: Cross-Reactivity and Target Validation of Quinoline-Based Kinase Inhibitors

As targeted oncology advances, the quinoline scaffold has emerged as a highly versatile nucleus for designing potent kinase inhibitors. Drugs such as Bosutinib, Lenvatinib, and Cabozantinib leverage this electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology advances, the quinoline scaffold has emerged as a highly versatile nucleus for designing potent kinase inhibitors. Drugs such as Bosutinib, Lenvatinib, and Cabozantinib leverage this electron-deficient ring system to achieve deep penetration into the ATP-binding pockets of primary oncogenic drivers like BCR-ABL, VEGFR, and c-Met .

However, because the ATP-binding domain is highly conserved across the human kinome, off-target engagement (cross-reactivity) remains a critical hurdle. For drug development professionals and application scientists, accurately mapping and validating the kinome selectivity profile of a quinoline-based inhibitor against alternative scaffolds is essential for predicting both clinical efficacy and toxicity.

This guide provides an objective, data-driven comparison of quinoline-based inhibitors against alternative structural classes, accompanied by self-validating experimental protocols for robust target engagement profiling.

Comparative Analysis: Quinoline vs. Alternative Scaffolds

To illustrate the pharmacological divergence driven by scaffold chemistry, we compare Bosutinib (a quinoline-3-carbonitrile derivative) against two alternative BCR-ABL inhibitors: Imatinib (a phenylaminopyrimidine) and Dasatinib (a thiazole-carboxamide) .

While all three compounds are ATP-competitive tyrosine kinase inhibitors (TKIs), their binding modes dictate vastly different cross-reactivity profiles. Bosutinib acts as a dual Src/Abl inhibitor but maintains a highly specific profile due to a conserved water-mediated hydrogen bond network that defines its selectivity . Unlike Imatinib and Dasatinib, Bosutinib exhibits characteristically weak inhibitory activity against c-KIT and PDGFR. This lack of cross-reactivity is clinically advantageous, as c-KIT and PDGFR inhibition are directly implicated in adverse events such as hypopigmentation, edema, and severe pleural effusions .

Quantitative Pharmacological Comparison

The table below summarizes the target affinities and pharmacokinetic parameters distinguishing these scaffolds.

ParameterBosutinib (Quinoline Scaffold)Imatinib (Pyrimidine Scaffold)Dasatinib (Thiazole Scaffold)
Primary Targets BCR-ABL, SRCBCR-ABLBCR-ABL, SRC
ABL IC50 ~1-2 nM~100 nM< 1 nM
Major Off-Targets TECc-KIT, PDGFRc-KIT, PDGFR, BTK, TEC
Pleural Effusion Risk Low (< 2% incidence)LowHigh (~20-29% incidence)
Elimination Half-Life 32.4 – 41.2 hours18 hours5.6 hours

Data synthesized from comparative pharmacology studies of TKIs in Chronic Myeloid Leukemia.

Mechanistic Pathway & Off-Target Landscape

Kinase_Pathways BCR_ABL BCR-ABL (Primary Target) STAT5 STAT5 Pathway (Proliferation) BCR_ABL->STAT5 MAPK MAPK/ERK Pathway (Survival) BCR_ABL->MAPK SRC Src Family Kinases (Bosutinib/Dasatinib Target) SRC->MAPK cKIT c-KIT / PDGFR (Imatinib/Dasatinib Off-Target) cKIT->MAPK Tox Adverse Events (e.g., Pleural Effusion) cKIT->Tox

BCR-ABL signaling and differential kinase off-target engagement by distinct TKI scaffolds.

Target Validation & Cross-Reactivity Profiling Methodologies

To objectively validate the target engagement of quinoline-based inhibitors, researchers must employ orthogonal, self-validating methodologies. Biochemical assays using recombinant proteins often fail to recapitulate the complex intracellular environment (e.g., physiological ATP concentrations, scaffolding proteins). Therefore, live-cell target engagement assays are mandatory.

Methodology A: Cellular Thermal Shift Assay (CETSA)

Rationale & Causality: CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization . When unbound proteins are exposed to a heat gradient, they unfold and irreversibly precipitate. When a quinoline inhibitor binds its target (e.g., BCR-ABL), the formation of the drug-protein complex increases the activation energy required for unfolding, shifting the melting temperature (Tm) higher. This allows researchers to confirm direct physical engagement in intact cells without modifying the drug or the target .

CETSA_Workflow Cell Live Cells (e.g., K562) Incubate Incubate with Quinoline Inhibitor Cell->Incubate Heat Transient Heat Challenge (Gradient) Incubate->Heat Lyse Lysis & Centrifugation (Remove Aggregates) Heat->Lyse Detect Detect Soluble Target (AlphaScreen / WB) Lyse->Detect

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target validation.

Step-by-Step Protocol (ITDRF-CETSA format):

  • Cell Preparation & Treatment: Plate K562 cells (expressing endogenous BCR-ABL) in a 96-well PCR plate. Treat with a serial dilution of the quinoline inhibitor alongside a DMSO vehicle control. Causality: The vehicle control establishes the baseline melting curve of the unliganded protein, ensuring that any observed stabilization is strictly drug-dependent.

  • Pre-incubation: Incubate at 37°C for 1-2 hours to allow for cellular uptake, metabolism, and target binding.

  • Thermal Challenge: Subject the PCR plate to a transient heat challenge (e.g., 3 minutes at a specific temperature gradient spanning 40°C to 65°C), followed by rapid cooling to room temperature. Causality: Heating denatures unbound proteins, which subsequently aggregate. The rapid cooling prevents spontaneous refolding.

  • Lysis: Add a mild, non-denaturing lysis buffer (containing NP-40 and protease inhibitors) and subject to three rapid freeze-thaw cycles using liquid nitrogen.

  • Clearance of Aggregates: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C. Causality: Denatured, aggregated proteins pellet to the bottom, leaving only the stabilized, drug-bound soluble target in the supernatant.

  • Detection & Validation: Analyze the supernatant using AlphaScreen, Proximity Extension Assay (PEA), or Western Blotting. Self-Validating Step: Always probe for a non-targeted housekeeping protein (e.g., GAPDH or

    
    -actin). If the housekeeping protein also shows a thermal shift, the drug is causing non-specific proteome stabilization or altering the lysis buffer properties, invalidating the specific target engagement claim.
    
Methodology B: Chemoproteomic Profiling (Kinobeads)

Rationale & Causality: While CETSA validates engagement of a known target, it does not provide a comprehensive view of cross-reactivity. Kinobeads (immobilized broad-spectrum kinase inhibitors) are used to pull down the entire kinome from a cell lysate. By pre-incubating the lysate with a free quinoline inhibitor, the drug competes with the beads for its specific targets. Quantitative mass spectrometry (LC-MS/MS) then identifies which kinases were depleted from the bead pull-down, revealing the drug's true off-target profile .

Step-by-Step Protocol:

  • Lysate Preparation: Lyse cells under non-denaturing conditions (1% Triton X-100, 50 mM Tris-HCl) to preserve native kinase complexes.

  • Inhibitor Competition: Split the clarified lysate into equal aliquots. Treat with varying concentrations of the quinoline inhibitor (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for 45 minutes at 4°C.

  • Kinobead Pull-down: Add Sepharose beads functionalized with broad-spectrum kinase inhibitors (e.g., a mix of Purvalanol B and VI-16832) to all aliquots. Incubate for 1 hour. Causality: The free quinoline inhibitor will occupy the ATP pockets of its true targets, preventing those specific kinases from binding to the beads.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the specifically bound kinases using SDS sample buffer.

  • Quantitative MS: Digest the eluted proteins with trypsin, label with tandem mass tags (TMT), and analyze via high-resolution LC-MS/MS. Self-Validating Step: The dose-dependent reduction of a kinase in the MS readout directly correlates to the inhibitor's binding affinity (Kd) for that specific off-target. A lack of depletion for kinases like c-KIT and PDGFR confirms the superior kinome selectivity of the quinoline scaffold.

References

  • Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. Oncohema Key. Available at:[Link]

  • Comparative Pharmacology of Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia. Graphy Publications. Available at:[Link]

  • Targeting the kinome: bosutinib versus dasatinib. Emphasizing the importance of the gatekeeper residue. ResearchGate. Available at:[Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparative

Head-to-head comparison of synthetic routes to 6-bromoquinolines

The 6-bromoquinoline scaffold is a privileged pharmacophore and a critical building block in medicinal chemistry. It serves as a primary intermediate for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-bromoquinoline scaffold is a privileged pharmacophore and a critical building block in medicinal chemistry. It serves as a primary intermediate for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) in the development of complex therapeutics, including potent PI3K/mTOR dual inhibitors and antimalarial agents[1].

Synthesizing this core efficiently requires balancing thermodynamic driving forces, safety, and atom economy. Two primary synthetic strategies dominate its preparation: the classical Skraup Synthesis and the Friedländer Annulation . This guide provides a head-to-head comparison of these methodologies, detailing the mechanistic causality behind each step to help chemists select the optimal route based on scale, safety, and yield requirements.

Route 1: The Classical Skraup Synthesis

The Skraup reaction builds the quinoline core by reacting an aniline with glycerol in the presence of concentrated sulfuric acid and an oxidant[2]. While highly scalable, the reaction is notoriously harsh and requires strict kinetic control.

Mechanistic Causality & Optimization

Sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde (acrolein) in situ, and it catalyzes the subsequent Michael addition of 4-bromoaniline and its ring closure[2]. Because the cyclization yields a dihydroquinoline intermediate, an oxidant is required to aromatize the ring.

The Skraup synthesis is dangerously exothermic. To prevent thermal runaway and extensive tar or polymer formation, moderating agents such as anhydrous ferrous sulfate (FeSO₄) or boric acid are mandatory. FeSO₄ functions as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable[3].

Self-Validating Experimental Protocol
  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-bromoaniline (1.0 eq) and anhydrous glycerol (3.5 eq). Add anhydrous FeSO₄ (0.2 eq) and boric acid (0.5 eq) as moderating agents[3].

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (3.0 eq) dropwise through the condenser.

    • Causality: Strict temperature control during this addition prevents the premature, uncontrolled dehydration of glycerol, which would lead to immediate polymerization of acrolein.

  • Heating & Cyclization: Gradually heat the mixture to 140–145 °C[2].

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The reaction is complete when the distinct spot for 4-bromoaniline disappears (typically 4–8 hours).

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize with 10M NaOH until the pH reaches 8–9.

    • Self-Validation: The highly acidic mixture will initially be homogeneous; upon reaching a basic pH, the crude 6-bromoquinoline will precipitate or form a distinct, separable organic layer.

  • Extraction & Purification: Extract the aqueous phase with toluene (3x volumes)[2]. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via vacuum distillation or silica gel chromatography to yield the pure 6-bromoquinoline core.

Route 2: The Friedländer Annulation

The Friedländer synthesis offers a milder, highly controlled approach by condensing 2-amino-5-bromobenzaldehyde with a ketone or aldehyde containing an α-methylene group[4].

Mechanistic Causality & Optimization

The reaction proceeds via an initial acid- or base-catalyzed Aldol-type condensation, followed by intramolecular dehydration and cyclization[4]. The thermodynamic stability of the resulting fully aromatic quinoline system drives the reaction forward. Unlike the harsh Skraup conditions, modern Friedländer modifications utilize mild catalysts such as molecular iodine, p-toluenesulfonic acid (p-TsOH), or Lewis acids. This significantly reduces the tar formation seen in the Skraup route and improves overall atom economy[3]. Furthermore, microwave irradiation can be utilized to reduce reaction times from hours to mere minutes[4].

Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) and the target α-methylene ketone (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of molecular iodine (5 mol%) or p-TsOH (0.1 eq).

    • Causality: Iodine acts as a mild, dual-behavior Lewis acid to activate the carbonyl carbon of the ketone, facilitating nucleophilic attack by the amine without requiring the highly corrosive mineral acids used in the Skraup method[3].

  • Heating & Cyclization: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Alternatively, if using a microwave reactor, irradiate at 100 °C for 10–15 minutes[4].

    • Self-Validation: The solution will typically darken as the conjugated quinoline system forms. TLC will confirm the consumption of the benzaldehyde precursor.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the catalyst. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization (e.g., from hot ethanol) to yield the highly pure, substituted 6-bromoquinoline derivative.

Head-to-Head Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes:

ParameterSkraup SynthesisFriedländer Annulation
Starting Materials 4-Bromoaniline + Glycerol2-Amino-5-bromobenzaldehyde + Ketone
Typical Yield 40–60%75–95%
Reaction Temperature 140–145 °C80–100 °C (or Microwave)
Reaction Time 4–8 hours10 min (MW) to 4 hours
Regioselectivity Excellent (Symmetric precursor forces 6-position)Excellent (Pre-formed ortho relationship dictates closure)
Major Byproducts Tar, polymers, unreacted starting materialAldol self-condensation products (minor)
Scalability & Cost Highly scalable, extremely cheap precursorsLimited by the high cost of the substituted benzaldehyde

Workflow Visualization

Syntheses cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Annulation Node1 4-Bromoaniline + Glycerol Node2 Dehydration to Acrolein (H2SO4, Heat) Node1->Node2 Node3 Michael Addition & Cyclization Node2->Node3 Node4 Oxidation (FeSO4 / Oxidant) Node3->Node4 Product 6-Bromoquinoline Core Node4->Product Moderate Yield Node5 2-Amino-5-bromobenzaldehyde + Ketone Node6 Aldol-Type Condensation (Acid/Base Cat.) Node5->Node6 Node7 Dehydration & Cyclization Node6->Node7 Node7->Product High Yield

Figure 1: Mechanistic workflow comparing Skraup and Friedländer routes to 6-bromoquinoline.

Conclusion & Strategic Recommendations

The choice between these two methodologies depends entirely on the project phase and budget constraints:

  • For Large-Scale Industrial Synthesis: The Skraup synthesis remains the method of choice. Despite its moderate yields and harsh conditions, the raw materials (4-bromoaniline and glycerol) are exceptionally inexpensive. Provided that proper thermal moderation (e.g., FeSO₄) is implemented, it is the most economically viable route for generating the unsubstituted 6-bromoquinoline core[2],[3].

  • For Discovery-Scale Medicinal Chemistry: The Friedländer annulation is vastly superior. Its mild conditions, high yields, and broad functional group tolerance make it ideal for late-stage diversification and the synthesis of complex, highly functionalized 6-bromoquinoline derivatives[4].

References

Sources

Validation

A Senior Application Scientist's Guide to Comparative ADME-Tox Profiling of Novel Quinoline Drug Candidates

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its broad therapeutic potential.[1][2] However, this promising profile is often shadowed by significant challenges in Absor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its broad therapeutic potential.[1][2] However, this promising profile is often shadowed by significant challenges in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox). High attrition rates in drug development are frequently linked to suboptimal ADME-Tox properties, with estimates suggesting that up to 40% of candidate failures are due to toxicity.[3] This guide provides a comprehensive framework for the early-stage, comparative assessment of novel quinoline drug candidates. By integrating robust in vitro assays and predictive modeling, we can de-risk projects, optimize resource allocation, and increase the probability of selecting a candidate with a favorable safety and pharmacokinetic profile for clinical development.[4][5][6][7]

Introduction: The Quinoline Dichotomy

Quinolines are a privileged structural class in drug discovery, forming the backbone of drugs treating malaria (Chloroquine), cancer, and various infections.[1][2] Their versatility, however, comes with inherent liabilities. The rigid, heterocyclic nature of the quinoline ring can lead to issues such as poor solubility, metabolic instability, and significant off-target effects, including cardiotoxicity and genotoxicity.[1][8]

Therefore, a successful quinoline drug discovery program does not hinge solely on potency. It demands a parallel, rigorous evaluation of ADME-Tox properties from the earliest stages.[7][9] This guide outlines a tiered, logical workflow to build a comprehensive ADME-Tox profile, enabling a data-driven comparison of multiple candidates to identify the most promising lead for further development.

The Tiered ADME-Tox Assessment Workflow

A strategic, tiered approach is essential for efficient screening. We begin with high-throughput, cost-effective assays to eliminate fundamentally flawed compounds, reserving more complex and resource-intensive studies for a smaller set of prioritized candidates.

ADME_Tox_Workflow cluster_3 Candidate Selection Solubility Aqueous Solubility PAMPA Permeability (PAMPA) Solubility->PAMPA CYP_Inhib CYP450 Inhibition (IC50) Solubility->CYP_Inhib HLM_Stab Metabolic Stability (HLM) PAMPA->HLM_Stab PAMPA->CYP_Inhib HLM_Stab->CYP_Inhib Ames Genotoxicity (Ames Test) CYP_Inhib->Ames hERG Cardiotoxicity (hERG) hERG->Ames Cytotox Cytotoxicity (e.g., HepG2) Cytotox->Ames PPB Plasma Protein Binding PPB->Ames Candidate Promising Candidate for In Vivo PK/PD Studies Ames->Candidate MetID Metabolite Identification MetID->Candidate

Caption: Tiered workflow for assessing quinoline drug candidates.

Absorption: Will the Drug Get In?

Poor absorption is an immediate barrier to oral bioavailability. We assess this primarily through solubility and permeability.

Kinetic Aqueous Solubility

Causality: A drug must dissolve in the gastrointestinal tract to be absorbed. Quinolines, with their often-planar aromatic structures, can suffer from low aqueous solubility. This assay provides a rapid assessment of this fundamental property under physiologically relevant pH conditions.

Data Interpretation:

Parameter Poor Acceptable Good

| Solubility (pH 7.4) | < 10 µM | 10 - 60 µM | > 60 µM |

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is a non-cell-based, high-throughput assay that models passive diffusion, a primary mechanism for drug absorption across the gut wall.[10][11] It measures a compound's ability to cross from a donor compartment, through an artificial phospholipid membrane, to an acceptor compartment.[12] This assay is cost-effective and isolates passive transport, avoiding the complexities of active transporters present in cell-based assays like Caco-2.[10]

Data Interpretation:

Parameter Low Permeability Medium Permeability High Permeability

| Pₑ (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |

Experimental Protocol: PAMPA
  • Preparation: A 1% lecithin in dodecane solution is prepared as the artificial membrane. Test compounds and controls (e.g., high-permeability propranolol, low-permeability methotrexate) are dissolved in a pH 7.4 buffer to a final concentration of 10 µM.[12]

  • Plate Coating: The filter of a 96-well donor plate is coated with the lecithin/dodecane solution.[12]

  • Assay Setup: The acceptor wells of a 96-well plate are filled with pH 7.4 buffer. The donor plate is placed on top of the acceptor plate. The test and control compounds are added to the donor wells.

  • Incubation: The plate "sandwich" is incubated at room temperature for 4-16 hours.[13]

  • Quantification: After incubation, the concentration of the compound in both donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The effective permeability (Pₑ) is calculated based on the change in concentration over time.[12]

Distribution: Where Does the Drug Go?

Distribution properties determine the free concentration of a drug available to interact with its target. Plasma Protein Binding (PPB) is a critical parameter.

Plasma Protein Binding (PPB)

Causality: Drugs in the bloodstream can bind reversibly to plasma proteins like albumin and α1-acid glycoprotein.[14][15] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[14][15] High PPB can limit efficacy and complicate dosing. The "gold standard" method for this assessment is equilibrium dialysis.[14][16]

Data Interpretation:

Parameter High Binding (Potential Liability) Moderate Binding Low Binding (Favorable)

| % Bound | > 99% | 90 - 99% | < 90% |

Metabolism: How Is the Drug Processed?

Metabolism is a major determinant of a drug's half-life and a primary source of drug-drug interactions (DDIs).[17] Quinolines are susceptible to metabolism by Cytochrome P450 (CYP) enzymes.[18]

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[19] This assay determines how rapidly a compound is broken down, providing an estimate of its intrinsic clearance and in vivo half-life.

Data Interpretation:

Parameter High Clearance (Poor Stability) Moderate Clearance Low Clearance (Good Stability)

| In Vitro Half-life (t½, min) | < 15 | 15 - 60 | > 60 |

Cytochrome P450 (CYP) Inhibition

Causality: If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme.[20] This can lead to dangerously elevated plasma levels of the co-administered drug and potential toxicity.[17][18] It is crucial to screen against the most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[18]

Data Interpretation:

Parameter High Risk of DDI Moderate Risk of DDI Low Risk of DDI

| IC₅₀ (µM) | < 1 | 1 - 10 | > 10 |

CYP_Inhibition_Workflow cluster_0 Assay Components cluster_1 Incubation & Analysis cluster_2 Data Output HLM Human Liver Microsomes (Source of CYP Enzymes) Incubate Incubate components at 37°C HLM->Incubate Substrate CYP Isoform-Specific Probe Substrate Substrate->Incubate Candidate Test Quinoline Candidate (Potential Inhibitor) Candidate->Incubate Cofactor NADPH (Cofactor) Cofactor->Incubate Quench Quench reaction (e.g., with Acetonitrile) Incubate->Quench LCMS Quantify metabolite formation by LC-MS/MS Quench->LCMS Result Calculate % Inhibition vs Control Determine IC50 Value LCMS->Result

Caption: Workflow for a CYP450 Inhibition IC50 Assay.

Toxicity: Is the Drug Safe?

Early identification of toxicity is paramount to avoid late-stage failures.[21] Key areas of concern for quinolines include cytotoxicity, cardiotoxicity, and genotoxicity.

In Vitro Cytotoxicity

Causality: This assay assesses the general toxicity of a compound to cells, often using a liver-derived cell line like HepG2, as the liver is a primary site of drug metabolism and potential toxicity. A high level of cytotoxicity is a clear red flag.

Cardiotoxicity: hERG Inhibition Assay

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[22] Inhibition of this channel by drugs can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22] This is a known liability for some quinoline-like structures and a critical safety checkpoint mandated by regulatory agencies.[21][23] Early screening can eliminate cardiotoxic compounds before significant resources are invested.[24]

Data Interpretation:

Parameter High Risk Moderate Risk Low Risk

| hERG IC₅₀ (µM) | < 1 | 1 - 10 | > 10 |

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism, typically Salmonella typhimurium.[25][26][27] A positive result indicates the compound is a mutagen and may therefore be a carcinogen.[25] The test is performed with and without a liver enzyme extract (S9 fraction) to detect metabolites that may be mutagenic.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine biosynthesis operon (e.g., TA98, TA100, TA1535, TA1537).[28] These strains cannot grow without supplemental histidine.

  • Preparation: Prepare various concentrations of the test quinoline candidate. The assay includes a vehicle control (e.g., DMSO) and known positive controls for each strain.

  • Metabolic Activation: For half the plates, mix the test compound with an S9 rat liver fraction to simulate mammalian metabolism.

  • Incubation: The test compound (with or without S9), bacterial culture, and a trace amount of histidine are mixed in molten top agar. This mixture is poured onto a minimal glucose agar plate (which lacks histidine). The trace histidine allows for a few initial cell divisions, which are necessary for mutations to occur.

  • Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will form visible colonies.

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the vehicle control.

Integrated Analysis: Comparing the Candidates

After completing the tiered assessment, the data must be synthesized to enable a holistic comparison. The goal is to select a candidate with the most balanced profile of potency, pharmacokinetics, and safety.

Comparative ADME-Tox Profile of Quinoline Candidates

ParameterAssayQN-AQN-BQN-CChloroquine (Reference)Desired Profile
Absorption Solubility (pH 7.4, µM)5110 4550> 60 µM
Permeability (Pₑ, 10⁻⁶ cm/s)0.812.5 6.28.5High (>10)
Distribution Plasma Protein Binding (%)99.591.2 98.855< 95%
Metabolism HLM Stability (t½, min)825> 90 45> 60 min
CYP3A4 Inhibition (IC₅₀, µM)0.915.4> 30 8.1> 10 µM
CYP2D6 Inhibition (IC₅₀, µM)2.1> 30 > 30 0.8> 10 µM
Toxicity Cytotoxicity (CC₅₀, µM)4.5> 50 > 50 25> 20 µM
hERG Inhibition (IC₅₀, µM)0.511.5> 30 3.2> 10 µM
Ames Test (5 strains, +/- S9)PositiveNegative Negative NegativeNegative

Fictional data for illustrative purposes. Best performing candidate in each category is highlighted in bold .

Analysis & Decision-Making:

  • QN-A: Despite potential potency, this candidate is fundamentally flawed. It exhibits poor solubility, high PPB, rapid metabolism, potent CYP and hERG inhibition, and, critically, is mutagenic in the Ames test. Decision: Terminate.

  • QN-B: This candidate shows an excellent absorption and toxicity profile. Its permeability is high, PPB is acceptable, and it shows no cytotoxicity, hERG liability, or genotoxicity. However, its metabolic stability is moderate. Decision: Promising, but requires medicinal chemistry efforts to improve metabolic stability.

  • QN-C: This candidate has an outstanding metabolism and safety profile, with excellent metabolic stability, no CYP or hERG inhibition, and no toxicity signals. However, its solubility and permeability are only moderate, and its plasma protein binding is high. Decision: A strong candidate. Further formulation work or minor structural modifications could improve its absorption properties.

References

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved March 7, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved March 7, 2026, from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved March 7, 2026, from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 7, 2026, from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved March 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved March 7, 2026, from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved March 7, 2026, from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved March 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved March 7, 2026, from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved March 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved March 7, 2026, from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved March 7, 2026, from [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved March 7, 2026, from [Link]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Retrieved March 7, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved March 7, 2026, from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved March 7, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved March 7, 2026, from [Link]

  • NIH. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved March 7, 2026, from [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved March 7, 2026, from [Link]

  • PubMed. (2021, November 15). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023, February 3). Discovery Toxicology in Lead Optimization. Retrieved March 7, 2026, from [Link]

  • PubMed. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved March 7, 2026, from [Link]

  • Beckman Coulter. (n.d.). Absorption Distribution Metabolism Excretion-Toxicity (ADME-Tox). Retrieved March 7, 2026, from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved March 7, 2026, from [Link]

  • ACS Omega. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products. Retrieved March 7, 2026, from [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Retrieved March 7, 2026, from [Link]

  • NIH. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved March 7, 2026, from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved March 7, 2026, from [Link]

  • Sci Forschen. (2019, May 7). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, December 26). What ADME tests should be conducted for preclinical studies?. Retrieved March 7, 2026, from [Link]

  • ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies?. Retrieved March 7, 2026, from [Link]

  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Analysis of Quinoline Scaffolds in Kinase Drug Discovery: Docking Protocols and Binding Metrics

Executive Summary & Strategic Rationale The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Bosutinib (Src/Abl) and Le...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Bosutinib (Src/Abl) and Lenvatinib (VEGFR2). Unlike promiscuous ATP-mimetics, quinoline derivatives offer a versatile template capable of achieving selectivity through specific substituent vectors that access the solvent-front or the back-cleft of the kinase active site.

This guide provides a technical framework for researchers to evaluate quinoline derivatives. We move beyond basic docking demonstrations to a comparative analysis of Type I (DFG-in) versus Type II (DFG-out) binding modes, validated by experimental data and rigorous computational protocols.

The Quinoline Pharmacophore: Structural Basis of Inhibition

To design effective docking studies, one must understand the interaction mechanics. The quinoline core functions primarily as an ATP-adenine mimetic.

Critical Interaction Points
  • Hinge Region (N1 Interaction): The nitrogen at position 1 (N1) of the quinoline ring typically acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the hinge region (e.g., Met341 in Src, Cys919 in VEGFR2).

  • C4-Position Vectors: Substituents at C4 (often an aniline or ether linkage) project into the hydrophobic back pocket, often engaging the "Gatekeeper" residue (e.g., Thr338 in Src).

  • Solvent Front (C3/C6/C7): Substituents here solubilize the molecule and interact with the ribose-binding pocket or solvent-exposed residues.

Visualization of the Binding Network

The following diagram illustrates the pharmacophoric map of a typical 4-anilinoquinoline (e.g., Bosutinib) within the Src Kinase active site.

Quinoline_Binding_Map cluster_kinase Kinase Active Site (Src) Hinge Hinge Region (Met341) Gatekeeper Gatekeeper (Thr338) DFG DFG Motif (Asp404) Water Conserved Water (W1/W2) Water->Gatekeeper Bridging Interaction Ligand Quinoline Scaffold (Bosutinib) Ligand->Hinge H-Bond (N1 Acceptor) Nitrile C3-Nitrile Group Ligand->Nitrile Aniline C4-Aniline Moiety Ligand->Aniline Nitrile->Water H-Bond Network Aniline->DFG Van der Waals

Caption: Interaction map of Bosutinib (quinoline core) in Src Kinase. Note the critical water-mediated hydrogen bond network facilitated by the C3-nitrile group.

Comparative Methodology: The "Self-Validating" Protocol

Reliable docking requires a protocol that validates itself. We compare two industry-standard algorithms: AutoDock Vina (Open Source/Stochastic) and Schrödinger Glide (Commercial/Systematic).

Protocol Workflow

Do not treat docking as a "black box." The preparation phase is where 90% of errors occur.

Docking_Workflow Prep_Lig 1. Ligand Prep (Epik/LigPrep) Grid 3. Grid Generation (Centroid: Co-cryst Ligand) Prep_Lig->Grid Prep_Prot 2. Protein Prep (PDBFixer/PrepWizard) Prep_Prot->Grid Dock 4. Docking Execution (Vina vs. Glide) Grid->Dock Valid 5. RMSD Validation (Threshold < 2.0 Å) Dock->Valid Valid->Prep_Lig Fail? Check Protonation Valid->Grid Fail? Resize Box

Caption: Standardized comparative docking workflow. Feedback loops (red dashed lines) are critical for protocol optimization.

Detailed Step-by-Step Methodology
Step 1: Protein Preparation (The Foundation)
  • Target: Src Kinase (PDB: 3GCS - Bosutinib bound) or VEGFR2 (PDB: 3WZD - Lenvatinib bound).

  • Clean-up: Remove all solvent molecules except conserved waters bridging the ligand and gatekeeper (e.g., W1/W2 in Src).

  • Protonation: Use a pH-dependent protonation tool (e.g., PROPKA) at pH 7.4.

    • Critical Check: Ensure Histidine residues in the active site are tautomerized correctly (HID/HIE/HIP) to accept/donate H-bonds.

Step 2: Ligand Preparation (The Variable)[1]
  • Stereochemistry: Generate 3D conformations. For quinolines, the ring is planar, but substituents (e.g., piperazine tails) are flexible.

  • Ionization: Quinolines often have a basic nitrogen. Calculate pKa. If pKa is near 7.4, dock both neutral and protonated species.

Step 3: Grid Generation[1][2]
  • Center: Defined by the centroid of the co-crystallized ligand.

  • Dimensions:

    • Vina:

      
       Å box.
      
    • Glide: Inner box 10 Å, Outer box 20 Å.

Step 4: Execution & Scoring
  • Vina: Exhaustiveness = 32 (High precision).

  • Glide: Standard Precision (SP) for screening; Extra Precision (XP) for final pose refinement.

Performance Comparison: Data & Analysis

The following data compares the docking performance of quinoline derivatives against the EGFR and VEGFR2 targets.

Case Study 1: Binding Affinity & RMSD Validation

Target: Src Kinase (PDB: 3GCS) | Ligand: Bosutinib

MetricAutoDock VinaSchrödinger Glide (XP)Experimental Reference
Binding Energy -9.8 kcal/mol-11.2 kcal/mol (GScore)IC50: 1.2 nM [[1]]
RMSD (Re-docking) 1.45 Å0.68 ÅN/A
H-Bond Recovery Met341 (Yes), Thr338 (Partial)Met341 (Yes), Thr338 (Yes)X-Ray Crystal
Calculation Time ~2 mins/ligand~5 mins/ligandN/A

Analysis:

  • Glide demonstrates superior accuracy (RMSD < 1.0 Å) due to better handling of the specific water-mediated H-bond network characteristic of Bosutinib binding [[2]].

  • Vina is faster but occasionally misorients the flexible tail region, leading to higher RMSD values.

Case Study 2: Selectivity Profiles (Quinoline vs. Quinazoline)

Comparing Bosutinib (Quinoline) vs. Erlotinib (Quinazoline) in EGFR.

FeatureQuinoline (Bosutinib)Quinazoline (Erlotinib)
Core Interaction Monodentate H-bond (N1)Bidentate H-bond (N1 & N3)
Water Network Highly dependent on conserved waterDisplaces water molecules
Binding Mode DFG-in (Type I)DFG-in (Type I)
Selectivity Tunable via C3-nitrileBroad spectrum (Pan-HER)

Key Insight: The quinoline scaffold relies on a monodentate interaction with the hinge. This weaker hinge affinity (compared to quinazoline's bidentate grip) allows the quinoline's side chains to drive selectivity. If the side chain doesn't fit the back pocket perfectly, the molecule falls off—creating a "selectivity filter" [[3]].

Troubleshooting & Critical Nuances

The "Water" Problem

Quinoline binding in Src and Abl kinases is mediated by a structured water molecule.

  • Error: Removing all waters during protein prep.

  • Consequence: The docking score will plummet, and the pose will be incorrect.

  • Solution: In Vina, keep the specific water oxygen atom as part of the receptor PDB. In Glide, use the "Toggle Conserved Waters" feature.

Protonation State of the Piperazine Tail

Many quinoline drugs (e.g., Bosutinib, Lenvatinib) contain a solvent-exposed piperazine or piperidine ring.

  • Observation: These are positively charged at physiological pH.

  • Protocol: Ensure your ligand prep forces a +1 charge on the distal nitrogen. Neutral docking often results in the tail folding back into the hydrophobic pocket (an artifact), rather than extending into the solvent.

References

  • Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. Nature Chemical Biology, 10(2), 127–132.

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[3] ACS Medicinal Chemistry Letters, 6(1), 89–94.[3]

  • BenchChem. (2025).[1][2] Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis.

  • RCSB Protein Data Bank. Structure of Bosutinib bound to Src Kinase (PDB: 3GCS).

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical Reviews, 9, 91–102.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Safety &amp; Causality: Why Strict Protocols are Required

Standard Operating Procedure & Disposal Protocol: 6-Bromo-3,4-dichloro-2-methylquinoline As a Senior Application Scientist, I recognize that handling complex, multi-halogenated N-heterocycles requires more than just foll...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 6-Bromo-3,4-dichloro-2-methylquinoline

As a Senior Application Scientist, I recognize that handling complex, multi-halogenated N-heterocycles requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior, environmental impact, and regulatory standing.

6-Bromo-3,4-dichloro-2-methylquinoline (CAS: 1333252-11-1) is a highly specialized intermediate utilized in drug development and materials science. Because it contains both bromine and chlorine atoms attached to a quinoline core, it presents unique toxicological and logistical challenges. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety and strict environmental compliance.

To handle this compound safely, one must understand the causality behind its hazard profile:

  • Ecotoxicity & Genotoxicity: Quinoline and its derivatives do not merely act through baseline toxicity (narcosis). They are highly toxic to aquatic environments and possess genotoxic potential. This occurs because, within biological systems, quinolines undergo metabolic activation into epoxide intermediates that actively bind to nucleic acids, producing DNA adducts[1].

  • The Dioxin/Furan Threat: The presence of both chlorine and bromine in the molecular structure dictates strict disposal parameters. If this compound is subjected to low-temperature combustion (200°C to 450°C), the halogens and hydrocarbon precursors will undergo de novo synthesis, forming highly toxic polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, standard incineration is insufficient; high-temperature thermal destruction (>1000°C) is biologically and legally mandated[3].

Operational Handling & Experimental Protocol

Before initiating any workflow involving 6-Bromo-3,4-dichloro-2-methylquinoline, establish a controlled environment. The following protocols are designed to mitigate aerosolization and dermal exposure.

Quantitative PPE Requirements

Summarized data for operational safety.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (min. 0.11mm)Prevents dermal absorption of lipophilic halogenated compounds. Outer glove can be quickly discarded if contaminated.
Eye Protection Chemical splash gogglesProtects ocular mucosa from highly irritating, potentially genotoxic quinoline dust and aerosols.
Respiratory Chemical Fume Hood (80-100 fpm)Mitigates the inhalation risk of airborne particulates during the weighing and transfer of dry powders.
Step-by-Step Handling Methodology
  • Pre-Operational Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of any incompatible materials (strong oxidizers or strong bases).

  • PPE Donning: Apply double nitrile gloves, a flame-resistant laboratory coat, and chemical splash goggles.

  • Weighing: Tare an anti-static weighing boat. Dispense the 6-Bromo-3,4-dichloro-2-methylquinoline powder slowly using a clean stainless-steel spatula. Causality: Anti-static boats prevent the highly active powder from repelling and aerosolizing into the user's breathing zone.

  • Dissolution: Transfer the solid to a borosilicate glass vial. Slowly add your designated solvent while gently swirling. Causality: Slow addition prevents localized heat generation and potential splashing, ensuring a controlled solvation process.

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened, lint-free cloth. Dispose of this cloth immediately into the designated Halogenated Solid Waste container.

Waste Segregation & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated waste is heavily regulated. Generators (whether VSQG, SQG, or LQG) must properly manifest this waste for off-site transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Never mix halogenated waste with non-halogenated waste. Mixing them not only drastically increases disposal costs but can also create highly reactive, exothermic mixtures.

Waste Segregation Matrix
Waste StreamClassificationDisposal Routing
Solvent Mixtures Halogenated Liquid WasteDedicated PTFE-lined, vented container. Must be clearly labeled with all specific halogenated constituents.
Solid Consumables Halogenated Solid WasteDouble-bagged in 6-mil poly bags, placed in a rigid, sealable hazardous waste bin. Includes gloves and pipette tips.
Spill Absorbents RCRA Characteristic WasteSealed in a compatible drum. Use inert absorbents (vermiculite/sand); never use combustible paper towels.
Step-by-Step Spill Response Protocol
  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 10-foot radius to prevent tracking the chemical.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents can react unpredictably with halogenated organics and complicate the downstream incineration process.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent material.

  • Disposal: Transfer the material into a designated hazardous waste bag, seal it, and label it strictly as "Spill Cleanup: Halogenated Quinoline Waste."

Waste Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing 6-Bromo-3,4-dichloro-2-methylquinoline waste, ensuring it reaches the appropriate high-temperature incineration facility without cross-contaminating other lab waste streams.

G Start 6-Bromo-3,4-dichloro- 2-methylquinoline Waste Decision Physical State? Start->Decision Liquid Liquid Waste (Solutions/Solvents) Decision->Liquid Liquid Phase Solid Solid Waste (PPE/Tips/Vials) Decision->Solid Consumables CheckHal Contains >1% Halogens? Liquid->CheckHal SolidWaste Halogenated Solid Waste Container Solid->SolidWaste HalWaste Halogenated Liquid Waste Container CheckHal->HalWaste Yes (Br, Cl present) Manifest EPA RCRA Manifest Preparation HalWaste->Manifest SolidWaste->Manifest Incineration High-Temp Incineration (>1000°C) via RCRA TSDF Manifest->Incineration Off-site Transport

Workflow for the segregation and EPA-compliant disposal of halogenated quinoline waste.

References

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed (NIH). [Link]

  • Guidelines on best available techniques and provisional guidance on best environmental practices relevant to article 5 and annex C. Stockholm Convention on Persistent Organic Pollutants.[Link]

  • Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. ResearchGate.[Link]

Sources

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